D609
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C11H16KOS2+ |
|---|---|
分子量 |
267.5 g/mol |
IUPAC 名称 |
potassium 8-tricyclo[5.2.1.02,6]decanyloxymethanedithioic acid |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1 |
InChI 键 |
IGULCCCBGBDZKQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)S.[K+] |
产品来源 |
United States |
Foundational & Exploratory
D609: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a synthetic, tricyclic compound containing a xanthate group that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Initially investigated for its antiviral and anti-tumor properties, the mechanism of action of this compound is now understood to be multifaceted, involving the modulation of key signaling pathways in lipid metabolism, cellular proliferation, and oxidative stress.[1][3][4] This technical guide provides an in-depth exploration of the core mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.
Core Mechanisms of Action
The biological effects of this compound are primarily attributed to three interconnected mechanisms: the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), the inhibition of sphingomyelin synthase (SMS), and its intrinsic antioxidant properties.
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
The most widely reported mechanism of action for this compound is its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is a crucial enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce the second messenger 1,2-diacylglycerol (DAG) and phosphocholine.
By competitively binding to PC-PLC, this compound blocks the generation of DAG. DAG is a critical signaling molecule that activates a variety of downstream effectors, including protein kinase C (PKC) and acidic sphingomyelinase (aSMase). The inhibition of this pathway has numerous downstream consequences, including anti-inflammatory, antiviral, and anti-proliferative effects. For instance, the inhibition of PC-PLC by this compound has been shown to suppress the expression of hypoxia-inducible factor 1-alpha (HIF-1α) after stroke and reduce cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages.
Furthermore, the enzymatic activity of PC-PLC is dependent on the presence of Zn²⁺ ions. It has been proposed that this compound may also act as a chelator of Zn²⁺, thereby further contributing to the inhibition of PC-PLC activity.
Inhibition of Sphingomyelin Synthase (SMS)
This compound also functions as an inhibitor of sphingomyelin synthase (SMS), an enzyme that plays a pivotal role in the metabolism of sphingolipids. SMS catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, resulting in the synthesis of sphingomyelin and DAG. This compound has been shown to inhibit both isoforms of SMS: SMS1, located in the Golgi apparatus, and SMS2, found at the plasma membrane.
The inhibition of SMS by this compound leads to an accumulation of cellular ceramide. Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, most notably in the induction of cell cycle arrest and apoptosis. The this compound-mediated increase in ceramide levels has been linked to the up-regulation of the cyclin-dependent kinase inhibitor p21, leading to hypophosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest in the G0/G1 phase. This mechanism is a key contributor to the anti-proliferative and anti-tumor effects of this compound.
Antioxidant and Glutathione Mimetic Properties
Independent of its effects on lipid signaling, this compound possesses potent antioxidant properties, largely due to the presence of a thiol group in its xanthate structure. This compound can directly scavenge reactive oxygen species (ROS), such as hydroxyl radicals, thereby protecting cells from oxidative damage.
Moreover, this compound exhibits glutathione (GSH) mimetic activity. The xanthate group of this compound can be oxidized to form a disulfide, which is a substrate for glutathione reductase. This allows for the regeneration of this compound, creating a renewable antioxidant capacity within the cell. These antioxidant properties contribute to the neuroprotective and anti-inflammatory effects of this compound, as it can mitigate oxidative stress in various pathological conditions.
Quantitative Data
The following tables summarize the key quantitative data related to the inhibitory and biological activities of this compound.
| Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Notes |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 6.4 µM | Competitive | Determined using either acid release from PC or phosphorylcholine production from radiolabeled PC. |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 8.8 µM | Competitive | Determined using the pseudosubstrate p-nitrophenylphosphorylcholine (p-NPP). |
| Group IV Cytosolic Phospholipase A2 (cPLA2) | 86.25 µM | Mixed Noncompetitive/Uncompetitive | Dixon plot analysis was used to determine the inhibition pattern. |
| Biological Activity | IC50 Value | Cell/System | Notes |
| Inhibition of Nitric Oxide Synthase (NOS) expression | 20 µg/ml | LPS-stimulated phagocytes | This compound has anti-inflammatory actions by inhibiting the expression of pro-inflammatory enzymes. |
| Inhibition of Arachidonic Acid (AA) release | ~375 µM | A23187-stimulated MDCK cells | Suggests that this compound may not readily enter cells. |
| Inhibition of Herpes Simplex Virus 1 (HSV-1) Replication | > 3.8 µM | In vitro | Complete inhibition was observed at 75.2 µM. |
| Inhibition of purified cellular protein kinase C | 75.2 µM | In vitro | Other cellular kinases like casein kinase 1 and cAMP dependent kinase were not inhibited at up to 188 µM. |
Experimental Protocols
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PC-PLC activity.
Principle: PC-PLC activity can be measured by quantifying the rate of either acid release from phosphatidylcholine (PC) or the production of phosphorylcholine from radiolabeled PC. The competitive inhibition by this compound is assessed by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Methodology:
-
Enzyme Source: Purified PC-PLC from a bacterial or mammalian source.
-
Substrate: Phosphatidylcholine (PC). For radiolabeled assays, ³H-labeled PC is used. A pseudosubstrate, p-nitrophenylphosphorylcholine (p-NPP), can also be used for spectrophotometric measurements.
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A suitable buffer system maintaining optimal pH and containing necessary cofactors (e.g., Zn²⁺).
-
Procedure:
-
Prepare a series of dilutions of the substrate (PC or p-NPP) and the inhibitor (this compound).
-
Pre-incubate the enzyme with different concentrations of this compound for a specified time.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Quantify the product formation:
-
For the acid release method, titrate the released acid with a standardized base.
-
For the radiolabeled assay, separate the radiolabeled phosphorylcholine product from the substrate using chromatography (e.g., TLC) and quantify using liquid scintillation counting.
-
For the p-NPP assay, measure the absorbance of the p-nitrophenol product spectrophotometrically.
-
-
-
Data Analysis:
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the type of inhibition and the inhibition constant (Ki).
-
Sphingomyelin Synthase (SMS) Inhibition Assay
Objective: To measure the inhibitory effect of this compound on SMS activity.
Principle: SMS activity is determined by measuring the transfer of the phosphocholine group from PC to ceramide, resulting in the formation of sphingomyelin.
Methodology:
-
Enzyme Source: Microsomal preparations from cultured cells or tissues known to express SMS.
-
Substrates: Phosphatidylcholine (PC) and a fluorescently labeled ceramide analogue (e.g., NBD-C6-ceramide).
-
Inhibitor: this compound dissolved in a suitable solvent.
-
Assay Buffer: A buffer maintaining optimal pH for SMS activity.
-
Procedure:
-
Prepare cell lysates or microsomal fractions.
-
Pre-incubate the enzyme preparation with various concentrations of this compound.
-
Initiate the reaction by adding the substrates (PC and NBD-C6-ceramide).
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids.
-
Separate the fluorescently labeled sphingomyelin product from the ceramide substrate using thin-layer chromatography (TLC).
-
-
Data Analysis:
-
Visualize the TLC plate under UV light and quantify the fluorescence intensity of the sphingomyelin and ceramide spots.
-
Calculate the percentage of SMS inhibition at each this compound concentration and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle progression.
Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Culture: Plate cells (e.g., cancer cell lines) at an appropriate density and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining:
-
Re-suspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark to allow for staining.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the control to determine the phase of cell cycle arrest.
-
Signaling Pathway and Workflow Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D609 in Sphingomyelin Synthase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecan-9-yl-xanthogenate (D609) is a potent and widely utilized biochemical tool in the study of lipid signaling and metabolism. Initially recognized for its antiviral and antitumor properties, the mechanism of action of this compound is largely attributed to its competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This technical guide provides an in-depth exploration of the role of this compound as a sphingomyelin synthase inhibitor. It consolidates quantitative data on its inhibitory effects, details experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential and cellular effects of modulating sphingolipid metabolism.
Introduction to this compound and Sphingomyelin Metabolism
Sphingomyelin (SM) is a critical component of mammalian cell membranes, particularly enriched in the plasma membrane and the myelin sheath. The synthesis of sphingomyelin is a key step in the sphingolipid metabolic pathway. Sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin and diacylglycerol (DAG). There are two main isoforms of SMS: SMS1, which is primarily located in the Golgi apparatus, and SMS2, which resides at the plasma membrane.[1]
The balance between ceramide, sphingomyelin, and DAG is crucial for regulating various cellular processes. Ceramide is a pro-apoptotic and anti-proliferative signaling molecule, while DAG is a key activator of protein kinase C (PKC) and promotes cell proliferation. By inhibiting SMS, this compound disrupts this balance, leading to an accumulation of ceramide and a reduction in the levels of sphingomyelin and DAG.[1][2] This modulation of lipid second messengers is central to the diverse biological activities of this compound, including its anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[1]
Quantitative Data on this compound Inhibition
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on its primary targets and its impact on cellular processes.
Table 1: Inhibitory Activity of this compound on Target Enzymes
| Enzyme Target | Cell/System | IC50 / Ki | Reference |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Bacterial | Ki = 6.4 µM | [3] |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | PC12 Cells | near 94 µM | |
| Sphingomyelin Synthase (SMS) | Jurkat Cells | Inhibition observed at non-toxic concentrations | |
| Sphingomyelin Synthase (SMS) | U937 Cells | Dose-dependent inhibition | |
| Sphingomyelin Synthase (SMS1 and SMS2) | SF9 cell extracts | Inhibition observed |
Table 2: Cellular Effects of this compound Treatment
| Cell Type | This compound Concentration | Effect | Reference |
| Huh7 Cells | 50 µM | ~23% decrease in SMS activity | |
| Huh7 Cells | 100 µM | ~50% decrease in SMS activity | |
| BV-2 Microglia | 100 µM | Significant increase in ceramide levels after 2h | |
| U937 Cells | Dose-dependent | Increased ceramide, decreased SM and DAG | |
| HaCaT Cells | 50 µg/ml (48h) | ~50% inhibition of PC-PLC activity | |
| A431-AD Cells | 50 µg/ml (24h) | ~87% inhibition of PC-PLC activity | |
| HL-60 Cells | 50 µg/ml | Abrogation of killing activity against C. neoformans |
Signaling Pathways Modulated by this compound
The inhibition of sphingomyelin synthase by this compound initiates a cascade of downstream signaling events, primarily driven by the accumulation of ceramide.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the context of this compound research.
In Vitro Sphingomyelin Synthase (SMS) Activity Assay
This protocol is adapted from methods using fluorescently labeled ceramide.
Objective: To measure the activity of sphingomyelin synthase in cell lysates in the presence or absence of this compound.
Materials:
-
Cells of interest (e.g., HeLa, Huh7)
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
NBD-C6-ceramide (fluorescent substrate)
-
Phosphatidylcholine (PC)
-
Cell lysis buffer (e.g., 10 mM HEPES pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, protease inhibitors)
-
BCA Protein Assay Kit
-
Chloroform:Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Chloroform:Methanol:NH4OH, 14:6:1, v/v/v)
-
Fluorescence imaging system for TLC plates
Procedure:
-
Cell Culture and Treatment: Culture cells to desired confluency. Treat cells with various concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse the cell pellet in lysis buffer on ice. Homogenize the lysate by sonication or passage through a fine-gauge needle.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Enzyme Reaction: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (e.g., 200 µg protein)
-
NBD-C6-ceramide (final concentration, e.g., 2.5 µM)
-
Phosphatidylcholine (PC)
-
Adjust the final volume with lysis buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).
-
Lipid Extraction: Stop the reaction by adding chloroform:methanol (2:1). Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.
-
TLC Separation: Dry the extracted lipids under a stream of nitrogen. Resuspend the lipid film in a small volume of chloroform:methanol and spot onto a TLC plate.
-
Chromatography: Develop the TLC plate in the developing solvent until the solvent front nears the top.
-
Visualization and Quantification: Air-dry the TLC plate. Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-sphingomyelin) using a fluorescence imaging system. Quantify the intensity of the sphingomyelin spot relative to the total fluorescence to determine SMS activity.
Measurement of Cellular Ceramide Levels
This protocol is based on the diacylglycerol (DAG) kinase method.
Objective: To quantify changes in intracellular ceramide levels following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
DAG Kinase (from E. coli)
-
[γ-³²P]ATP
-
Lipid extraction solvents (chloroform, methanol, etc.)
-
TLC plates and developing solvent
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time.
-
Lipid Extraction: Harvest cells and perform a total lipid extraction (e.g., using the Bligh and Dyer method).
-
DAG Kinase Reaction: Dry the lipid extract and resuspend in a reaction buffer containing DAG kinase and [γ-³²P]ATP. This reaction converts ceramide to radiolabeled ceramide-1-phosphate.
-
TLC Separation: Extract the lipids from the reaction mixture and separate them by TLC.
-
Detection and Quantification: Expose the TLC plate to a phosphorimager screen or autoradiography film. The amount of radioactivity in the ceramide-1-phosphate spot is proportional to the initial amount of ceramide in the sample.
Cell Proliferation (BrdU Incorporation) Assay
This is a common method to assess the anti-proliferative effects of this compound.
Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with various concentrations of this compound for the desired duration (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-24 hours).
-
Fixation and Denaturation: Remove the labeling solution, and add the fixing/denaturing solution to expose the incorporated BrdU.
-
Immunodetection:
-
Incubate with an anti-BrdU primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength. A decrease in absorbance indicates inhibition of cell proliferation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis induced by this compound.
Objective: To differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Jurkat cells or other suspension cells
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound remains an indispensable tool for investigating the intricate roles of sphingomyelin synthase and phosphatidylcholine-specific phospholipase C in cellular signaling. Its ability to potently inhibit SMS and consequently elevate ceramide levels provides a powerful means to study the downstream pathways governing cell fate decisions such as proliferation and apoptosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to elucidate the mechanisms of action of this compound and to explore the therapeutic potential of targeting the sphingomyelin synthesis pathway in various diseases, including cancer and viral infections. As research in sphingolipid metabolism continues to evolve, a thorough understanding of the effects of inhibitors like this compound is paramount for the development of novel therapeutic strategies.
References
The In Vitro Pharmacological Profile of D609: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609 (Tricyclodecan-9-yl-xanthogenate) is a versatile sulfur-containing organic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily recognized as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), this compound has demonstrated a broad spectrum of in vitro effects, including antiproliferative, pro-apoptotic, antiviral, antioxidant, and anti-inflammatory properties.[1][2] Its multifaceted mechanism of action, which also involves the inhibition of sphingomyelin synthase (SMS), makes it a valuable tool for investigating cellular signaling pathways and a potential candidate for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, with a focus on its core mechanisms, quantitative data, and detailed experimental protocols.
Core Mechanisms of Action
The primary pharmacological effects of this compound stem from its ability to inhibit two key enzymes involved in lipid signaling:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound acts as a specific and competitive inhibitor of PC-PLC, with a reported inhibition constant (Ki) of 6.4 μM.[1] PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine and diacylglycerol (DAG), a critical second messenger. By inhibiting PC-PLC, this compound disrupts signaling pathways that are dependent on DAG production.
-
Sphingomyelin Synthase (SMS): this compound also inhibits sphingomyelin synthase (SMS), the enzyme responsible for the transfer of a phosphocholine group from PC to ceramide, yielding sphingomyelin and DAG. Inhibition of SMS leads to an accumulation of the pro-apoptotic second messenger, ceramide.
The dual inhibition of PC-PLC and SMS by this compound results in a significant alteration of the cellular balance of key lipid second messengers, namely a decrease in DAG and an increase in ceramide. This shift is central to many of the observed downstream effects of this compound.
Signaling Pathway Modulation by this compound
The inhibition of PC-PLC and SMS by this compound initiates a cascade of downstream signaling events, primarily through the modulation of diacylglycerol (DAG) and ceramide levels. This diagram illustrates the central role of this compound in these pathways.
Caption: this compound inhibits PC-PLC and SMS, altering second messenger levels.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound across various experimental settings.
Table 1: Enzyme Inhibition
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Cell Line/System | Reference |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 6.4 µM | 94 µM | A431 cells | |
| Sphingomyelin Synthase (SMS) | - | 402.7 µM | In vitro |
Table 2: Antiproliferative and Cytotoxic Activity
| Cell Line | Effect | IC50 / Concentration | Treatment Duration | Reference |
| A431 (Squamous Carcinoma) | 50% reduction in proliferation | 33 - 50 µg/ml | 48 hours | |
| A431-SPH (Tumor Spheres) | Cytostatic and cytotoxic | 1.2 - 1.6 µg/ml | - | |
| CaSki-SPH (Tumor Spheres) | Cytostatic and cytotoxic | 1.2 - 1.6 µg/ml | - | |
| Neural Stem Cells (Rat) | Decreased viability, apoptosis | 18.76 - 56.29 µM | - | |
| Various Cell Lines | Attenuated proliferation | 100 µM | 2 hours | |
| BV-2 (Microglia) | Inhibition of BrdU incorporation | 100 µM | 2 hours |
Table 3: Antiviral Activity
| Virus | Cell Line | EC50 | Reference |
| SARS-CoV-2 | Vero, Calu-3, HEK293T/ACE2, Huh7 | < 1 µM to 23.15 µM |
Table 4: Anti-inflammatory and Antioxidant Activity
| Assay | Effect | IC50 / Concentration | Reference |
| Cu2+-mediated LDL oxidation (TBARS assay) | Inhibition | 10.2 µM | |
| Oxidative Burst Assay | Anti-inflammatory | 10.31 ± 1.11 µg/mL | |
| DPPH Radical Scavenging | Antioxidant | 11.02 ± 0.60 µg/mL | |
| Superoxide Radical Scavenging | Antioxidant | 26.11 ± 0.72 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological properties of this compound.
PC-PLC Inhibition Assay (Amplex® Red Method)
This enzyme-coupled fluorometric assay indirectly monitors PC-PLC activity.
This diagram outlines the steps involved in the Amplex® Red PC-PLC inhibition assay.
Caption: Workflow for determining PC-PLC inhibition by this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and phosphatidylcholine (lecithin) substrate in 1X reaction buffer as per the manufacturer's instructions (e.g., Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit).
-
-
Assay Setup:
-
In a 96-well microplate, add the PC-PLC enzyme source (purified enzyme or cell lysate).
-
Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme with this compound for a specified time (e.g., 10-30 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Amplex® Red/enzyme/substrate cocktail to each well.
-
Immediately begin measuring the fluorescence in a microplate reader at an excitation wavelength of ~571 nm and an emission wavelength of ~585 nm.
-
Record fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration to calculate the IC50 value.
-
Cell Viability/Proliferation Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
This diagram illustrates the procedural steps of the MTT assay for assessing cell viability.
Caption: Step-by-step workflow of the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to the cells and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP) or a fluorescent dye.
-
Signal Detection: Add the appropriate substrate for the enzyme or visualize the fluorescence using a microscope or plate reader.
-
Data Analysis: Quantify the signal to determine the extent of BrdU incorporation and, consequently, cell proliferation.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent pharmacological agent with a well-defined in vitro profile centered on the inhibition of PC-PLC and SMS. Its ability to modulate cellular signaling through the alteration of lipid second messengers has profound effects on cell proliferation, survival, and other key cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound as a tool to investigate cellular mechanisms and for those exploring its therapeutic potential. The continued study of this compound and its derivatives holds promise for the development of novel therapeutic strategies for a range of diseases, including cancer and viral infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Biological Activities of D609: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent and multifaceted bioactive compound that has garnered significant interest within the scientific community. Primarily recognized as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), this compound's mechanism of action extends to antioxidant properties and the modulation of key cellular signaling pathways.[1][2] In vivo studies have illuminated its therapeutic potential across a spectrum of disease models, including oncology, neurology, and inflammatory conditions. This technical guide provides an in-depth overview of the pivotal in vivo research on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows to support further investigation and drug development efforts.
Core Mechanisms of Action
This compound exerts its biological effects through several interconnected mechanisms. Its primary mode of action involves the inhibition of PC-PLC, an enzyme crucial for the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG).[1] By blocking this activity, this compound modulates downstream signaling cascades. Additionally, this compound inhibits SMS, leading to an accumulation of ceramide, a lipid second messenger implicated in cell cycle arrest and apoptosis.[1][2] The compound also possesses antioxidant properties, attributed to its xanthate group, which can scavenge reactive oxygen species (ROS).
References
- 1. In vivo Administration of this compound Leads to Protection of Subsequently Isolated Gerbil Brain Mitochondria Subjected to In vitro Oxidative Stress Induced by Amyloid Beta-peptide and Other Oxidative Stressors: Relevance to Alzheimer’s Disease and Other Oxidative Stress-Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Mimetic Agents for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant and Neuroprotective Effects of D609
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted compound demonstrating significant therapeutic potential, primarily recognized for its antiviral and antitumor properties.[1] More recently, its potent antioxidant and neuroprotective effects have garnered substantial interest within the scientific community. This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's protective actions, focusing on its dual role as an enzyme inhibitor and a glutathione mimetic. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in the field of neurodegenerative diseases.
Core Mechanisms of Action
This compound exerts its biological effects through two primary, interconnected mechanisms: inhibition of key enzymes in lipid signaling and direct antioxidant activity.
Enzyme Inhibition: Targeting PC-PLC and SMS
This compound is a well-established competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and also inhibits sphingomyelin synthase (SMS).[1][2]
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition: this compound competitively inhibits PC-PLC, an enzyme that hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.[2][3] The inhibition of PC-PLC by this compound has a Ki of 6.4 μM. By blocking this activity, this compound modulates downstream signaling cascades that are dependent on these second messengers. The enzymatic activity of PC-PLC is dependent on Zn2+, and it is suggested that this compound may exert its inhibitory effect through chelation of these essential ions.
-
Sphingomyelin Synthase (SMS) Inhibition: this compound also inhibits SMS, the enzyme responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine. This inhibition leads to an accumulation of the pro-apoptotic lipid, ceramide, which can induce cell cycle arrest. This mechanism is believed to contribute to the neuroprotective effects of this compound, particularly in the context of stroke, by preventing neuronal cell cycle re-entry, a process that leads to cell death in post-mitotic neurons.
Antioxidant Properties: A Glutathione Mimetic
Beyond its enzyme-inhibiting properties, this compound is a potent antioxidant. This activity is largely attributed to the xanthate group, which contains a free thiol moiety.
-
Glutathione Mimetic Activity: The thiol group in this compound allows it to act as a glutathione (GSH) mimetic. It can be oxidized to form a disulfide, which is then a substrate for glutathione reductase, allowing for the regeneration of this compound. This cyclical process enables this compound to effectively scavenge reactive oxygen species (ROS) and reduce oxidative stress.
-
Direct Radical Scavenging: this compound has been shown to directly scavenge free radicals, including hydroxyl radicals, and inhibit lipid peroxidation. This direct antioxidant action contributes to its ability to protect cells from oxidative damage induced by various stressors, including amyloid-beta (Aβ) peptides and ionizing radiation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | This compound | 6.4 µM | Not Reported | |
| Sphingomyelin Synthase (SMS) | This compound | Not Reported | Not Reported | |
| Group IV Cytosolic Phospholipase A2 (cPLA2) | This compound | 86.25 µM | ~375 µM (AA release) |
Table 2: Neuroprotective and Antioxidant Effects
| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference(s) |
| Aβ (1-42)-induced protein oxidation in neuronal cells | 50 µM | Protected against the oxidation of glyceraldehyde-3-phosphate dehydrogenase, pyruvate kinase, malate dehydrogenase, and 14-3-3 zeta. | |
| LPS- and IFNγ-induced NO production in phagocytic cells | Not Reported | Suppressed NO production with an IC50 of 20 mg/ml. | |
| Ionizing radiation-induced oxidative damage in mice | 50 mg/kg i.v. | Protected mice from lethality induced by total body irradiation. | |
| AβPP/PS1 transgenic mouse model of Alzheimer's disease | Not Reported | Increased GSH levels, GSH/GSSG ratio, and SOD activity; decreased malondialdehyde and protein carbonyl levels; reduced Aβ deposition. | |
| Gerbil brain mitochondria subjected to oxidative stress | Not Reported | In vivo administration protected isolated mitochondria against protein oxidation, lipid peroxidation, and cytochrome-c release. |
Signaling Pathways and Experimental Workflows
The neuroprotective and antioxidant effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways and a typical experimental workflow for assessing neuroprotection.
References
- 1. Protective effect of this compound against amyloid-beta1-42-induced oxidative modification of neuronal proteins: redox proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Therapeutic Potential of D609: A Technical Guide to its Anti-inflammatory and Anti-tumor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricyclodecan-9-yl-xanthogenate (D609) is a potent pharmacological agent demonstrating significant promise in both oncology and immunology. Initially developed for its antiviral properties, this compound's mechanism of action confers substantial anti-proliferative and anti-inflammatory effects. This technical guide provides an in-depth review of this compound's core mechanisms, its impact on critical signaling pathways, quantitative efficacy data, and detailed protocols for its experimental evaluation. The primary molecular targets of this compound are Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Sphingomyelin Synthase (SMS), whose inhibition modulates the levels of critical lipid second messengers, leading to cell cycle arrest, apoptosis, and a reduction in inflammatory mediators.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes involved in lipid signaling:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound is a competitive inhibitor of PC-PLC.[1] This enzyme catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine and 1,2-diacylglycerol (DAG). By inhibiting PC-PLC, this compound reduces the availability of DAG, a critical second messenger that activates protein kinase C (PKC) and other signaling pathways involved in cell proliferation and inflammation.[2][3]
-
Sphingomyelin Synthase (SMS): this compound also inhibits both major forms of SMS (SMS1 and SMS2).[2][4] SMS is responsible for transferring a phosphocholine group from PC to ceramide, producing sphingomyelin (SM) and DAG. Inhibition of SMS has a dual effect: it further reduces DAG production and, more critically, causes the accumulation of the pro-apoptotic lipid, ceramide.
This dual inhibition shifts the cellular balance away from pro-proliferative DAG signaling and towards pro-apoptotic and anti-proliferative ceramide signaling.
Anti-Tumor Potential
This compound's anti-tumor activity is primarily driven by the accumulation of ceramide following SMS inhibition. Elevated ceramide levels trigger two key anti-cancer pathways: cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
Ceramide accumulation activates protein phosphatase 2A (PP2A), which in turn upregulates the expression of cyclin-dependent kinase (Cdk) inhibitors p21 and p27. These inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein, holding the cell cycle in the G0/G1 phase and thus blocking proliferation.
References
An In-depth Technical Guide to the Discovery and History of the D609 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a synthetic, tricyclic molecule with a distinctive xanthate group. Initially synthesized decades prior to the elucidation of its biological functions, this compound was first identified as a broad-spectrum antiviral agent. Subsequent research has unveiled its potent and diverse pharmacological activities, establishing it as a critical tool in cell biology and a potential therapeutic agent. This compound primarily exerts its effects through the competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This inhibition modulates critical lipid signaling pathways, impacting a wide array of cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of this compound, with a focus on quantitative data and detailed experimental protocols to support further research and development.
Discovery and History
This compound, or tricyclodecan-9-yl-xanthogenate, is a synthetic compound that was first synthesized well before its pharmacological properties were understood.[1][2][3] The initial biological investigations into this compound did not commence until 1984, over fifty years after its first chemical synthesis.[1][2] These early studies revealed its potential as a broad-spectrum antiviral compound.
The subsequent decades of research have expanded our understanding of this compound's capabilities, demonstrating a range of biological activities including anti-tumoral, anti-apoptotic, anti-inflammatory, and neuroprotective effects. A pivotal discovery in understanding its mechanism of action was the identification of its ability to competitively inhibit phosphatidylcholine-specific phospholipase C (PC-PLC). Later studies also identified sphingomyelin synthase (SMS) as another primary target.
Chemical Properties and Synthesis
This compound is characterized by a tricyclic decane core structure with a xanthate functional group. This xanthate group is considered a phosphate group analog, which contributes to its ability to competitively inhibit enzymes that interact with phospholipids. The molecule exists as a mixture of stereoisomers due to its chiral centers.
While the initial synthesis publication is not widely cited in the biological literature, the general synthesis of xanthates from alcohols is a well-established chemical transformation. The synthesis of this compound and its diastereomers has been described and involves the reaction of the corresponding tricyclodecan-9-ol with carbon disulfide in the presence of a base. Prodrugs of this compound have also been synthesized to improve its chemical stability and biological efficacy.
Mechanism of Action
The pharmacological effects of this compound are largely attributed to its competitive inhibition of two key enzymes in lipid metabolism:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound acts as a competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine and diacylglycerol (DAG). DAG is a crucial second messenger involved in a multitude of cellular signaling pathways, including those regulating cell growth, differentiation, and apoptosis. By inhibiting PC-PLC, this compound effectively reduces the production of DAG.
-
Sphingomyelin Synthase (SMS): this compound also inhibits sphingomyelin synthase, the enzyme responsible for the transfer of a phosphocholine headgroup from PC to ceramide, thereby producing sphingomyelin (SM) and DAG. Inhibition of SMS leads to an accumulation of ceramide, another important lipid second messenger that is often associated with the induction of apoptosis and cell cycle arrest.
The dual inhibition of PC-PLC and SMS by this compound results in a significant alteration of the cellular balance of key lipid second messengers, namely a decrease in DAG and an increase in ceramide. This shift is central to the diverse biological activities of the compound.
Below is a diagram illustrating the primary signaling pathways affected by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in numerous studies. The following tables summarize key quantitative data for its effects on its primary targets and its broader biological activities.
Table 1: Inhibitory Constants (Ki) for this compound
| Target Enzyme | Ki Value (µM) | Source |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 6.4 | MedchemExpress |
| Group IV Cytosolic Phospholipase A2 (cPLA2) | 86.25 |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound
| Biological Activity | Cell Line / Virus | IC50 Value (µM) | Source |
| Anticancer Activity | U937 Leukemia | 117 | |
| Antiviral Activity | Herpes Simplex Virus Type 1 (HSV-1) | >3.8 | |
| Anti-inflammatory | LPS-stimulated Macrophages (NO production) | ~50-100 | |
| Neuroprotection | Glutamate-induced toxicity in HT22 cells | ~50 | |
| Enzyme Inhibition | Group IV Cytosolic Phospholipase A2 (cPLA2) | ~375 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay (Amplex® Red Method)
This is a widely used, indirect fluorescence-based assay to measure PC-PLC activity.
Principle: The assay involves a series of enzymatic reactions. First, PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is subsequently oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent product, resorufin, which can be measured.
Materials:
-
Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, PC-PLC substrate, and reaction buffer)
-
This compound compound
-
Microplate reader capable of fluorescence excitation and emission at ~570 nm and ~585 nm, respectively
-
Purified PC-PLC or cell lysates containing PC-PLC
Procedure:
-
Reagent Preparation: Prepare working solutions of all kit components according to the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
Reaction Buffer
-
PC-PLC enzyme source (purified enzyme or cell lysate)
-
Varying concentrations of this compound (or vehicle control)
-
Pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Initiate Reaction: Add the Amplex® Red working solution (containing Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and PC-PLC substrate) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Sphingomyelin Synthase (SMS) Inhibition Assay
This protocol describes a common method using radiolabeled or fluorescent substrates to measure SMS activity.
Principle: SMS activity is measured by monitoring the transfer of the phosphocholine headgroup from phosphatidylcholine to a labeled ceramide analog (e.g., NBD-C6-ceramide or [³H]ceramide) to form labeled sphingomyelin. The product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.
Materials:
-
Cell lysates or purified SMS
-
Labeled ceramide (e.g., NBD-C6-ceramide or [³H]ceramide)
-
Phosphatidylcholine
-
This compound compound
-
Reaction buffer
-
TLC plates
-
Scintillation counter or fluorescence imager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell lysate or purified SMS, and varying concentrations of this compound (or vehicle control).
-
Substrate Addition: Add the labeled ceramide and phosphatidylcholine to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate in an appropriate solvent system to separate the labeled sphingomyelin from the unreacted labeled ceramide.
-
Quantification:
-
For radiolabeled substrates, scrape the spots corresponding to sphingomyelin and ceramide and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled substrates, visualize and quantify the spots using a fluorescence imager.
-
-
Data Analysis: Calculate the percentage of SMS activity for each this compound concentration relative to the vehicle control. Determine the IC50 value.
Antiviral Plaque Reduction Assay (e.g., against HSV-1)
This assay determines the ability of a compound to inhibit virus-induced cell death and plaque formation.
Materials:
-
Host cells susceptible to the virus (e.g., Vero cells for HSV-1)
-
Virus stock (e.g., HSV-1)
-
This compound compound
-
Cell culture medium and supplements
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Treatment: Remove the virus inoculum and overlay the cells with the overlay medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with a staining solution (e.g., crystal violet).
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Determine the IC50 value.
Anti-Inflammatory Assay (LPS-stimulated Macrophages)
This assay measures the ability of this compound to inhibit the production of inflammatory mediators in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound compound
-
Cell culture medium
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement)
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in multi-well plates. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokines (e.g., TNF-α, IL-6): Measure the concentration of specific cytokines in the supernatant using commercially available ELISA kits.
-
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each this compound concentration compared to the LPS-stimulated control. Determine the IC50 values.
Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., HT22) or primary neurons
-
Glutamate
-
This compound compound
-
Cell culture medium
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed neuronal cells in multi-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) for a defined period (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT assay, which measures mitochondrial reductase activity).
-
Data Analysis: Calculate the percentage of neuroprotection afforded by each this compound concentration relative to the glutamate-treated control. Determine the effective concentration (EC50).
Conclusion
This compound has a rich history, from its obscure origins as a synthesized chemical to its current status as a widely used pharmacological tool and a lead compound for therapeutic development. Its well-defined mechanisms of action, centered on the inhibition of PC-PLC and SMS, provide a clear basis for its diverse biological effects. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of cell biology, pharmacology, and drug discovery, facilitating further exploration of the therapeutic potential of this remarkable compound. The continued investigation into this compound and its analogs holds promise for the development of novel treatments for a range of diseases, including viral infections, cancer, inflammatory disorders, and neurodegenerative conditions.
References
An In-depth Technical Guide on the Impact of D609 on Lipid Second Messenger Systems
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricyclodecan-9-yl-xanthogenate (D609) is a potent modulator of lipid second messenger systems, primarily through its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This dual-action mechanism positions this compound as a critical tool for investigating the intricate roles of lipid signaling in various cellular processes, including proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of this compound's mechanisms of action, its quantitative impact on key lipid second messengers, detailed experimental protocols for studying its effects, and visual representations of the involved signaling pathways.
Core Mechanisms of Action
This compound exerts its influence on cellular signaling pathways predominantly by targeting two key enzymes involved in lipid metabolism.
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
This compound is a well-established competitive inhibitor of PC-PLC.[1] This enzyme catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes, to produce phosphocholine and the lipid second messenger 1,2-diacylglycerol (DAG). By inhibiting PC-PLC, this compound effectively reduces the intracellular levels of DAG derived from PC hydrolysis.[2] The inhibition of PC-PLC by this compound has been reported with a Ki of 6.4 μM.[3]
Inhibition of Sphingomyelin Synthase (SMS)
In addition to its effects on PC-PLC, this compound also inhibits sphingomyelin synthase (SMS).[2][4] SMS is responsible for the synthesis of sphingomyelin (SM) from phosphocholine and ceramide. This enzymatic reaction is crucial for maintaining the balance between ceramide and SM levels. By inhibiting SMS, this compound prevents the conversion of ceramide to sphingomyelin, leading to an accumulation of the pro-apoptotic second messenger, ceramide.
Downstream Consequences on Lipid Second Messengers
The dual inhibition of PC-PLC and SMS by this compound results in a significant shift in the intracellular balance of key lipid second messengers:
-
Decrease in Diacylglycerol (DAG): The inhibition of PC-PLC leads to a reduction in DAG levels.
-
Increase in Ceramide: The inhibition of SMS leads to an accumulation of its substrate, ceramide.
This altered lipid profile has profound effects on downstream signaling cascades, influencing pathways regulated by protein kinase C (PKC), which is activated by DAG, and various pro-apoptotic and cell cycle arrest pathways initiated by ceramide.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on its primary targets and its impact on the levels of lipid second messengers.
| Enzyme Target | Cell Line/System | Inhibitory Concentration | Reference |
| PC-PLC | - | Ki: 6.4 μM | |
| PC-PLC | PC12 Cells | IC50: ~94 μM | |
| PC-PLC | HaCaT Cells | 50% inhibition at 50 μg/ml after 24h | |
| PC-PLC | A431-AD Cells | 87% inhibition at 50 μg/ml after 24h | |
| Sphingomyelin Synthase (SMS) | Huh7 Cells | 50% inhibition at 50 μg/mL | |
| Sphingomyelin Synthase (SMS) | MDA-MB-231 Cells | 21% inhibition at 50 μg/mL after 48h |
Table 1: Inhibitory Concentrations of this compound on Target Enzymes
| Lipid Second Messenger | Cell Line | This compound Concentration & Time | Fold Change / Quantitative Effect | Reference |
| Diacylglycerol (DAG) | PC12 Cells (OGD) | 100 μM, 3-4h | Significant decrease | |
| Ceramide | BV-2 Cells | 100 μM, 2h | Significant increase | |
| Ceramide | PC12 Cells (OGD) | 100 μM, 4h | Modest increase | |
| Sphingomyelin (SM) | Huh7 Cells | 50 μg/mL, 24h | Significant decrease |
Table 2: Quantitative Effects of this compound on Lipid Second Messenger Levels
Signaling Pathways and Experimental Workflows
This compound's Impact on Lipid Signaling Pathways
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: this compound's dual inhibition of PC-PLC and SMS alters lipid signaling.
Experimental Workflow for Assessing this compound's Effects
The diagram below outlines a typical experimental workflow to investigate the impact of this compound on a specific cellular response.
Caption: A generalized workflow for studying the effects of this compound.
Logical Relationship of this compound's Multifaceted Actions
This compound's effects extend beyond direct enzyme inhibition, encompassing antioxidant properties that can influence cellular redox state.
Caption: this compound's multifaceted mechanisms of action.
Detailed Experimental Protocols
PC-PLC Activity Assay (Amplex® Red Method)
This protocol is adapted from commercially available kits and published literature.
Principle: This is an enzyme-coupled assay. PC-PLC hydrolyzes PC to phosphocholine and DAG. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to generate the fluorescent product resorufin, which can be measured fluorometrically.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Phosphatidylcholine (PC) substrate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 5 mM CaCl₂)
-
Cell lysate or purified enzyme
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~570/~585 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the PC substrate in the reaction buffer.
-
Prepare a reaction mixture containing Amplex® Red, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.
-
-
Assay:
-
Add cell lysate or purified enzyme to the wells of the 96-well plate.
-
Add different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the PC substrate solution.
-
Immediately add the reaction mixture containing Amplex® Red and coupled enzymes.
-
-
Measurement:
-
Measure the fluorescence intensity at multiple time points or after a fixed incubation period (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (change in fluorescence over time).
-
Determine the percent inhibition of PC-PLC activity by this compound at each concentration and calculate the IC50 value.
-
Sphingomyelin Synthase (SMS) Activity Assay
This protocol is a general guideline based on published methods.
Principle: SMS activity is measured by monitoring the transfer of a labeled phosphocholine group from PC to an acceptor ceramide, or by measuring the production of labeled sphingomyelin from a labeled precursor.
Materials:
-
Radioactively or fluorescently labeled ceramide (e.g., NBD-C6-ceramide)
-
Phosphatidylcholine (PC)
-
Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Cell lysate or microsomal fraction
-
This compound
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter or fluorescence imager
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare a substrate mixture containing labeled ceramide and PC.
-
-
Assay:
-
Add cell lysate or microsomal fraction to a reaction tube.
-
Add different concentrations of this compound or vehicle control.
-
Pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the substrate mixture.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Lipid Extraction and Separation:
-
Stop the reaction by adding chloroform/methanol to extract the lipids.
-
Separate the lipids by TLC using an appropriate solvent system to resolve sphingomyelin from ceramide.
-
-
Quantification:
-
Visualize and quantify the labeled sphingomyelin spot using a phosphorimager, fluorescence scanner, or by scraping the spot and performing scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of product formed and determine the SMS activity.
-
Calculate the percent inhibition by this compound and determine the IC50 value.
-
Quantification of Diacylglycerol (DAG)
Principle: Cellular lipids are extracted and DAG is quantified, often after derivatization, using techniques like mass spectrometry or an enzymatic assay.
Materials:
-
Lipid extraction solvents (e.g., chloroform, methanol, water - Bligh-Dyer method)
-
Internal standard (e.g., a non-endogenous DAG species)
-
LC-MS/MS system or a commercial DAG assay kit
-
Nitrogen gas for drying
Procedure (LC-MS/MS):
-
Cell Lysis and Lipid Extraction:
-
Harvest and lyse cells treated with this compound or control.
-
Add the internal standard.
-
Perform lipid extraction using the Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation and Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Analyze the sample using an LC-MS/MS system with a suitable column and gradient to separate DAG species.
-
-
Data Analysis:
-
Identify and quantify different DAG species based on their mass-to-charge ratio and fragmentation patterns.
-
Normalize the abundance of each DAG species to the internal standard.
-
Compare the levels of DAG in this compound-treated versus control cells.
-
Quantification of Ceramide
Principle: Similar to DAG, ceramide is quantified from lipid extracts using mass spectrometry or other sensitive analytical techniques.
Materials:
-
Lipid extraction solvents
-
Internal standard (e.g., a non-endogenous ceramide species)
-
LC-MS/MS system
-
Nitrogen gas for drying
Procedure (LC-MS/MS):
-
Cell Lysis and Lipid Extraction:
-
Follow the same procedure as for DAG quantification, using a ceramide-specific internal standard.
-
-
Sample Preparation and Analysis:
-
Reconstitute the dried lipid extract.
-
Analyze the sample using an LC-MS/MS system optimized for ceramide species separation and detection.
-
-
Data Analysis:
-
Identify and quantify different ceramide species.
-
Normalize to the internal standard.
-
Compare ceramide levels between this compound-treated and control samples.
-
Conclusion
This compound is an invaluable pharmacological tool for dissecting the complex roles of lipid second messengers in cellular signaling. Its ability to concurrently inhibit PC-PLC and SMS, thereby decreasing DAG and increasing ceramide levels, allows for the targeted investigation of pathways regulated by these critical molecules. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust experiments aimed at further elucidating the therapeutic potential of modulating these fundamental signaling pathways. As with any pharmacological inhibitor, it is crucial to consider its potential off-target effects and to use appropriate controls to ensure the accurate interpretation of experimental results.
References
- 1. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Stereochemistry of D609: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl xanthogenate, commonly known as D609, is a potent inhibitor of key enzymes in lipid metabolism, primarily phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] Its diverse biological activities, including antiviral, antitumor, and neuroprotective effects, have made it a valuable tool in biomedical research.[3] However, this compound possesses three chiral centers, giving rise to eight possible stereoisomers.[3] Emerging evidence indicates that these stereoisomers exhibit significant differences in their biological efficacy, underscoring the critical importance of understanding their unique properties in the context of drug development and targeted research.[3] This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and differential biological activities.
Chemical Structure and Stereoisomers
This compound has a tricyclo[5.2.1.02,6]decane core with the xanthate moiety at the C9 position. The three chiral centers lead to the existence of four pairs of enantiomers (eight stereoisomers in total). The stereochemistry of these isomers has been elucidated through the synthesis of their chiral alcohol precursors and analysis using techniques such as vibrational circular dichroism (VCD).
Quantitative Analysis of Inhibitory Activity
While it has been reported that the eight stereoisomers of this compound exhibit "considerable differences in their activities" for the inhibition of PC-PLC and SMS, specific IC50 values for each of the eight individual stereoisomers against mammalian enzymes were not available in the public literature at the time of this guide's compilation.
However, a study by Gonzalez-Roura et al. (2002) investigated the inhibitory activity of four racemic diastereomeric pairs of this compound against PC-PLC from Bacillus cereus. The results, presented in the table below, indicate no significant differences in the inhibitory potency among the diastereomers for this bacterial enzyme, with all exhibiting competitive inhibition. This suggests that for the bacterial PC-PLC, the overall shape of the tricyclic core may be more critical for binding than the specific spatial arrangement of the substituents.
Table 1: Inhibitory Constants (Ki) of this compound Diastereomeric Pairs against Bacillus cereus PC-PLC
| Diastereomeric Pair | Ki (µM) |
| Racemic this compound Diastereomer 1 | 13 |
| Racemic this compound Diastereomer 2 | 15 |
| Racemic this compound Diastereomer 3 | 17 |
| Racemic this compound Diastereomer 4 | 14 |
| Data from Gonzalez-Roura et al., Lipids, 2002. |
Signaling Pathways Affected by this compound
This compound primarily exerts its effects by inhibiting PC-PLC and SMS, which are crucial enzymes in phospholipid metabolism. The inhibition of these enzymes modulates the levels of important second messengers, namely diacylglycerol (DAG) and ceramide, thereby impacting various downstream signaling cascades involved in cell proliferation, apoptosis, and inflammation.
Experimental Protocols
Synthesis and Separation of this compound Stereoisomers
The synthesis of individual this compound stereoisomers typically involves the preparation of the eight chiral alcohol precursors, followed by conversion to the corresponding xanthates. The separation of these stereoisomers is a critical step and is often achieved using chiral High-Performance Liquid Chromatography (HPLC).
Detailed Methodologies:
1. Synthesis of Chiral Alcohol Precursors: The synthesis of the eight distinct alcohol precursors of this compound has been reported, starting from materials like dicyclopentadiene. The procedures involve multiple steps of organic synthesis, including reactions such as hydroboration-oxidation and Mitsunobu reactions to achieve the desired stereochemistries. The separation of diastereomers can be performed using standard column chromatography, while the resolution of enantiomers requires chiral HPLC.
2. Chiral HPLC Separation of Alcohol Precursors: A general approach for the separation of the enantiomeric alcohol precursors is as follows:
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., amylose or cellulose tris(phenylcarbamate) derivatives), is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A flow rate of approximately 1 mL/min is a common starting point.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is used to monitor the elution of the isomers.
3. Conversion to this compound Stereoisomers (Xanthation): Each purified alcohol stereoisomer is then converted to the corresponding potassium xanthate. A general procedure involves:
-
Dissolving the alcohol in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Adding a strong base (e.g., potassium hydride) to deprotonate the alcohol.
-
Treating the resulting alkoxide with carbon disulfide (CS2) at low temperature.
-
Isolating the potassium xanthate salt.
Inhibition Assays
1. PC-PLC Inhibition Assay (Amplex® Red Method): A widely used method for measuring PC-PLC activity is the Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit. The assay is based on an enzyme-coupled reaction that results in the generation of a highly fluorescent product, resorufin.
-
Principle:
-
PC-PLC hydrolyzes phosphatidylcholine (PC) to phosphocholine and diacylglycerol.
-
Alkaline phosphatase hydrolyzes phosphocholine to choline.
-
Choline oxidase oxidizes choline to betaine and hydrogen peroxide (H2O2).
-
In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex® Red reagent to produce the fluorescent resorufin.
-
-
Protocol Outline:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2).
-
In a 96-well plate, add the reaction buffer, Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase.
-
Add the this compound stereoisomer at various concentrations.
-
Initiate the reaction by adding the PC-PLC enzyme and the phosphatidylcholine substrate.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points using a fluorescence microplate reader (excitation ~540 nm, emission ~590 nm).
-
Calculate the rate of reaction and determine the IC50 value for each stereoisomer.
-
2. Sphingomyelin Synthase (SMS) Inhibition Assay: The activity of SMS can be measured by monitoring the transfer of the phosphocholine headgroup from PC to a fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide).
-
Principle: SMS catalyzes the conversion of ceramide and PC to sphingomyelin and DAG. By using a fluorescently labeled ceramide, the production of fluorescently labeled sphingomyelin can be quantified.
-
Protocol Outline:
-
Prepare cell or tissue homogenates containing SMS activity in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl).
-
Set up the reaction mixture containing the homogenate, phosphatidylcholine, and the this compound stereoisomer at various concentrations.
-
Initiate the reaction by adding a fluorescent ceramide analog (e.g., NBD-C6-ceramide).
-
Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and extract the lipids using a solvent system like chloroform:methanol.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the fluorescent sphingomyelin product using a fluorescence scanner.
-
Calculate the SMS activity and determine the IC50 value for each stereoisomer.
-
Conclusion
The stereochemistry of this compound plays a pivotal role in its biological activity. While comprehensive quantitative data on the inhibitory potency of all eight stereoisomers against mammalian PC-PLC and SMS is not yet widely available, the existing evidence strongly suggests that enantiomeric and diastereomeric forms possess distinct pharmacological profiles. For researchers in drug development and related fields, the synthesis and testing of stereochemically pure this compound analogs are essential for elucidating precise mechanisms of action and for the development of more potent and selective therapeutic agents. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and biological evaluation of these important stereoisomers.
References
The Role of Zinc Chelation in D609's Inhibitory Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent antiviral and antitumor agent that has garnered significant interest for its multifaceted pharmacological activities.[1] Its primary mechanism of action is widely attributed to the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cellular signaling.[2][3] Additionally, this compound is known to inhibit sphingomyelin synthase (SMS), further impacting lipid-mediated signaling pathways.[1][3] A crucial aspect of this compound's inhibitory effect on PC-PLC is its proposed ability to chelate zinc ions (Zn²⁺), which are essential for the catalytic activity of PC-PLC. This technical guide provides a comprehensive overview of the role of zinc chelation in the inhibitory activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against various enzymes and cellular processes. The following tables summarize the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature.
| Target Enzyme | Inhibition Constant (Kᵢ) | Reference(s) |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 6.4 µM | |
| PC-PLC (p-nitrophenylphosphorylcholine substrate) | 8.8 µM | |
| Cytosolic Phospholipase A2 (cPLA2) | 86.25 µM |
| Cellular Process / Cell Line | IC₅₀ | Reference(s) |
| Arachidonic Acid Release (MDCK cells) | ~375 µM | |
| Sphingomyelin Synthase (SMS) | 402 µM | |
| Cell Proliferation (A431-SPH cells) | 1.6 µg/mL | |
| Cell Proliferation (A431 cells) | 33.4 µg/mL | |
| Cell Proliferation (HaCaT cells) | ~50 µg/mL |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's inhibitory activity and its interaction with zinc.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay (Amplex® Red Method)
The Amplex® Red PC-PLC Assay Kit provides a sensitive, fluorescence-based method for detecting PC-PLC activity. The assay is based on a coupled enzymatic reaction that produces the fluorescent product, resorufin.
Principle:
-
PC-PLC hydrolyzes phosphatidylcholine (lecithin) to produce phosphocholine and diacylglycerol.
-
Alkaline phosphatase hydrolyzes phosphocholine to choline.
-
Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the fluorescent product resorufin.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Reaction Buffer by diluting the 5X Reaction Buffer stock solution with deionized water.
-
Prepare stock solutions of Amplex® Red reagent in DMSO.
-
Prepare stock solutions of HRP, choline oxidase, alkaline phosphatase, and PC-PLC in 1X Reaction Buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the PC-PLC-containing sample or standard.
-
Prepare a working solution containing Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and lecithin in 1X Reaction Buffer.
-
To initiate the reaction, add the working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 530–560 nm and emission detection at approximately 590 nm.
-
-
Inhibitor Studies:
-
To screen for inhibitors like this compound, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate-containing working solution.
-
Sphingomyelin Synthase (SMS) Activity Assay (Fluorescent Substrate Method)
This method utilizes a fluorescently labeled ceramide analog to measure SMS activity.
Principle: SMS transfers a phosphocholine headgroup from phosphatidylcholine to a fluorescently labeled ceramide (e.g., NBD-ceramide), producing a fluorescent sphingomyelin analog. The product is then separated from the substrate and quantified.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with this compound or other inhibitors for the desired time.
-
-
Labeling:
-
Incubate the cells with a fluorescent ceramide analog (e.g., NBD-ceramide) to allow for its conversion to fluorescent sphingomyelin.
-
-
Lipid Extraction:
-
Harvest the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the fluorescent sphingomyelin from the fluorescent ceramide substrate.
-
-
Quantification:
-
Visualize the fluorescent spots under UV light.
-
Quantify the intensity of the fluorescent sphingomyelin spot using densitometry.
-
Zinc Chelation Assays
Several methods can be employed to investigate the zinc-chelating properties of this compound.
This is a competitive assay that uses a colorimetric indicator to quantify the amount of free zinc ions.
Principle: Dithizone forms a colored complex with zinc ions. A chelating agent like this compound will compete with dithizone for binding to zinc, leading to a decrease in the color intensity of the dithizone-zinc complex.
Protocol:
-
Reagent Preparation:
-
Prepare a buffered solution at the desired pH.
-
Prepare a stock solution of zinc chloride (ZnCl₂).
-
Prepare a stock solution of dithizone in ethanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay:
-
In a series of tubes, add the buffer and varying concentrations of this compound.
-
Add a fixed concentration of ZnCl₂ to each tube and incubate briefly.
-
Add the dithizone solution to each tube and incubate to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for the dithizone-zinc complex (e.g., ~530-540 nm).
-
-
Analysis:
-
A decrease in absorbance indicates zinc chelation by this compound. The percentage of chelation can be calculated, and an IC₅₀ value can be determined.
-
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between this compound and zinc ions.
Principle: A solution of this compound is titrated into a solution containing zinc ions in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound and ZnCl₂ in the same matched buffer to minimize heats of dilution. Degas the solutions before use.
-
-
ITC Experiment:
-
Fill the sample cell with the ZnCl₂ solution and the injection syringe with the this compound solution.
-
Perform a series of injections of the this compound solution into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting titration curve (heat change versus molar ratio) is fitted to a binding model to determine the thermodynamic parameters (Kₐ, n, ΔH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's dual inhibition of PC-PLC and SMS, and its chelation of zinc.
Caption: this compound-induced apoptosis pathway via SMS inhibition and ceramide accumulation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflows for assessing zinc chelation by this compound.
Conclusion
The inhibitory activity of this compound is a complex process involving the direct competitive inhibition of PC-PLC and SMS, as well as the chelation of zinc ions essential for PC-PLC's catalytic function. This dual mechanism disrupts critical lipid signaling pathways, leading to downstream effects such as the induction of apoptosis and the suppression of pro-inflammatory responses mediated by NF-κB. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in various disease contexts. A thorough understanding of the role of zinc chelation is paramount for the rational design and development of novel therapeutics targeting PC-PLC and related pathways.
References
Methodological & Application
Application Notes and Protocols for D609 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a versatile compound with a range of biological activities demonstrated in numerous in vitro studies.[1][2] Primarily known as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), this compound has emerged as a valuable tool for investigating cellular signaling pathways.[1][2][3] Its activities extend to antioxidant, anti-inflammatory, antiviral, and anti-proliferative effects, making it a compound of interest in various research fields, including cancer biology, neurobiology, and virology. This document provides detailed application notes and protocols for the use of this compound in in vitro research, with a focus on recommended concentrations, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound's primary mechanism of action involves the competitive inhibition of two key enzymes in lipid metabolism:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound inhibits PC-PLC, an enzyme that hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and diacylglycerol (DAG). DAG is a crucial second messenger that activates protein kinase C (PKC) and other signaling proteins. By inhibiting PC-PLC, this compound can modulate these downstream signaling events. The inhibition of PC-PLC by this compound is competitive, with a reported Ki of 6.4 µM.
-
Sphingomyelin Synthase (SMS): this compound also inhibits SMS, the enzyme responsible for the synthesis of sphingomyelin (SM) from phosphocholine and ceramide. This inhibition leads to an accumulation of ceramide, a lipid second messenger known to be involved in cell cycle arrest, differentiation, and apoptosis.
Beyond its enzymatic inhibition, this compound also possesses antioxidant properties, attributed to its xanthate group which can scavenge free radicals.
Recommended this compound Concentrations for In Vitro Studies
The optimal concentration of this compound for in vitro experiments is dependent on the cell type, the duration of the treatment, and the specific biological effect being investigated. The following tables summarize recommended concentration ranges from various studies.
Table 1: Recommended this compound Concentrations for PC-PLC Inhibition and Anti-proliferative Effects
| Application | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect |
| PC-PLC Inhibition | Various | Ki = 6.4 µM | N/A (Enzymatic Assay) | Competitive inhibition of PC-PLC activity. |
| Anti-proliferation | RAW 264.7 macrophages, N9 and BV-2 microglia, DITNC1 astrocytes | 100 µM | 2 hours | Significant attenuation of cell proliferation without affecting cell viability. |
| Anti-proliferation | Squamous carcinoma cell line A431-AD | 33-50 µg/mL | 48 hours | 50% reduction in cell proliferation. |
| Cell Cycle Arrest | BV-2 microglia | 100 µM | 2 hours | Inhibition of BrdU incorporation, accumulation of cells in G0/G1 phase. |
| Induction of Apoptosis | Neural stem cells (NSCs) | 18.76-56.29 µM | Not Specified | Decreased cell viability and induction of apoptosis. |
Table 2: Recommended this compound Concentrations for Antiviral and Antioxidant Effects
| Application | Virus/System | Concentration Range | Incubation Time | Observed Effect |
| Antiviral (HSV-1) | Herpes Simplex Virus Type 1 (HSV-1) infected cells | 3.8 - 75.2 µM | Up to 7 hours post-infection | Inhibition of virus replication. |
| Antiviral (RSV) | Respiratory Syncytial Virus (RSV) infected HEp-2 cells | Not Specified | Not Specified | Decrease in viral protein accumulation. |
| Antioxidant | In vitro Fenton reaction | Dose-dependent | Not Specified | Inhibition of oxidation. |
| Antioxidant | Ionizing radiation-induced oxidative stress in lymphocytes | Not Specified | Pre-incubation | Diminution of reactive oxygen species production and oxidative damage. |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
PC-PLC Activity Assay (Amplex® Red Assay)
This protocol outlines the measurement of PC-PLC activity, which can be used to confirm the inhibitory effect of this compound. This is based on the Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit.
Materials:
-
Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, phosphatidylcholine, and reaction buffer)
-
Cell lysates or purified PC-PLC enzyme
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare the assay reagents according to the kit manufacturer's instructions.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.
-
Sample and Inhibitor Preparation: Prepare your cell lysate or purified enzyme samples. For inhibition studies, pre-incubate the samples with various concentrations of this compound for a specified time.
-
Assay Initiation: Add the phosphatidylcholine substrate to the reaction mixture.
-
Incubation: Add the reaction mixture to the wells of the 96-well plate containing the samples (with or without this compound). Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm at multiple time points.
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the PC-PLC activity. Determine the inhibitory effect of this compound by comparing the activity in the presence and absence of the inhibitor.
Antiviral Assay (CPE Reduction Assay)
This protocol provides a general method for evaluating the antiviral activity of this compound by observing the reduction of the cytopathic effect (CPE).
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT or crystal violet for cell viability assessment
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed.
-
Virus Infection and Treatment:
-
Pre-treatment: Treat cells with different concentrations of this compound for a specific period before infection.
-
Post-treatment: Infect cells with the virus at a specific multiplicity of infection (MOI) and then add different concentrations of this compound.
-
Co-treatment: Add the virus and this compound to the cells simultaneously.
-
-
Controls: Include a cell control (no virus, no this compound), a virus control (virus, no this compound), and a compound toxicity control (no virus, with this compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator and monitor for the appearance of CPE daily.
-
CPE Evaluation: After a specific incubation period (e.g., 48-72 hours), assess the CPE visually under a microscope.
-
Cell Viability Assessment: Quantify cell viability using an MTT assay or by staining with crystal violet to determine the extent of virus-induced cell death and the protective effect of this compound.
-
Data Analysis: Calculate the concentration of this compound that inhibits the viral CPE by 50% (IC₅₀).
Signaling Pathways and Visualizations
This compound's Impact on PC-PLC and SMS Signaling
This compound's inhibitory actions on PC-PLC and SMS disrupt key signaling pathways that regulate cell proliferation, survival, and inflammation. The following diagrams illustrate these pathways and the points of intervention by this compound.
Caption: this compound inhibits PC-PLC and SMS, altering lipid second messenger levels.
Experimental Workflow for Evaluating this compound's Anti-Proliferative Effects
The following diagram outlines a typical workflow for investigating the anti-proliferative effects of this compound in vitro.
Caption: Workflow for assessing this compound's impact on cell proliferation.
Conclusion
This compound is a potent pharmacological tool for the in vitro study of cellular processes regulated by lipid signaling. By carefully selecting the appropriate concentration and experimental protocol, researchers can effectively investigate its diverse biological effects. The information and protocols provided in these application notes serve as a comprehensive guide for utilizing this compound in laboratory settings. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
D609: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, also known as Tricyclodecan-9-yl-xanthogenate, is a potent and widely utilized compound in biomedical research. It is recognized for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, antioxidant, and antiviral properties.[1] The primary mechanism of action of this compound is the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and the inhibition of sphingomyelin synthase (SMS).[1][2] By modulating these key enzymes, this compound alters the cellular levels of critical second messengers, such as diacylglycerol (DAG) and ceramide, thereby influencing a multitude of cellular signaling pathways. This document provides detailed application notes, protocols for stock solution preparation, and methodologies for key experiments involving this compound.
Physicochemical Properties and Stock Solution Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
Solubility and Solvent Properties
This compound is a water-soluble xanthate. For experimental purposes, it is commonly dissolved in dimethyl sulfoxide (DMSO) or water. It is important to note that this compound is chemically unstable in aqueous solutions, with a reported half-life of approximately 19 minutes at 24°C.[3] Therefore, fresh preparation of aqueous solutions is recommended. For longer-term storage, stock solutions in anhydrous DMSO are preferred.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅KOS₂ | MedChemExpress |
| Molecular Weight | 266.46 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | DMSO: ≥ 100 mg/mL Water: 2 mg/mL (requires sonication) | MedChemExpress |
| Storage (Powder) | -20°C for up to 3 years | MedChemExpress |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress |
Protocol: this compound Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this would be 2.665 mg per 1 mL of DMSO.
-
Aseptically add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Note: When preparing working solutions from the DMSO stock, ensure the final concentration of DMSO in the cell culture medium or assay buffer is non-toxic to the cells (typically ≤ 0.5%).
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily through the inhibition of two key enzymes in lipid metabolism:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound is a competitive inhibitor of PC-PLC with a Ki value of 6.4 µM.[4] PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC) to produce the second messengers diacylglycerol (DAG) and phosphocholine.
-
Sphingomyelin Synthase (SMS): this compound also inhibits SMS, the enzyme responsible for the synthesis of sphingomyelin from ceramide and PC. This inhibition leads to an accumulation of cellular ceramide.
By inhibiting these enzymes, this compound shifts the cellular balance of DAG and ceramide, leading to various downstream effects, including cell cycle arrest, apoptosis, and modulation of inflammatory responses.
Quantitative Data: Inhibition Constants and Effective Concentrations
| Target/Process | Cell Line/System | Value | Reference |
| PC-PLC (Ki) | Purified Enzyme | 6.4 µM | |
| Cell Proliferation (IC50) | HaCaT cells | ~50 µg/ml | |
| Cell Proliferation (IC50) | A431-AD cells | ~33.4 µg/ml | |
| Nitric Oxide Synthase (LPS-induced) | Phagocytes | IC50 = 20 µg/mL | APExBIO |
Experimental Protocols
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay using Amplex® Red
This protocol describes a sensitive, fluorescence-based method to measure PC-PLC activity in cell lysates or purified enzyme preparations and to assess the inhibitory effect of this compound. The assay relies on an enzyme-coupled reaction that produces a highly fluorescent product, resorufin.
Principle:
-
PC-PLC hydrolyzes phosphatidylcholine to phosphocholine and diacylglycerol.
-
Alkaline phosphatase hydrolyzes phosphocholine to choline.
-
Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the fluorescent product resorufin, which can be measured fluorometrically.
Materials:
-
Amplex® Red PC-PLC Assay Kit (e.g., from Thermo Fisher Scientific)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
-
Purified PC-PLC (for positive control and inhibitor studies)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Reagents: Prepare all kit components according to the manufacturer's instructions. This typically includes preparing a 1X reaction buffer, Amplex® Red/HRP/choline oxidase/alkaline phosphatase working solution, and a phosphatidylcholine substrate solution.
-
Sample Preparation:
-
Cell Lysates: Culture cells to the desired confluency. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Purified Enzyme: Dilute the purified PC-PLC to the desired concentration in 1X reaction buffer.
-
-
Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the sample (cell lysate or purified enzyme). For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 30 minutes at 37°C) before adding the substrate. b. Initiate the reaction by adding 50 µL of the Amplex® Red working solution containing the phosphatidylcholine substrate to each well. c. Incubate the plate at 37°C for 30-60 minutes, protected from light. d. Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: Subtract the fluorescence values of the no-enzyme control from all other readings. Plot the fluorescence intensity against the protein concentration or time. For inhibitor studies, calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Sphingomyelin Synthase (SMS) Activity Assay using Mass Spectrometry
This protocol outlines a highly sensitive and specific method to measure SMS activity by quantifying the conversion of a labeled ceramide substrate to sphingomyelin using liquid chromatography-mass spectrometry (LC-MS).
Principle: Cells or cell lysates are incubated with a labeled ceramide precursor (e.g., C6-NBD-ceramide or a stable isotope-labeled ceramide). After incubation, lipids are extracted, and the amount of newly synthesized labeled sphingomyelin is quantified by LC-MS.
Materials:
-
Labeled ceramide substrate (e.g., N-hexanoyl-D-erythro-sphingosine, C6-ceramide)
-
This compound
-
Cell culture medium and reagents
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standards for ceramide and sphingomyelin
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Labeling: Add the labeled ceramide substrate to the cell culture medium and incubate for a specific period (e.g., 1-4 hours) to allow for its conversion to sphingomyelin.
-
Lipid Extraction: a. Wash the cells with ice-cold PBS. b. Scrape the cells into a solvent-resistant tube. c. Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch method, with the addition of internal standards. d. Evaporate the organic phase to dryness under a stream of nitrogen.
-
LC-MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis. b. Inject the sample into the LC-MS system. Use a suitable chromatographic method to separate the labeled ceramide and sphingomyelin. c. Detect and quantify the parent and product ions using the mass spectrometer in a selected reaction monitoring (SRM) or similar mode.
-
Data Analysis: Calculate the amount of labeled sphingomyelin formed, normalized to the protein content or cell number. Determine the percent inhibition of SMS activity by this compound and calculate the IC50 value.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol describes the use of propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA for the analysis of cell cycle distribution by flow cytometry. This method can be used to assess the effect of this compound on cell cycle progression.
Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Materials:
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to attach. Treat the cells with this compound at various concentrations or for different time points. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). b. Wash the cells once with cold PBS. c. Resuspend the cell pellet in a small volume of PBS. d. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. e. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: a. Centrifuge the fixed cells to pellet them. b. Carefully decant the ethanol and wash the cell pellet with PBS. c. Resuspend the cell pellet in the PI staining solution. The RNase A in the solution will degrade RNA, which can also be stained by PI. d. Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Compare the cell cycle distribution of this compound-treated cells to the control cells to determine the effect of the compound on cell cycle progression.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's primary targets, PC-PLC and SMS, are central to lipid-mediated signaling. Inhibition of these enzymes leads to an increase in cellular ceramide and a decrease in diacylglycerol, triggering a cascade of downstream events.
Caption: this compound inhibits PC-PLC and SMS, altering second messenger levels.
Ceramide-Mediated Signaling Pathway
The accumulation of ceramide following this compound treatment can activate stress-response pathways, leading to cell cycle arrest and apoptosis. This is often mediated by the activation of protein phosphatases and the subsequent dephosphorylation of key regulatory proteins like Rb.
Caption: this compound-induced ceramide accumulation leads to cell cycle arrest.
Experimental Workflow for Investigating this compound Effects
A typical workflow to investigate the cellular effects of this compound involves a multi-faceted approach, from initial cell treatment to the analysis of specific molecular endpoints.
References
Application Notes and Protocols for D609 Treatment of Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). Its activity has significant implications for intracellular signaling pathways, making it a molecule of interest in neuroscience research, particularly in the study of neuronal cell proliferation, apoptosis, and neuroprotection. These application notes provide detailed protocols for the treatment of neuronal cells with this compound and for the subsequent analysis of its effects on cell viability, apoptosis, and key signaling pathways.
Mechanism of Action
This compound primarily exerts its effects by inhibiting PC-PLC and SMS. This inhibition leads to an accumulation of ceramide, a key signaling molecule involved in cell cycle arrest and apoptosis. Furthermore, this compound has been shown to modulate the extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation and survival. Specifically, this compound treatment can lead to a decrease in ERK phosphorylation and a subsequent reduction in the expression of downstream targets such as cyclin D1, a key protein in cell cycle progression.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments involving this compound treatment of neuronal cells. Researchers should populate these tables with their experimental findings.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| This compound Concentration (µM) | Treatment Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 24 | 100 | X.X |
| 10 | 24 | Data to be filled | X.X |
| 25 | 24 | Data to be filled | X.X |
| 50 | 24 | Data to be filled | X.X |
| 100 | 24 | Data to be filled | X.X |
| 0 (Vehicle) | 48 | 100 | X.X |
| 10 | 48 | Data to be filled | X.X |
| 25 | 48 | Data to be filled | X.X |
| 50 | 48 | Data to be filled | X.X |
| 100 | 48 | Data to be filled | X.X |
Table 2: Quantification of Apoptosis by TUNEL Assay
| Treatment Group | This compound Concentration (µM) | Treatment Time (hours) | Percentage of TUNEL-Positive Cells | Standard Deviation |
| Control (Vehicle) | 0 | 48 | Data to be filled | X.X |
| This compound | 50 | 48 | Data to be filled | X.X |
| This compound | 100 | 48 | Data to be filled | X.X |
Table 3: Densitometric Analysis of Western Blot Results
| Target Protein | Treatment Group | This compound Concentration (µM) | Treatment Time (hours) | Relative Protein Expression (Normalized to Loading Control) | Standard Deviation |
| p-ERK | Control (Vehicle) | 0 | 24 | 1.0 | X.X |
| p-ERK | This compound | 50 | 24 | Data to be filled | X.X |
| Total ERK | Control (Vehicle) | 0 | 24 | 1.0 | X.X |
| Total ERK | This compound | 50 | 24 | Data to be filled | X.X |
| Cyclin D1 | Control (Vehicle) | 0 | 24 | 1.0 | X.X |
| Cyclin D1 | This compound | 50 | 24 | Data to be filled | X.X |
Experimental Protocols
Neuronal Cell Culture and this compound Treatment
This protocol is a general guideline and may need to be optimized for specific neuronal cell types (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells).
Materials:
-
Neuronal cell line or primary neurons
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, B27 supplement, and L-glutamine for SH-SY5Y; Neurobasal medium with B27 supplement for primary neurons)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed neuronal cells at an appropriate density in culture plates or flasks. For example, seed SH-SY5Y cells at a density of 1 x 10^5 cells/mL. Allow cells to adhere and grow for 24 hours before treatment. For primary neurons, follow established protocols for isolation and plating.
-
This compound Preparation: Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
Cell Viability Assessment (MTT Assay)
Materials:
-
This compound-treated and control neuronal cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Add MTT Reagent: Following the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (TUNEL Assay)
Materials:
-
This compound-treated and control neuronal cells cultured on coverslips or chamber slides
-
TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: After this compound treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstaining: Wash the cells and counterstain the nuclei with DAPI.
-
Imaging and Quantification: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI. Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells in several random fields.
Western Blot Analysis for p-ERK and Cyclin D1
Materials:
-
This compound-treated and control neuronal cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-cyclin D1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and cyclin D1 overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control (β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control.
Visualizations
Application Notes and Protocols for Studying Apoptosis and Cell Cycle Arrest Using D609
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent and widely utilized small molecule inhibitor with significant applications in the study of cell signaling, particularly in the fields of apoptosis and cell cycle regulation. This compound primarily exerts its effects through the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1] Inhibition of these enzymes modulates the levels of critical lipid second messengers, such as diacylglycerol (DAG) and ceramide, thereby influencing downstream signaling pathways that govern cell fate.[1]
These application notes provide a comprehensive overview of the use of this compound to induce and analyze apoptosis and cell cycle arrest in cancer cell lines. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes and visualizations of the underlying signaling pathways.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of two key enzymes in lipid metabolism:
-
Sphingomyelin Synthase (SMS): By inhibiting SMS, this compound blocks the conversion of ceramide to sphingomyelin. This leads to an accumulation of intracellular ceramide, a bioactive lipid known to be a potent inducer of both apoptosis and cell cycle arrest.[1]
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound also inhibits PC-PLC, an enzyme that hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). The inhibition of PC-PLC can affect various signaling pathways, including those involved in cell proliferation and survival.
The accumulation of ceramide is a central event in this compound-mediated cytotoxicity. Ceramide can activate a cascade of downstream effectors, including the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which in turn leads to cell cycle arrest, typically in the G1 phase. Furthermore, ceramide is a well-established pro-apoptotic molecule that can trigger programmed cell death through various pathways, including the activation of caspases.
Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of this compound on apoptosis and cell cycle distribution in the BV-2 microglial cell line.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in BV-2 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Post-Treatment Incubation (hours) | Caspase-3 Activation |
| 50 | 2 | 22 | No detectable cleavage |
| 100 | 2 | 22 | No detectable cleavage |
| 200 | 2 | 22 | Caspase-3 activation observed |
Data summarized from a study on BV-2 microglial cells where caspase-3 cleavage was used as a marker for apoptosis induction.[1]
Table 2: Time-Dependent Induction of Apoptosis by this compound in BV-2 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Caspase-3 Activation |
| 100 | 2 | No detectable cleavage |
| 100 | 8 | Caspase-3 activation observed |
| 100 | 16 | Caspase-3 activation observed |
| 100 | 24 | Caspase-3 activation observed |
Data summarized from a study on BV-2 microglial cells showing the effect of treatment duration on caspase-3 activation.[1]
Table 3: Effect of this compound on Cell Cycle Progression in BV-2 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 1.2 |
| 100 µM this compound (2h treatment + 2h washout) | 68.4 ± 2.8 | 18.9 ± 1.9 | 12.7 ± 1.5 |
Data represents a typical outcome of this compound treatment on the cell cycle distribution of BV-2 cells, leading to an arrest in the G1 phase.
Experimental Protocols
Protocol 1: Induction of Apoptosis and Cell Cycle Arrest with this compound
This protocol describes the general procedure for treating a cancer cell line (e.g., Jurkat or BV-2) with this compound to induce apoptosis and cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, BV-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Sterile tissue culture plates or flasks
Procedure:
-
Cell Culture: Culture the chosen cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before treatment.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock solution can be prepared and stored at -20°C.
-
Cell Seeding: Seed the cells in tissue culture plates or flasks at a density that will allow for logarithmic growth during the experiment. The optimal seeding density will vary depending on the cell line.
-
This compound Treatment:
-
For dose-response experiments, treat the cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) for a fixed period (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 100 µM) and harvest the cells at different time points (e.g., 0, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
-
Cell Harvesting: After the treatment period, harvest the cells. For adherent cells, use trypsin-EDTA to detach the cells. For suspension cells, collect the cells by centrifugation.
-
Downstream Analysis: The harvested cells are now ready for apoptosis and cell cycle analysis as described in the following protocols.
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in this compound-treated cells.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Washing: Wash the harvested cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to analyze the cell cycle distribution of this compound-treated cells.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Wash the harvested cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: this compound signaling pathway leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for studying this compound effects.
References
Application of D609 in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, or tricyclodecan-9-yl-xanthogenate, is a potent and widely utilized small molecule inhibitor in cancer research. Its primary mechanism of action involves the competitive inhibition of key enzymes in lipid metabolism, specifically phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] This inhibition leads to significant downstream effects on cellular signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation. These application notes provide a comprehensive overview of the use of this compound in cancer research models, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in various experimental settings.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the dual inhibition of PC-PLC and SMS.[1][2]
-
Inhibition of PC-PLC: PC-PLC is an enzyme that hydrolyzes phosphatidylcholine (PC), a major component of cell membranes, to produce phosphocholine and diacylglycerol (DAG). DAG is a critical second messenger that activates protein kinase C (PKC), a family of enzymes involved in cell proliferation and survival. By inhibiting PC-PLC, this compound reduces the levels of DAG, thereby attenuating PKC signaling and downstream proliferative pathways.
-
Inhibition of SMS: Sphingomyelin synthase is responsible for the synthesis of sphingomyelin (SM) from PC and ceramide. Inhibition of SMS by this compound leads to an accumulation of ceramide, a bioactive lipid that acts as a potent tumor suppressor.[1] Elevated ceramide levels can induce cell cycle arrest, apoptosis (programmed cell death), and cellular differentiation.
The combined effect of PC-PLC and SMS inhibition by this compound results in a significant disruption of cancer cell signaling, leading to reduced proliferation and increased cell death.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound in various cancer research models.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Not specified | [Targeting Metabolic Reprogramming...] |
| MCF-7 | Breast Cancer | Not specified | [Targeting Metabolic Reprogramming...] |
| SKOV3.ip | Ovarian Cancer | Not specified | [Phosphatidylcholine-specific phospholipase C...] |
Table 1: In Vitro Efficacy of this compound - IC50 Values. IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.
| Cancer Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| SKOV3.ip Xenograft | Intraperitoneal injection | 30% reduction in mean tumor volume 72 hours after the first this compound administration. | [Phosphatidylcholine-specific phospholipase C...] |
Table 2: In Vivo Efficacy of this compound - Tumor Growth Inhibition.
| Cell Line | Protein | Effect of this compound Treatment | Reference |
| SKOV3.ip | pHER2 | 81% reduction in protein levels after 24 hours. | [Phosphatidylcholine-specific phospholipase C...] |
| SKOV3.ip | pAkt | 59% reduction in protein levels after 24 hours. | [Phosphatidylcholine-specific phospholipase C...] |
| SKOV3.ip | mTOR | 78% reduction in protein levels after 24 hours. | [Phosphatidylcholine-specific phospholipase C...] |
| Glioma Stem-like Cells | Cyclin D1 | Diminished expression. | [Chronic this compound treatment interferes with...] |
| Glioma Stem-like Cells | Phosphorylated Retinoblastoma Protein (pRb) | Diminished phosphorylation, leading to G1 phase arrest. | [Chronic this compound treatment interferes with...] |
| Glioma Stem-like Cells | Olig2 | Reduced expression. | [Chronic this compound treatment interferes with...] |
| BV-2 microglia | p21 | Induced expression. | [Tricyclodecan-9-yl-xanthogenate (this compound)...] |
| BV-2 microglia | pRb | Hypophosphorylation. | [Tricyclodecan-9-yl-xanthogenate (this compound)...] |
Table 3: Effect of this compound on Protein Expression Levels.
Experimental Protocols
The following are detailed protocols for the application of this compound in common cancer research experiments.
Experimental Workflow for In Vitro Studies
1. Cell Culture (MDA-MB-231 Example)
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:10 split ratio.
2. This compound Preparation
-
Dissolve this compound powder in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.
3. Cell Viability Assay (Crystal Violet)
-
Seeding: Seed 4,000-6,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Staining:
-
Wash cells twice with PBS.
-
Fix with 4% glutaraldehyde.
-
Stain with 0.5% crystal violet solution.
-
-
Quantification: Solubilize the stain with methanol and measure the absorbance at 570 nm.
4. Western Blot for Cell Cycle Proteins
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against cell cycle proteins (e.g., Cyclin D1, pRb, p21) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Ceramide Measurement
-
Lipid Extraction: After this compound treatment, harvest cells and extract lipids using a modified Bligh-Dyer method.
-
Quantification: Ceramide levels can be quantified using various methods, including:
-
Diacylglycerol (DAG) Kinase Assay: This enzymatic assay measures ceramide by converting it to ceramide-1-phosphate, which can be radiolabeled and quantified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific method allows for the quantification of different ceramide species.
-
Experimental Workflow for In Vivo Studies
1. Animal Model
-
Strain: Severe Combined Immunodeficient (SCID) or athymic nude mice are commonly used to prevent rejection of human tumor xenografts.
-
Housing: Maintain mice in a specific pathogen-free environment.
2. Tumor Cell Inoculation (SKOV-3 Xenograft Example)
-
Cell Preparation: Harvest SKOV-3 cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Injection: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
3. This compound Administration
-
Formulation: Prepare this compound in a sterile vehicle suitable for injection (e.g., saline, PBS with a small amount of DMSO).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery.
-
Dosage and Schedule: The optimal dose and schedule should be determined in pilot studies. A reported protocol for SKOV3.ip xenografts involved intraperitoneal treatment.
4. Tumor Growth Monitoring and Analysis
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width^2)/2).
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis, including:
-
Tumor Weight: Weigh the excised tumors.
-
Histology: Fix tumors in formalin and embed in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Western Blot: Prepare protein lysates from tumor tissue to analyze the expression of target proteins.
-
Conclusion
This compound is a valuable tool for investigating the role of lipid signaling in cancer. Its ability to inhibit PC-PLC and SMS, leading to ceramide accumulation and cell cycle arrest, makes it an effective anti-proliferative agent in a variety of cancer models. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this compound in their cancer studies. Further investigation into the specific IC50 values across a broader range of cancer cell lines and optimization of in vivo treatment regimens will continue to enhance the utility of this compound in pre-clinical cancer research.
References
D609: A Multifunctional Tool for Investigating Neurodegenerative Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent and multifaceted compound that has garnered significant interest in the field of neurodegenerative disease research. Initially developed for its antiviral and anti-tumor properties, this compound's mechanisms of action make it a valuable tool for investigating the complex pathologies of diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3] Its primary modes of action include the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[2][4] These inhibitions lead to downstream effects on crucial second messengers like diacylglycerol (DAG) and ceramide, influencing pathways related to oxidative stress, inflammation, apoptosis, and cell cycle regulation.
These application notes provide a comprehensive overview of this compound's mechanisms, its application in neurodegenerative disease models, and detailed protocols for its use in both in vitro and in vivo experiments.
Mechanisms of Action
This compound's utility as a research tool stems from its ability to modulate multiple cellular pathways implicated in neurodegeneration:
-
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): As a competitive inhibitor of PC-PLC, this compound blocks the hydrolysis of phosphatidylcholine, a key component of cell membranes. This inhibition impacts the production of the second messenger diacylglycerol (DAG), which is involved in a multitude of signaling cascades.
-
Inhibition of Sphingomyelin Synthase (SMS): this compound also inhibits SMS, the enzyme responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine. This leads to an accumulation of ceramide, a bioactive lipid that can trigger apoptosis, cell cycle arrest, and other cellular stress responses.
-
Antioxidant Properties: this compound possesses a xanthate group with a thiol function, allowing it to act as a glutathione (GSH) mimetic and a potent antioxidant. It can scavenge reactive oxygen species (ROS) and reduce lipid peroxidation, thereby protecting neurons from oxidative damage, a common feature of neurodegenerative diseases.
-
Anti-inflammatory Effects: By modulating lipid signaling pathways, this compound can suppress the production of pro-inflammatory cytokines, making it a useful tool to study neuroinflammation.
-
Anti-proliferative Activity: this compound can inhibit the proliferation of various cell types, including microglia and astrocytes, which are involved in the inflammatory response in the brain.
Applications in Neurodegenerative Disease Research
This compound has been utilized in various models to investigate the pathological mechanisms of several neurodegenerative diseases.
Alzheimer's Disease (AD)
In AD models, this compound has shown significant neuroprotective effects:
-
Reduced Amyloid-β (Aβ) Deposition: In AβPP/PS1 transgenic mice, this compound treatment has been shown to decrease the deposition of Aβ plaques in the brain.
-
Lowered β-secretase 1 (BACE1) Levels: this compound can reduce the levels of BACE1, the rate-limiting enzyme in the production of Aβ.
-
Alleviation of Oxidative Stress: As a potent antioxidant, this compound mitigates Aβ-induced oxidative stress in neuronal cells.
-
Improved Cognitive Function: Studies in AD mouse models have demonstrated that this compound treatment can improve spatial learning and memory.
Parkinson's Disease (PD) and Huntington's Disease (HD)
While research is more extensive in AD, the known mechanisms of this compound suggest its potential as a tool to investigate PD and HD. Its ability to modulate ceramide levels and combat oxidative stress is relevant to the pathology of these diseases, which also involve neuronal cell death and oxidative damage. Further studies are warranted to fully elucidate its effects in specific PD and HD models.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound in neurodegenerative disease models.
| In Vitro Studies | ||||
| Cell Type | This compound Concentration | Treatment Duration | Effect | Reference |
| Rat Primary Neuronal Cells | 50 µM | 24 hours (pre-treatment) | Protected against Aβ(1-42)-induced protein oxidation | |
| Neural Stem Cells | 18.76-56.29 µM | Not specified | Decreased cell viability and induced apoptosis | |
| Neural Progenitor Cells | 100 µM | Not specified | Decreased proliferation |
| In Vivo Studies (AβPP/PS1 Mouse Model of AD) | |||
| This compound Dosage | Administration Route | Effect | Reference |
| 50 mg/kg | Intraperitoneal (i.p.) | Alleviated memory deficits | |
| 50 mg/kg | Intraperitoneal (i.p.) | Reduced Aβ deposition | |
| 50 mg/kg | Intraperitoneal (i.p.) | Decreased BACE1 levels | |
| 50 mg/kg | Intraperitoneal (i.p.) | Increased glutathione (GSH) levels | |
| 50 mg/kg | Intraperitoneal (i.p.) | Decreased malondialdehyde (MDA) and protein carbonyl levels |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions modulated by this compound, the following diagrams are provided.
References
- 1. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingomyelin Synthase 1 Regulates Neuro-2a Cell Proliferation and Cell Cycle Progression Through Modulation of p27 Expression and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring changes in ceramide levels after D609 administration
Application Note & Protocol
Topic: Measuring Changes in Ceramide Levels after D609 Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, and inflammation.[1][2][3] The compound Tricyclodecan-9-yl-xanthogenate (this compound) is a well-documented modulator of sphingolipid metabolism.[4][5] It is known for its antiviral and antitumor properties, which are largely attributed to its ability to alter the levels of key lipid messengers, including ceramide.
This document provides a detailed overview of the mechanism by which this compound elevates intracellular ceramide levels, the downstream cellular consequences, and a comprehensive protocol for treating cells with this compound and quantifying the subsequent changes in ceramide concentrations.
Mechanism of Action: this compound-Induced Ceramide Accumulation
This compound primarily increases intracellular ceramide levels through two main mechanisms: the inhibition of Sphingomyelin Synthase (SMS) and the stimulation of de novo ceramide synthesis.
-
Inhibition of Sphingomyelin Synthase (SMS): Sphingomyelin synthases (SMS1 and SMS2) are enzymes that catalyze the transfer of a phosphocholine group from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG). This compound is a potent inhibitor of both SMS1 and SMS2. By blocking this conversion, this compound prevents the consumption of ceramide, leading to its accumulation within the cell.
-
Stimulation of de novo Synthesis: Some evidence suggests that this compound can also increase ceramide levels by stimulating its de novo biosynthesis. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), the rate-limiting step in this process.
Ceramide-Mediated Downstream Signaling: Cell Cycle Arrest
The accumulation of ceramide triggers several downstream signaling cascades. One of the most well-characterized outcomes is the induction of cell cycle arrest. Increased ceramide levels activate protein phosphatase 2A (PP2A). PP2A can dephosphorylate and inactivate pro-proliferative kinases like Akt (Protein Kinase B), and down-regulate transcription factors such as c-Myc. The suppression of c-Myc leads to the upregulation of cyclin-dependent kinase (Cdk) inhibitors, including p21. p21 then binds to and inhibits Cyclin/CDK complexes, preventing the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby halting the cell cycle in the G1 phase.
Quantitative Data on this compound-Induced Ceramide Changes
Studies have successfully quantified the increase in ceramide levels following this compound treatment. For example, in BV-2 microglial cells, a 2-hour treatment with 100 µM this compound resulted in a significant increase in total ceramide levels. This effect was transient, with levels returning to baseline 22 hours after the removal of the compound.
| Treatment Group | Duration | Total Ceramide Level (Relative to Control) | Key Ceramide Species Increased | Reference |
| Control (Untreated) | - | 1.0 | - | |
| 100 µM this compound | 2 hours | ~2.0 (Significant Increase, p<0.01) | C16:0, C24:0, C24:1 | |
| 100 µM this compound (2h) + 2h Washout | 4 hours total | ~2.0 (Remained Elevated) | Not Specified | |
| 100 µM this compound (2h) + 22h Washout | 24 hours total | ~1.0 (Returned to Control Level) | Not Specified |
Experimental Protocol: Quantification of Ceramide by LC-MS/MS
This section outlines a typical workflow for treating a cell culture with this compound and measuring changes in ceramide levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.
Experimental Workflow Diagram
Materials and Reagents
-
Cell line of interest (e.g., BV-2 microglia, Jurkat T-cells)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Solvents: Chloroform, Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal Standard: C17:0 Ceramide (or other non-endogenous species)
-
Nitrogen gas stream
-
LC-MS/MS system with appropriate columns (e.g., C18 reverse-phase)
Step-by-Step Procedure
Step 1: Cell Seeding and Culture
-
Seed cells in appropriate culture plates (e.g., 6-well plates or 10 cm dishes).
-
Allow cells to grow to a confluency of 70-80%. Ensure an adequate number of cells for lipid extraction (typically >1 million cells per sample).
Step 2: this compound Administration
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in a fresh culture medium to the final desired concentration (e.g., 50-100 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group (medium with the same concentration of solvent).
-
Incubate the cells for the desired time period (e.g., 2 hours).
Step 3: Cell Harvesting
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add a small volume of PBS and scrape the cells. For suspension cells, centrifuge the medium to pellet the cells.
-
Transfer the cell suspension/pellet to a glass tube and centrifuge to pellet the cells. Discard the supernatant.
-
Record the cell count for normalization purposes.
Step 4: Total Lipid Extraction (Bligh-Dyer Method Adaptation)
-
To the cell pellet, add a pre-chilled mixture of chloroform:methanol (2:1, v/v). Add a known amount of the internal standard (e.g., C17-Ceramide).
-
Vortex vigorously for 30-60 seconds to lyse the cells and solubilize lipids.
-
Induce phase separation by adding 0.9% NaCl solution.
-
Vortex again and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.
Step 5: Sample Preparation for Analysis
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a small, known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase).
Step 6: LC-MS/MS Quantification
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate lipid species using a reverse-phase chromatography column.
-
Utilize tandem mass spectrometry (MS/MS) for detection. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify different ceramide species based on their precursor and product ion masses.
-
Quantify endogenous ceramide species by comparing their peak areas to the peak area of the known amount of the added internal standard.
Step 7: Data Analysis
-
Calculate the concentration of each ceramide species (e.g., C16:0, C18:0, C24:0, C24:1).
-
Normalize the ceramide levels to the initial cell count or total protein content of the sample.
-
Compare the normalized ceramide levels in this compound-treated samples to the vehicle-treated control samples to determine the fold change. Perform statistical analysis (e.g., t-test or ANOVA) to assess significance.
Disclaimer: This protocol is a general guideline. Specific parameters such as this compound concentration, incubation time, and LC-MS/MS settings should be optimized for the specific cell line and experimental question.
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: D609 for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent and well-characterized competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] Its ability to modulate critical lipid second messenger pathways makes it a valuable tool for in vivo research in various disease models. By inhibiting PC-PLC and SMS, this compound effectively increases cellular levels of ceramide while decreasing 1,2-diacylglycerol (DAG), influencing a range of cellular processes including cell cycle progression, inflammation, oxidative stress, and apoptosis.[1][3]
These application notes provide an overview of this compound's mechanism of action, a summary of its applications in animal studies, and detailed protocols for its preparation and administration.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes in phospholipid metabolism:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound blocks the hydrolysis of phosphatidylcholine (PC) into phosphocholine and 1,2-diacylglycerol (DAG). DAG is a critical second messenger that activates protein kinase C (PKC) and other signaling pathways involved in cell proliferation and survival.
-
Sphingomyelin Synthase (SMS): this compound inhibits the transfer of a phosphocholine group from PC to ceramide, a reaction that produces sphingomyelin (SM) and DAG. This inhibition leads to an accumulation of cellular ceramide.
The resulting shift in the balance from pro-proliferative DAG to pro-apoptotic and cell-cycle-arresting ceramide underpins many of this compound's observed pharmacological effects.[4] Ceramide can induce cell cycle arrest by up-regulating cyclin-dependent kinase inhibitors like p21. Additionally, this compound possesses antioxidant properties, attributed in part to its thiol-delivering xanthate group, which can mitigate oxidative damage.
In Vivo Applications and Data Summary
This compound has been successfully utilized in a variety of preclinical animal models to investigate its therapeutic potential. The primary route of administration documented in the literature is intraperitoneal (IP) injection.
| Animal Model | Species | Administration Route | Dose | Key Finding |
| Neuroprotection | Gerbil | Intraperitoneal (IP) | 50 mg/kg | Protected brain mitochondria against amyloid-beta-induced oxidative stress. |
| Atherosclerosis | Mouse (apoE-/-) | Intraperitoneal (IP) | Not Specified | Inhibited progression of preexisting lesions and promoted a more stable plaque phenotype. |
| Ischemic Stroke | Rat (SHR) | Not Specified | Not Specified | Significantly reduced cerebral infarction and modulated cell-cycle proteins (up-regulated p21). |
Note: Comprehensive pharmacokinetic and toxicokinetic data for this compound are not widely available in published literature. Researchers should perform initial dose-range finding and tolerability studies for their specific animal model and experimental conditions.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study involving this compound administration follows a standardized process to ensure reproducibility and animal welfare.
Protocols
Important Pre-Protocol Considerations:
-
Regulatory Compliance: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
-
Aseptic Technique: Use sterile syringes, needles, and solutions to prevent infection. A new sterile needle and syringe should be used for each animal.
-
Vehicle Selection: this compound is hydrophobic. A common strategy for in vivo administration is to dissolve it first in a minimal amount of a solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentration with a sterile vehicle such as saline or corn oil. The final concentration of DMSO should be kept low (e.g., <5-10%) to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experimental design.
-
Solution Preparation: Warm the final injection solution to room or body temperature before administration to minimize animal discomfort.
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
This protocol is based on a documented effective dose from neuroprotection studies and standard IP injection techniques.
Objective: To administer a precise dose of this compound into the peritoneal cavity of a mouse.
Materials:
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
Sterile DMSO
-
Sterile, physiological saline (0.9% NaCl)
-
1 mL syringes
-
25-27 gauge needles
-
70% ethanol or other skin disinfectant
-
Sterile gauze or cotton applicators
-
Appropriate mouse restraint device (optional)
Procedure:
-
Preparation of this compound Dosing Solution (Example for 50 mg/kg dose): a. Calculate the required mass of this compound and volume of vehicle per animal. (e.g., For a 25g mouse at 50 mg/kg, the dose is 1.25 mg). b. Assume an injection volume of 10 mL/kg (0.25 mL for a 25g mouse). The required concentration is 5 mg/mL. c. Prepare a stock solution by dissolving this compound in 100% DMSO (e.g., 100 mg/mL). d. For the final dosing solution (5 mg/mL), dilute the DMSO stock 1:20 in sterile saline. The final DMSO concentration will be 5%. e. Vortex thoroughly to ensure the compound is fully dissolved. Prepare fresh on the day of use.
-
Animal Restraint: a. Gently restrain the mouse using the scruff technique with your non-dominant hand to immobilize the head and body. b. Turn the mouse to expose its abdomen (dorsal recumbency) and tilt its head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site Identification: a. Visually divide the abdomen into four quadrants. b. The target injection site is the lower right quadrant to avoid the cecum on the left and the bladder and major organs in the upper quadrants. c. Wipe the injection site with 70% ethanol.
-
Injection: a. Using a new sterile syringe and needle, hold the syringe with your dominant hand. b. Insert the needle, bevel up, at a 30-45 degree angle into the identified lower right quadrant. c. Gently aspirate by pulling back slightly on the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, withdraw the needle and re-attempt at a slightly different site with a fresh needle. Negative pressure confirms correct placement in the peritoneal cavity. d. Slowly and steadily depress the plunger to inject the full volume. e. Withdraw the needle swiftly and return the mouse to its cage.
-
Post-Injection Monitoring: a. Observe the animal for several minutes for any immediate adverse reactions (e.g., distress, bleeding at the injection site). b. Monitor animals according to the approved protocol schedule.
Protocol 2: Intravenous (IV) Administration of this compound in Rodents (General Guidance)
While less specifically documented for this compound, IV administration via the tail vein is a common route for achieving rapid systemic exposure. This is a technically demanding procedure requiring proper training.
Objective: To administer this compound directly into the systemic circulation via the lateral tail vein.
Materials:
-
This compound dosing solution (prepared as above, ensuring it is sterile and free of particulates)
-
1 mL syringes or insulin syringes
-
27-30 gauge needles
-
A rodent restraint device specifically designed for tail vein injections
-
Heat lamp or warm water bath to induce vasodilation
-
70% ethanol
Procedure:
-
Preparation: a. Prepare the this compound dosing solution. For IV administration, ensuring complete solubility and filtering through a 0.22 µm syringe filter is critical to prevent embolism. The final DMSO concentration should be as low as possible. b. Warm the animal's tail using a heat lamp or by immersing it in warm water (approx. 35-40°C) to dilate the lateral tail veins, making them more visible.
-
Restraint and Vein Identification: a. Place the rodent in a suitable restrainer, allowing access to the tail. b. Wipe the tail with 70% ethanol. The two lateral tail veins should be visible on either side of the tail.
-
Injection: a. Load the syringe with the dosing solution, ensuring no air bubbles are present. b. Position the needle, bevel up, almost parallel to the vein. Start the injection attempt as close to the tip of the tail as possible, allowing for subsequent attempts further up if the first is unsuccessful. c. Carefully insert the needle into the vein. A slight "flash" of blood in the needle hub may be visible upon successful entry. d. Slowly inject the solution. There should be no resistance or visible "bleb" formation (which indicates subcutaneous leakage). If resistance is felt, stop, withdraw the needle, and re-attempt with a fresh needle. e. After the injection is complete, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Post-Injection Monitoring: a. Return the animal to its cage and monitor closely for any signs of distress, including respiratory changes or abnormal behavior.
References
- 1. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Protection by this compound through cell-cycle regulation after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Anti-Cancer Efficacy by Combining D609 with TRAIL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to cancer therapies remains a significant challenge in oncology. A promising strategy to overcome this is the use of co-treatment regimens that target distinct but complementary cellular pathways. This document provides detailed application notes and protocols for combining D609, a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), with the apoptosis-inducing ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).
This compound's primary mechanism of action involves the inhibition of PC-PLC and SMS, leading to an accumulation of intracellular ceramide.[1][2] Ceramide is a critical lipid second messenger that has been shown to play a pivotal role in the regulation of apoptosis.[2][3] TRAIL is a cytokine that induces apoptosis in a wide variety of cancer cells by binding to its death receptors, DR4 and DR5, while showing minimal toxicity to normal cells.[4] However, many cancer cell lines exhibit resistance to TRAIL-induced apoptosis. The accumulation of ceramide has been demonstrated to sensitize cancer cells to TRAIL-induced apoptosis, suggesting a strong synergistic potential for a this compound and TRAIL co-treatment strategy.
These notes provide a framework for investigating the synergistic effects of this compound and TRAIL in cancer cell lines, with a focus on experimental design, data interpretation, and visualization of the underlying signaling pathways.
Signaling Pathway Overview
The co-treatment of this compound and TRAIL leverages two distinct but interconnected signaling pathways to induce apoptosis in cancer cells. This compound acts on lipid metabolism to increase intracellular ceramide levels, while TRAIL directly activates the extrinsic apoptosis pathway. The convergence of these pathways at the level of caspase activation is hypothesized to lead to a synergistic anti-cancer effect.
Caption: this compound and TRAIL Co-treatment Signaling Pathway.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the synergistic effects of this compound and TRAIL on cancer cell lines.
Protocol 1: Cell Viability Assay
Objective: To determine the effect of this compound, TRAIL, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., TRAIL-resistant colon or breast cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant Human TRAIL/Apo2L (stock solution in sterile PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and TRAIL in complete cell culture medium.
-
Treat the cells with:
-
Vehicle control (medium with DMSO)
-
This compound alone at various concentrations
-
TRAIL alone at various concentrations
-
Combination of this compound and TRAIL at various concentrations
-
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound, TRAIL, and their combination.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and TRAIL
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle, this compound, TRAIL, or the combination for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanisms of apoptosis induction by examining the expression and cleavage of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and TRAIL
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-3, anti-PARP, anti-DR5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells as described in Protocol 2.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Analyze the changes in protein expression and cleavage.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound and TRAIL as Single Agents and in Combination
| Cell Line | Treatment | IC50 (24h) | IC50 (48h) | IC50 (72h) |
| TRAIL-Resistant Cell Line A | This compound | [Value] µM | [Value] µM | [Value] µM |
| TRAIL | >[Max Conc] ng/mL | >[Max Conc] ng/mL | >[Max Conc] ng/mL | |
| This compound + TRAIL | [Value] µM + [Value] ng/mL | [Value] µM + [Value] ng/mL | [Value] µM + [Value] ng/mL | |
| TRAIL-Sensitive Cell Line B | This compound | [Value] µM | [Value] µM | [Value] µM |
| TRAIL | [Value] ng/mL | [Value] ng/mL | [Value] ng/mL | |
| This compound + TRAIL | [Value] µM + [Value] ng/mL | [Value] µM + [Value] ng/mL | [Value] µM + [Value] ng/mL |
Table 2: Percentage of Apoptotic Cells after Co-treatment
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total % Apoptosis |
| TRAIL-Resistant Cell Line A | Vehicle | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] | |
| TRAIL | [Value] | [Value] | [Value] | |
| This compound + TRAIL | [Value] | [Value] | [Value] |
Visualization of Experimental Workflow
A clear experimental workflow is crucial for reproducibility and understanding the study design.
References
- 1. Ceramide synthase 6 modulates TRAIL sensitivity and nuclear translocation of active caspase-3 in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The murine TRAIL receptor signals caspase-independent cell death through ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRAIL and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRAIL stabilization and cancer cell sensitization to its pro-apoptotic activity achieved through genetic fusion with arginine deiminase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring D609 Activity using the Amplex Red Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent, competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various cellular processes including signal transduction, proliferation, and inflammation.[1][2] The activity of PC-PLC and its inhibition by compounds like this compound can be quantitatively assessed using the Amplex™ Red PC-PLC Assay Kit. This fluorometric assay provides a sensitive and continuous method to measure PC-PLC activity.
The assay is based on a multi-enzyme coupled reaction. PC-PLC first hydrolyzes its substrate, phosphatidylcholine (lecithin), to produce phosphocholine and diacylglycerol. Subsequently, alkaline phosphatase hydrolyzes phosphocholine to choline. Choline is then oxidized by choline oxidase to generate betaine and hydrogen peroxide (H₂O₂). In the final, signal-generating step, horseradish peroxidase (HRP) catalyzes the reaction between H₂O₂ and the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[3] The resulting fluorescence is directly proportional to the amount of H₂O₂ produced, and thus to the PC-PLC activity. Inhibition of PC-PLC by this compound leads to a decrease in resorufin fluorescence.
Signaling Pathway of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
PC-PLC is a key enzyme in phospholipid metabolism and cellular signaling. It catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, into phosphocholine and diacylglycerol (DAG).[4][5] DAG is a crucial second messenger that can activate a variety of downstream signaling proteins, most notably Protein Kinase C (PKC), which in turn modulates a wide range of cellular processes such as cell proliferation, differentiation, and apoptosis.
Quantitative Data: Inhibition of PC-PLC by this compound
The following table summarizes the inhibitory effect of this compound on the enzymatic activity of PC-PLC in different cell lines, as measured by the Amplex Red assay. The data is derived from a study by G. Spagnuolo et al. (2015), published in PLoS One.
| Cell Line | Treatment | Treatment Duration (hours) | PC-PLC Activity Inhibition (%) |
| HaCaT (immortalized human keratinocytes) | 50 µg/ml this compound | 24 | 50 ± 1 |
| 48 | Not specified, but significant impairment reported | ||
| A431-AD (squamous carcinoma cells) | 50 µg/ml this compound | 24 | 87 ± 3 |
| 48 | Almost complete inhibition |
Experimental Protocols
Principle of the Amplex Red PC-PLC Assay
The Amplex Red PC-PLC assay is a coupled enzymatic assay that allows for the sensitive detection of PC-PLC activity. The workflow involves a cascade of enzymatic reactions culminating in the production of a fluorescent signal.
Materials and Reagents
-
Amplex™ Red PC-PLC Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. A12217)
-
Amplex™ Red reagent
-
Dimethyl sulfoxide (DMSO)
-
5X Reaction Buffer
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Lecithin (phosphatidylcholine)
-
PC-PLC from Bacillus cereus (positive control)
-
-
This compound (PC-PLC inhibitor)
-
Samples (e.g., purified enzyme, cell lysates)
-
96-well black microplates with a clear bottom
-
Fluorescence microplate reader with excitation at 530-560 nm and emission detection at ~590 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
1X Reaction Buffer : Prepare a 1X working solution of the Reaction Buffer by diluting the 5X stock solution with deionized water.
-
Amplex™ Red Reagent Stock Solution (e.g., 20 mM) : Dissolve the Amplex™ Red reagent in DMSO. Store this stock solution frozen at -20°C, protected from light.
-
HRP Stock Solution (e.g., 10 U/mL) : Dissolve the HRP in 1X Reaction Buffer. Store in aliquots at -20°C.
-
Choline Oxidase Stock Solution (e.g., 100 U/mL) : Dissolve the choline oxidase in 1X Reaction Buffer. Store in aliquots at -20°C.
-
Alkaline Phosphatase Stock Solution (e.g., 400 U/mL) : Dissolve the alkaline phosphatase in 1X Reaction Buffer. Store in aliquots at -20°C.
-
Lecithin Stock Solution (e.g., 100 mM) : Dissolve the lecithin in a suitable solvent as per the manufacturer's instructions.
-
This compound Stock Solution : Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or water, as this compound is available as a potassium salt soluble in water).
-
PC-PLC Positive Control (e.g., 0.1 U/mL) : Dilute the stock solution of PC-PLC from B. cereus in 1X Reaction Buffer.
Experimental Workflow for this compound Inhibition Assay
Assay Protocol
-
Prepare the Amplex™ Red Reaction Mixture : On the day of the assay, prepare a working solution containing HRP, choline oxidase, alkaline phosphatase, lecithin, and the Amplex™ Red reagent in 1X Reaction Buffer. The final concentrations should be optimized, but typical concentrations are 0.2 U/mL HRP, 2 U/mL choline oxidase, 1 U/mL alkaline phosphatase, 0.5 mM lecithin, and 100 µM Amplex™ Red reagent.
-
Sample and Inhibitor Preparation :
-
In a 96-well black microplate, add your PC-PLC containing samples (e.g., cell lysates or purified enzyme).
-
For the inhibition assay, add varying concentrations of this compound to the wells containing the PC-PLC sample. Include a control with no this compound.
-
It is advisable to pre-incubate the enzyme with the inhibitor for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Controls :
-
Positive Control : PC-PLC from B. cereus without this compound.
-
Negative Control : 1X Reaction Buffer without PC-PLC.
-
Vehicle Control : PC-PLC with the solvent used for this compound.
-
-
Reaction Initiation : Start the reaction by adding the Amplex™ Red reaction mixture to all wells. The final reaction volume is typically 100-200 µL.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes, protected from light. The assay is continuous, so fluorescence can be measured at multiple time points to determine the reaction kinetics.
-
Fluorescence Measurement : Measure the fluorescence using a microplate reader with excitation in the range of 530–560 nm and emission detection at approximately 590 nm.
-
Data Analysis :
-
Subtract the fluorescence values of the negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence with this compound / Fluorescence without this compound)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Conclusion
The Amplex Red assay provides a robust and sensitive platform for measuring PC-PLC activity and for screening and characterizing its inhibitors, such as this compound. The detailed protocols and understanding of the underlying signaling pathways are crucial for obtaining reliable and reproducible data in both basic research and drug development settings.
References
- 1. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Invitrogen Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]
- 4. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]
Flow Cytometry Analysis of Cells Treated with D609: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent and widely utilized compound in cell biology and pharmacological research, known for its antiviral and antitumor properties.[1][2] Its primary mechanisms of action involve the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][3][4] Inhibition of these enzymes critically alters cellular signaling by affecting the levels of lipid second messengers, namely 1,2-diacylglycerol (DAG) and ceramide. These perturbations can lead to a variety of cellular responses, including cell cycle arrest, inhibition of proliferation, and induction of apoptosis, making this compound a valuable tool for studying these fundamental cellular processes.
Flow cytometry is an indispensable technique for dissecting the effects of compounds like this compound at the single-cell level. It allows for the rapid, quantitative analysis of multiple cellular parameters, providing detailed insights into the dose-dependent and time-course effects of this compound on cell cycle distribution and apoptosis. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound's biological effects are primarily attributed to its inhibitory action on two key enzymes:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound competitively inhibits PC-PLC, an enzyme that hydrolyzes phosphatidylcholine (PC) to generate phosphocholine and diacylglycerol (DAG). By blocking this activity, this compound can modulate signaling pathways that are dependent on DAG.
-
Sphingomyelin Synthase (SMS): this compound also inhibits SMS, which is responsible for the synthesis of sphingomyelin (SM) from phosphocholine and ceramide. This inhibition leads to an accumulation of ceramide, a bioactive lipid known to be involved in cell cycle arrest, differentiation, and apoptosis.
The dual inhibition of PC-PLC and SMS by this compound results in a complex interplay of signaling events that ultimately impact cell fate.
References
- 1. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
D609 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using D609 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Tricyclodecan-9-yl-xanthogenate, is a well-documented inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] Its inhibitory action on these enzymes impacts lipid second messengers like 1,2-diacylglycerol (DAG) and ceramide, which are crucial in regulating cellular processes such as proliferation, cell cycle, and apoptosis.[1][2] this compound has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, antiviral, and neuroprotective effects.
Q2: I am observing precipitation after dissolving this compound. What could be the cause and how can I resolve it?
Precipitation of this compound upon dissolution can be due to several factors, including low solubility in the chosen solvent, improper solvent mixing order, or temperature effects. To address this, it is recommended to prepare fresh solutions for immediate use. If precipitation occurs, gentle heating and/or sonication can aid in dissolution. For in vivo studies, using a co-solvent system is often necessary.
Q3: What are the recommended solvents for dissolving this compound?
This compound exhibits varying solubility in different solvents. For in vitro assays, DMSO is a common choice. For in vivo applications, specific co-solvent formulations are recommended to achieve higher concentrations.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions and provides step-by-step instructions to overcome them.
Problem: this compound is not dissolving completely in my chosen solvent.
-
Cause: this compound has limited solubility in aqueous solutions and some organic solvents.
-
Solution:
-
Verify the solubility of this compound in your selected solvent (see Table 1).
-
For difficult-to-dissolve situations, gentle heating or sonication can be applied.
-
Consider using a recommended co-solvent system for higher concentrations, particularly for in vivo experiments.
-
Problem: My this compound solution appears cloudy or shows phase separation.
-
Cause: This can occur when mixing solvents of different polarities or when the solubility limit is exceeded.
-
Solution:
-
Ensure the solvents are added in the correct order as specified in the protocols.
-
Vortex or mix thoroughly after the addition of each solvent to ensure a homogenous solution.
-
If phase separation persists, preparing a fresh solution following a validated protocol is recommended.
-
Problem: I am concerned about the stability of my prepared this compound solution.
-
Cause: this compound is susceptible to oxidation, which can lead to a loss of biological activity. The dithiocarbonate group in this compound is chemically unstable and can be readily oxidized.
-
Solution:
-
It is highly recommended to prepare this compound solutions fresh for each experiment.
-
If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.
-
Avoid repeated freeze-thaw cycles.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/System | Achievable Concentration | Notes |
| DMSO | ≥ 53 mg/mL (198.14 mM) | Use fresh, moisture-free DMSO for best results. |
| DMF | 30 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | |
| Ethanol | 0.3 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (11.26 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (11.26 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (11.26 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Co-Solvent System 1)
This protocol is suitable for achieving a clear solution of this compound for in vivo studies.
-
Start by preparing a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.
Protocol 2: Preparation of this compound for In Vivo Administration (Co-Solvent System 2)
This protocol provides an alternative co-solvent system for in vivo applications.
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained. Note that this formulation should be used with caution for dosing periods exceeding half a month.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PC-PLC and SMS, altering lipid signaling to control cell fate.
Experimental Workflow: this compound Solution Preparation
Caption: A stepwise guide for the successful preparation of this compound solutions.
References
Determining the optimal incubation time for D609 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of D609.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
The optimal incubation time for this compound treatment is highly dependent on the specific cell type and the experimental objective. There is no single universal optimal time. Based on published studies, treatment durations can range from minutes to several days. For instance, in studies involving in vivo administration, effects have been observed as early as 60 minutes post-injection.[1] In in vitro cell culture experiments, incubation times typically range from 12 to 72 hours to observe effects on cell proliferation, viability, and signaling pathways.[2][3]
To determine the optimal incubation time for your specific experiment, it is crucial to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points for analysis.
Q2: How does this compound work?
This compound is a known inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). Inhibition of these enzymes leads to an increase in cellular levels of ceramide, a lipid second messenger. Elevated ceramide levels can trigger various cellular responses, including cell cycle arrest, apoptosis, and differentiation. This compound has also been reported to have antioxidant properties.
Q3: What are the common problems encountered during this compound treatment?
Researchers may encounter several issues during this compound treatment, including:
-
Low efficacy: The compound may not produce the expected biological effect.
-
High toxicity: The compound may cause significant cell death, even at low concentrations.
-
Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations.
-
Inconsistent results: Variability in results between experiments.
Troubleshooting Guides
Issue 1: Low Efficacy or No Effect
If you are not observing the expected effect of this compound, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded.
-
Optimize Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your cells.
-
Increase Incubation Time: The effect of this compound may be time-dependent. As mentioned in the FAQ, a time-course experiment is recommended.
-
Check Cell Health: Ensure your cells are healthy and in the exponential growth phase before treatment.
-
Consider Mechanism of Action: The cellular pathways targeted by this compound may not be active or relevant in your specific cell model.
Issue 2: High Cell Toxicity
If this compound is causing excessive cell death, try the following:
-
Reduce Concentration: Perform a dose-response experiment to find a concentration that is effective without being overly toxic.
-
Shorten Incubation Time: High concentrations for prolonged periods can lead to toxicity.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the toxic effects of compounds. Consider adjusting the serum percentage.
Issue 3: Compound Precipitation
If you observe this compound precipitating in your culture medium:
-
Check Solubility: Refer to the manufacturer's instructions for the solubility of this compound. It is often dissolved in DMSO.
-
Avoid High Stock Concentrations: Prepare fresh dilutions from a reasonably concentrated stock solution for each experiment.
-
Pre-warm Medium: Pre-warming the culture medium before adding the this compound solution can sometimes help.
-
Vortexing: Ensure the compound is thoroughly mixed with the medium.
Experimental Protocols & Data
Determining Optimal this compound Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment by assessing its effect on cell viability.
Materials:
-
This compound (tricyclodecan-9-yl-xanthogenate)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for this compound).
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, and 72 hours).
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the IC50 value at different time points.
Table 1: Example Data for Determining Optimal Incubation Time of this compound on a Hypothetical Cell Line
| Incubation Time (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 12 | 10 | 95 ± 4.2 |
| 50 | 88 ± 5.1 | |
| 100 | 75 ± 6.3 | |
| 24 | 10 | 85 ± 3.8 |
| 50 | 65 ± 4.9 | |
| 100 | 52 ± 5.5 | |
| 48 | 10 | 70 ± 4.1 |
| 50 | 45 ± 3.7 | |
| 100 | 30 ± 4.2 | |
| 72 | 10 | 55 ± 3.9 |
| 50 | 25 ± 3.1 | |
| 100 | 15 ± 2.8 |
Visualizations
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits PC-PLC and SMS, increasing ceramide levels.
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. In vivo Administration of this compound Leads to Protection of Subsequently Isolated Gerbil Brain Mitochondria Subjected to In vitro Oxidative Stress Induced by Amyloid Beta-peptide and Other Oxidative Stressors: Relevance to Alzheimer’s Disease and Other Oxidative Stress-Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Technical Support Center: D609 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the off-target effects of Tricyclodecan-9-yl-xanthogenate (D609) in cellular assays. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended molecular target of this compound?
A1: this compound is primarily designed and widely used as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3] This enzyme hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and diacylglycerol (DAG), a key second messenger in various cellular signaling pathways.[1][3]
Q2: Beyond PC-PLC, what are the major known off-target effects of this compound?
A2: this compound exhibits several significant off-target effects that researchers should be aware of. These include:
-
Inhibition of Sphingomyelin Synthase (SMS): this compound is a known inhibitor of SMS, an enzyme that synthesizes sphingomyelin (SM) from PC and ceramide. This inhibition leads to an accumulation of ceramide and a reduction in DAG levels, which can independently trigger cellular responses like apoptosis and cell cycle arrest.
-
Antioxidant Properties: this compound possesses potent antioxidant and glutathione mimetic properties. It can scavenge reactive oxygen species (ROS), inhibit lipid peroxidation, and protect cells from oxidative stress induced by various stimuli, including ionizing radiation.
-
Inhibition of Other Enzymes: this compound has been reported to inhibit other enzymes, including cytosolic phospholipase A2 (cPLA2) and cytochrome C oxidase.
-
Modulation of Lipid Metabolism: this compound can interfere with lipid metabolism by inhibiting phosphatidylcholine synthesis and potentially enhancing the activity of phospholipase D (PLD).
-
Potential Zinc Ion Chelation: The enzymatic activity of PC-PLC is dependent on Zinc ions (Zn2+). It has been suggested that this compound may exert its inhibitory effect on PC-PLC by acting as a chelator of these essential ions.
Q3: We are observing unexpected levels of apoptosis in our this compound-treated cells. Could this be an off-target effect?
A3: Yes, the observed apoptosis could very likely be an off-target effect. This compound's inhibition of sphingomyelin synthase (SMS) leads to an increase in intracellular ceramide levels. Ceramide is a well-known pro-apoptotic lipid second messenger that can induce cell death independently of PC-PLC inhibition. Therefore, it is crucial to consider this parallel pathway when interpreting apoptosis data from experiments using this compound.
Q4: Our experimental results with this compound are inconsistent, particularly concerning oxidative stress markers. What could be the reason?
A4: The inconsistency in your results related to oxidative stress could be due to the potent antioxidant properties of this compound. If your experimental model involves inducing oxidative stress, this compound can directly counteract this effect by scavenging ROS and protecting against lipid peroxidation. This antioxidant activity is independent of its role as a PC-PLC inhibitor and can therefore confound the interpretation of your results. You may need to include additional controls to dissect the antioxidant effects from the PC-PLC inhibition effects.
Troubleshooting Guide
Issue: Observed cellular phenotype (e.g., cell cycle arrest, reduced proliferation) is stronger than expected from PC-PLC inhibition alone.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of Sphingomyelin Synthase (SMS) | Measure intracellular ceramide and diacylglycerol (DAG) levels. An increase in the ceramide-to-DAG ratio would suggest a significant contribution from SMS inhibition. |
| Combined effects of inhibiting multiple signaling pathways | Consider that this compound can affect pathways regulated by both PC-PLC and SMS. Analyze key proteins in both pathways (e.g., protein kinase C isoforms, cell cycle regulators like p21 and p27) to understand the dominant mechanism. |
Issue: this compound treatment is altering mitochondrial function in our assay.
| Possible Cause | Troubleshooting Step |
| Inhibition of Cytochrome C Oxidase | This compound has been shown to inhibit cytochrome C oxidase (Complex IV of the electron transport chain), which can lead to decreased ATP synthesis. Measure cellular ATP levels and the specific activity of cytochrome C oxidase to confirm this off-target effect. |
| Induction of apoptosis through ceramide accumulation | Increased ceramide levels resulting from SMS inhibition can lead to mitochondrial-mediated apoptosis, characterized by cytochrome c release. Assess mitochondrial membrane potential and cytochrome c localization. |
Issue: Unexpected changes in lipid profiles in this compound-treated cells.
| Possible Cause | Troubleshooting Step |
| Inhibition of cytosolic Phospholipase A2 (cPLA2) | This compound can inhibit cPLA2, which is responsible for releasing arachidonic acid from membrane phospholipids. Measure the release of arachidonic acid and the levels of its downstream metabolites (e.g., prostaglandins, leukotrienes). |
| Alterations in phosphatidylcholine (PC) synthesis | This compound may inhibit the rate-limiting enzyme in PC synthesis, CTP:phosphocholine cytidylyltransferase (CCT). Monitor PC synthesis rates using radiolabeled precursors. |
Quantitative Data Summary
The following tables summarize quantitative data related to the off-target effects of this compound from published studies.
Table 1: Inhibition of Cytosolic Phospholipase A2 (cPLA2) by this compound
| Parameter | Value | Cell/System | Reference |
| Ki (Inhibition constant) | 86.25 µM | Purified bovine spleen cPLA2 | |
| IC50 (Arachidonic acid release) | ~375 µM | A23187-stimulated MDCK cells |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | This compound Concentration | Cell Type | Observed Effect | Reference |
| ATP Synthesis | Not specified | Neural progenitor cells | ~40% decrease in ATP content | |
| Cytochrome C Oxidase Activity | Not specified | Neural progenitor cells | ~50% inhibition of activity | |
| Cell Viability (under OGD) | 100 µM | PC12 cells | ~90% decrease in viability after 4h | |
| Glutathione Levels (under OGD) | 100 µM | PC12 cells | ~95% loss compared to OGD alone |
OGD: Oxygen-Glucose Deprivation
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is a general guideline for assessing the antioxidant effect of this compound.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: Introduce an ROS-inducing agent (e.g., H₂O₂, menadione, or exposure to ionizing radiation). Include a control group without the stressor.
-
Staining with ROS-sensitive dye: Wash the cells with a buffered saline solution and then incubate with a fluorescent ROS indicator dye (e.g., Dihydrorhodamine 123 or DCFDA) according to the manufacturer's instructions.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels. A reduction in the fluorescence signal in this compound-treated, stressed cells compared to stressed-only cells indicates the antioxidant activity of this compound.
Protocol 2: In Vitro Sphingomyelin Synthase (SMS) Activity Assay
This protocol provides a general method to determine the inhibitory effect of this compound on SMS activity.
-
Cell Lysate Preparation: Harvest cells and prepare a cell lysate that preserves enzyme activity. This typically involves sonication or homogenization in a suitable buffer.
-
Substrate Preparation: Prepare a reaction mixture containing a fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) and phosphatidylcholine as substrates in an appropriate assay buffer.
-
Enzyme Reaction: Add the cell lysate to the reaction mixture. For the test group, also add the desired concentration of this compound. Include a control group without this compound.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time to allow the enzymatic conversion of fluorescent ceramide to fluorescent sphingomyelin.
-
Lipid Extraction and Separation: Stop the reaction and extract the lipids. Separate the fluorescent ceramide from the fluorescent sphingomyelin using thin-layer chromatography (TLC).
-
Quantification: Visualize the TLC plate under a UV lamp and quantify the intensity of the spots corresponding to the substrate and the product. A decrease in the product (fluorescent sphingomyelin) in the this compound-treated sample indicates inhibition of SMS activity.
Visualizations
Caption: this compound signaling pathways, highlighting intended and off-target effects.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Navigating D609 Experiments: A Technical Support Guide for Consistent Results
For researchers, scientists, and drug development professionals utilizing the multifaceted compound D609, achieving reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during this compound experimentation. The information is presented in a direct question-and-answer format to facilitate rapid problem-solving in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, or Tricyclodecan-9-yl-xanthogenate, is primarily known as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3][4] It also inhibits sphingomyelin synthase (SMS).[1] These inhibitory actions affect the levels of important lipid second messengers, namely 1,2-diacylglycerol (DAG) and ceramide, which in turn regulate various cellular processes like cell proliferation, differentiation, and apoptosis.
Q2: What are the other reported biological activities of this compound?
A2: Beyond its role as a PC-PLC and SMS inhibitor, this compound exhibits a broad range of biological activities. It has been reported to have antioxidant, anti-inflammatory, antiviral, and antitumor properties. Its antioxidant effects are attributed to its xanthate group, which can act as a glutathione mimetic. The antiviral activity has been observed against viruses such as Herpes Simplex Virus type 1 (HSV-1) and Respiratory Syncytial Virus (RSV).
Q3: Why am I seeing inconsistent results in my cell-based assays with this compound?
A3: Inconsistent results with this compound can stem from several factors:
-
Chemical Instability: this compound is known to be chemically unstable, particularly in aqueous solutions. It is susceptible to oxidation, which can lead to a loss of biological activity. The half-life of this compound in solution at room temperature has been reported to be as short as 19 minutes.
-
Isomeric Mixture: Commercial preparations of this compound may contain a variable mixture of eight different isomers. These isomers can have different biological efficiencies in inhibiting PC-PLC and in antiviral assays, leading to batch-to-batch variability.
-
Off-Target Effects: Like many chemical inhibitors, this compound may have off-target effects, especially at higher concentrations. While primarily targeting PC-PLC and SMS, it could influence other cellular pathways, contributing to varied results depending on the cell type and experimental conditions.
-
Experimental Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation times can all influence the cellular response to this compound.
Troubleshooting Guide
Issue 1: Reduced or No Activity of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO or water) immediately before each experiment. Store the powder desiccated at -20°C. For stock solutions, store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use. Minimize freeze-thaw cycles. |
| Incorrect concentration used. | The effective concentration of this compound can vary significantly between cell lines and assays. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Refer to published literature for typical concentration ranges for similar applications. |
| Cell line resistance or low target expression. | Verify the expression of PC-PLC and SMS in your cell line. Consider using a positive control cell line known to be responsive to this compound. |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound concentration due to instability. | Prepare a master mix of media containing this compound for all replicates to ensure a uniform final concentration. Add this compound to the media immediately before treating the cells. |
| Variations in cell culture conditions. | Standardize your cell culture protocols, including seeding density, growth phase of cells at the time of treatment, and media composition. Ensure consistent incubation times and conditions (temperature, CO2). |
| Batch-to-batch variability of this compound. | If possible, purchase a large single batch of this compound for a series of experiments. If you suspect batch variability, test each new batch with a standard control experiment to ensure consistent activity. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various sources.
| Parameter | Value | Reference |
| Ki for PC-PLC | 6.4 µM | |
| IC50 for PC-PLC | 94 µM | |
| Effective Antiviral Concentration (HSV-1) | > 3.8 µM | |
| Concentration for Cell Proliferation Inhibition | 100 µM (for 2 hours) | |
| Storage (Powder) | Desiccate at -20°C | |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
General Protocol for this compound Stock Solution Preparation
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity solvent (e.g., DMSO or water) to achieve the desired stock concentration (e.g., 10-100 mM). This compound is soluble in water up to 100 mM.
-
Dissolving: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage.
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the final desired working concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
-
Downstream Analysis: After incubation, proceed with your intended downstream assays (e.g., cell viability, protein extraction, etc.).
Visualizing this compound's Mechanism and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing D609 dosage for specific research applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of D609 in various research applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or Tricyclodecan-9-yl-xanthogenate, is a synthetic compound primarily known for its role as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] The inhibition of these enzymes impacts the levels of lipid second messengers, namely 1,2-diacylglycerol (DAG) and ceramide.[1][2] This modulation of lipid signaling pathways allows this compound to influence various cellular processes. Additionally, this compound may chelate Zn2+, which is essential for PC-PLC enzymatic activity, and it also possesses antioxidant properties.[1]
Q2: What are the common research applications of this compound?
A2: this compound is utilized in a wide range of pharmacological research due to its diverse biological activities. Key applications include:
-
Antiviral Research: this compound was initially developed as an antiviral agent and has shown efficacy against viruses like Herpes Simplex Virus-1 (HSV-1) and Respiratory Syncytial Virus (RSV).
-
Cancer Biology: It exhibits anti-tumor and anti-proliferative effects by arresting the cell cycle and inducing differentiation.
-
Neuroscience: this compound has demonstrated neuroprotective effects and is studied in the context of neurodegenerative diseases like Alzheimer's and stroke. It can also induce cholinergic neuron differentiation from mesenchymal stem cells.
-
Inflammation and Immunology: The compound possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.
-
Cardiovascular Research: Studies have shown its potential in reducing atherosclerotic plaque formation.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve this compound in fresh DMSO to a concentration of 53 mg/mL (198.14 mM). It is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions for cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
This compound Dosage Optimization Guide
Optimizing the dosage of this compound is critical for achieving the desired biological effect without inducing off-target effects or cytotoxicity. The optimal concentration can vary significantly depending on the cell type, experimental duration, and specific research question.
In Vitro Dosage Recommendations
The following table summarizes reported effective concentrations of this compound in various cell-based assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Application Area | Cell Line(s) | Concentration Range | Notes |
| Antiviral | HSV-1 infected cells | 3.8 µM - 75.2 µM | Complete inhibition of virus production was observed at 75.2 µM. |
| HEp-2 (RSV infected) | Not specified | This compound treatment decreased the accumulation of viral proteins. | |
| Anti-proliferative | RAW 264.7, N9, BV-2, DITNC1 | ~100 µM | Significantly attenuated proliferation without affecting cell viability after a 2-hour treatment. |
| SKOV3.ip (Ovarian Cancer) | 50 µg/mL | Led to cell cycle arrest in G0-G1 phase. | |
| Neuroprotection | Rat primary neuronal cells | 50 µM | Pre-treatment protected against amyloid-beta-induced protein oxidation. |
| Apoptosis Induction | Neural Stem Cells (NSCs) | 18.76 µM - 56.29 µM | Induced a decline in cell viability and apoptosis. |
| BV-2 cells | 50 µM - 200 µM | Activated caspase-3 in a dose- and time-dependent manner. | |
| Cell Cycle Analysis | BV-2 cells | 100 µM | Caused accumulation of cells in the G1 phase after 2 hours of treatment. |
In Vivo Dosage Recommendations
The following table provides a summary of reported this compound dosages used in animal studies.
| Application Area | Animal Model | Dosage Range | Administration Route | Notes |
| Atherosclerosis | apoE-/- mice | 2.5 - 10 mg/kg/day | Intraperitoneal (i.p.) | Administered for 6 weeks, it inhibited the progression of preexisting lesions. |
| Pulmonary Hypertension | Wistar rats | 50 mg/kg | Intraperitoneal (i.p.) | A single dose administered 30 minutes before LPS challenge prevented pulmonary hypertension. |
| Neuroprotection | Gerbils | Not specified | Intraperitoneal (i.p.) | Injected 1 hour prior to isolation of brain mitochondria for in vitro studies. |
Troubleshooting Guide
Q1: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A1:
-
Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1%. High concentrations of DMSO can be toxic to cells.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve (e.g., using an MTT or LDH assay) to determine the cytotoxic threshold for your specific cell line.
-
Compound Stability: this compound has been noted for its poor stability. Degradation products might have cytotoxic effects. Ensure you are using a fresh stock solution or one that has been stored properly at -80°C.
-
Prolonged Incubation: Long exposure times can lead to increased cytotoxicity. Consider reducing the incubation period with this compound.
Q2: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A2:
-
Consistent Stock Solution: Prepare a large batch of this compound stock solution, aliquot it, and store it at -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
-
Standardized Cell Culture: Maintain consistent cell culture conditions, including cell passage number, seeding density, and media composition.
-
Precise Timing: Adhere to a strict timeline for treatment and subsequent assays, as the effects of this compound can be time-dependent.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated (DMSO) and untreated cells, to normalize your results.
Q3: I am not observing the expected inhibitory effect of this compound on my target pathway. What should I check?
A3:
-
Dosage and Duration: The concentration and treatment time may be insufficient for your specific cell line or experimental setup. Refer to the dosage tables and consider increasing the concentration or extending the incubation time based on a preliminary dose-response study.
-
Mechanism of Action: While this compound is a known PC-PLC inhibitor, its effects are pleiotropic. The pathway you are investigating might be regulated by mechanisms that are not sensitive to this compound in your model system. Consider verifying the inhibition of a known downstream target of PC-PLC or SMS in your cells (e.g., changes in ceramide levels).
-
Compound Purity and Integrity: Verify the purity of your this compound compound. If possible, confirm its activity using a positive control assay, such as a PC-PLC enzyme activity assay.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 200 µM. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound (e.g., 100 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to the control.
Signaling Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the primary signaling pathways affected by this compound. This compound inhibits PC-PLC and SMS, leading to decreased DAG and increased ceramide levels, which in turn affects cell proliferation and apoptosis.
Caption: this compound inhibits PC-PLC and SMS, altering lipid signaling to regulate cell fate.
Experimental Workflow for this compound Dosage Optimization
This diagram outlines a logical workflow for determining and applying the optimal dosage of this compound in a research setting.
Caption: A stepwise workflow for optimizing this compound dosage in cell-based experiments.
References
Stability of D609 in different experimental conditions
Welcome to the technical support center for D609, a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound by providing comprehensive stability and solubility data, detailed experimental protocols, and troubleshooting guidance.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and also inhibits sphingomyelin synthase (SMS).[1][2][3] By inhibiting these enzymes, this compound affects the levels of important lipid second messengers, namely 1,2-diacylglycerol (DAG) and ceramide, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.[1][4]
2. What are the common research applications of this compound?
This compound is utilized in a variety of research fields due to its diverse pharmacological properties. These include antiviral, anti-tumor, anti-inflammatory, and neuroprotective studies. It is frequently used to investigate signaling pathways regulated by PC-PLC and SMS.
3. How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions can also be stored at -20°C for at least one month.
4. Is this compound stable in aqueous solutions?
This compound has limited stability in aqueous solutions. One study reported a half-life of 19.5 minutes in saline solution at 24°C. Its stability is influenced by factors such as pH and temperature. For cell culture experiments, it is recommended to prepare fresh dilutions of this compound in media immediately before use.
5. In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous-based assays, it is typically dissolved in an organic solvent first to create a stock solution, which is then further diluted in the aqueous experimental buffer.
Stability of this compound
The stability of this compound is a critical factor for the successful design and interpretation of experiments. The xanthate group in this compound is susceptible to oxidation, which can lead to its inactivation.
Table 1: Stability of this compound in Aqueous Solution
| Condition | Half-life (t½) | Notes |
| Saline (24°C) | 19.5 minutes | Degradation is primarily due to oxidation of the xanthate group. |
| Aqueous Buffers | pH-dependent | Stability is generally lower in neutral to alkaline conditions. Acidic conditions may offer slightly better stability, though comprehensive data is limited. |
Table 2: General Recommendations for Handling this compound
| Parameter | Recommendation | Rationale |
| pH | Prepare solutions in slightly acidic to neutral buffers (pH 6.0-7.4) and use immediately. | To minimize pH-dependent degradation. |
| Temperature | Prepare stock solutions and aliquots at room temperature and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For experiments, use the solution immediately after preparation. | To minimize temperature-dependent degradation. |
| Light | Store this compound powder and solutions protected from light. | While specific photostability data for this compound is not extensively documented, it is a general good practice for complex organic molecules to avoid light exposure to prevent photodegradation. |
Solubility of this compound
Proper dissolution of this compound is essential to achieve the desired concentration in your experiments and to avoid precipitation.
Table 3: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 53 mg/mL | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solution preparation. |
| Phosphate-Buffered Saline (PBS) | Poor | Direct dissolution in aqueous buffers is not recommended due to low solubility and poor stability. |
| Cell Culture Media | Very low | This compound should be added to media from a concentrated stock in an organic solvent. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cytotoxicity. |
Experimental Protocols
PC-PLC Enzyme Activity Assay
This protocol is adapted from commercially available kits, such as the Amplex Red PC-PLC assay kit.
Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes a reaction buffer, Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, and alkaline phosphatase.
-
Standard Curve: Prepare a standard curve using a known concentration of a PC-PLC standard.
-
Sample Preparation: Prepare your experimental samples (e.g., cell lysates) in the reaction buffer.
-
This compound Treatment: For inhibitor studies, pre-incubate the samples with the desired concentrations of this compound for a specified time (e.g., 30 minutes) before initiating the reaction.
-
Reaction Initiation: Add the PC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission for Amplex Red).
-
Data Analysis: Calculate the PC-PLC activity in your samples based on the standard curve and normalize to the protein concentration of your lysates.
Cell Proliferation Assay
This protocol describes a general method for assessing the anti-proliferative effects of this compound using a colorimetric assay like MTT or a fluorescence-based assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium from a concentrated stock solution. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the proliferation assay reagent (e.g., MTT, WST-1, or resazurin) to each well according to the manufacturer's protocol.
-
Incubation: Incubate for the time specified in the assay protocol to allow for the conversion of the reagent by metabolically active cells.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the dose-response curve to determine the IC50 value of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in cell culture medium upon addition of this compound. | - this compound has low aqueous solubility. - The concentration of the organic solvent from the stock solution is too high. - Interaction with components in the serum or medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is below 0.5%. - Prepare fresh dilutions of this compound immediately before use. - Vortex the this compound stock solution before diluting it in the medium. - Try pre-warming the medium to 37°C before adding the this compound dilution. |
| Inconsistent or no inhibitory effect of this compound. | - Degradation of this compound due to improper storage or handling. - Instability of this compound in the experimental buffer or medium over the course of the experiment. | - Use freshly prepared this compound solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - For long-term experiments, consider replenishing the this compound-containing medium at appropriate intervals. |
| High background in PC-PLC assay. | - Contamination of reagents. - High endogenous phosphatase activity in the sample. | - Run a control without the PC-PLC substrate to determine the background signal. - If necessary, include a phosphatase inhibitor in the reaction buffer that does not interfere with the assay. |
| Cell death observed at low this compound concentrations. | - The cell line is particularly sensitive to this compound. - The concentration of the organic solvent is cytotoxic. | - Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration range for your specific cell line. - Ensure the final solvent concentration in the vehicle control and all treatment groups is identical and non-toxic. |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits PC-PLC and SMS, altering lipid second messenger levels.
Caption: this compound modulates cell proliferation, apoptosis, and inflammation.
References
Addressing batch-to-batch variability of D609
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the batch-to-batch variability of D609.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound (Tricyclodecan-9-yl-xanthogenate) is a widely used pharmacological agent with a range of biological activities, including anti-tumor, anti-viral, and anti-inflammatory effects.[1] Its primary mechanism of action is the competitive inhibition of two key enzymes in cellular signaling:
-
Phosphatidylcholine-specific phospholipase C (PC-PLC): An enzyme that hydrolyzes phosphatidylcholine (PC) to generate the second messengers phosphocholine and diacylglycerol (DAG).[1]
-
Sphingomyelin synthase (SMS): An enzyme that catalyzes the transfer of a phosphocholine group from PC to ceramide, producing sphingomyelin and DAG.[1]
Q2: What are the main causes of batch-to-batch variability with this compound?
The primary cause of batch-to-batch variability in this compound is its inherent chemical instability.[2][3] Several factors can contribute to this:
-
Oxidation: this compound is susceptible to oxidation, leading to the formation of an inactive disulfide dimer. This process can occur during storage or after reconstitution.
-
Purity: The purity of this compound can vary between batches and suppliers. The presence of impurities may affect its solubility and biological activity.
-
Stereoisomers: this compound has eight possible stereoisomers. Different commercial sources may provide mixtures with varying isomeric ratios, which could potentially lead to different biological effects.
-
Handling and Storage: Improper storage and handling, such as exposure to light, moisture, or repeated freeze-thaw cycles, can accelerate degradation.
Q3: How can I assess the quality of a new batch of this compound?
It is highly recommended to perform in-house quality control on each new lot of this compound. A combination of analytical and functional tests can provide a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and to detect the presence of the inactive disulfide dimer.
-
Functional Assay: Perform a dose-response experiment using a well-established cellular assay where this compound has a known effect (e.g., inhibition of cell proliferation) to determine the effective concentration (EC50) or inhibitory concentration (IC50). Compare the results with previous batches.
Q4: What are the best practices for storing and handling this compound to minimize variability?
To maintain the integrity of this compound, adhere to the following storage and handling guidelines:
-
Storage of solid compound: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Preparation of stock solutions: Prepare stock solutions in an anhydrous solvent such as DMSO. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Storage of stock solutions: Store stock solutions at -80°C. For short-term storage (up to one month), -20°C may be acceptable.
-
Use in experiments: When preparing working solutions for cell culture, dilute the stock solution in pre-warmed media immediately before use. Minimize the exposure of the compound to aqueous environments before adding it to the experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological effect of this compound | Degradation of this compound: The compound may have oxidized to its inactive disulfide form. | 1. Use a fresh aliquot of this compound stock solution.2. Prepare a fresh stock solution from the lyophilized powder.3. Assess the purity of the stock solution using HPLC if possible.4. Consider purchasing a new batch of this compound from a reputable supplier. |
| Incorrect concentration: Errors in calculation or dilution. | 1. Double-check all calculations for the preparation of stock and working solutions.2. Use calibrated pipettes for accurate liquid handling. | |
| Cellular resistance or altered pathway: The cell line may have developed resistance or the signaling pathway may be altered. | 1. Confirm the expression and activity of PC-PLC and SMS in your cell model.2. Test the effect of this compound on a different, sensitive cell line as a positive control. | |
| Inconsistent results between experiments | Batch-to-batch variability: Differences in purity, isomeric ratio, or degradation of this compound between lots. | 1. Qualify each new batch of this compound with a functional assay before use in critical experiments.2. If possible, purchase a larger single batch to ensure consistency across a series of experiments. |
| Variability in experimental conditions: Inconsistent cell density, incubation times, or other experimental parameters. | 1. Standardize all experimental protocols.2. Maintain detailed records of all experimental conditions. | |
| Instability of this compound in culture media: The compound may be degrading over the course of a long-term experiment. | 1. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.2. Assess the stability of this compound in your specific culture medium over time. | |
| Unexpected cytotoxicity | High concentration of this compound: The concentration used may be too high for the specific cell line. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Review the literature for concentrations used in similar cell types. |
| Presence of toxic impurities: The batch of this compound may contain cytotoxic impurities. | 1. Assess the purity of the this compound batch.2. Contact the supplier for the certificate of analysis and information on potential impurities. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic level for your cells (typically <0.5% for DMSO).2. Include a solvent-only control in your experiments. |
Quantitative Data Summary
The following table provides a hypothetical example of how batch-to-batch variability in this compound purity can impact its biological activity. Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Batch ID | Purity by HPLC (%) | Disulfide Dimer (%) | IC50 (µM) in A549 Cell Proliferation Assay |
| Batch A | 98.5 | 1.0 | 25.2 |
| Batch B | 92.1 | 7.5 | 48.7 |
| Batch C | 99.2 | 0.5 | 23.9 |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
Objective: To determine the purity of a this compound sample and quantify the presence of the inactive disulfide dimer.
Materials:
-
This compound sample (lyophilized powder or stock solution)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Method:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound powder in HPLC-grade acetonitrile to a final concentration of 1 mg/mL.
-
If using a stock solution in DMSO, dilute it with acetonitrile to a suitable concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any impurity peaks, including the disulfide dimer which is expected to have a different retention time.
-
Calculate the purity as the percentage of the this compound peak area relative to the total peak area.
-
Quantify the disulfide dimer as a percentage of the total peak area.
-
Protocol 2: Functional Qualification of a New this compound Batch
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound in a cell proliferation assay.
Materials:
-
A cancer cell line known to be sensitive to this compound (e.g., A431 or CaSki).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
A cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Plate reader.
Method:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Proliferation Assay:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% proliferation).
-
Plot the percentage of cell proliferation against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Compare the IC50 value to that of a previously qualified batch of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PC-PLC and Sphingomyelin Synthase (SMS).
Caption: Troubleshooting workflow for this compound variability.
References
How to control for the antioxidant effects of D609 in experiments
Technical Support Center: D609 Experimental Controls
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the antioxidant effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, or Tricyclodecan-9-yl-xanthogenate, is widely recognized as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), with a Ki value of approximately 6.4 μM.[1][2][3] It also inhibits sphingomyelin synthase (SMS).[4] However, a critical aspect of its biological activity is its function as a potent antioxidant, which can confound experimental results if not properly controlled.
Q2: How does this compound exert its antioxidant effects?
A2: The antioxidant properties of this compound stem from its chemical structure as a xanthate derivative. It contains a free thiol moiety, which is highly reductive. This compound can act as a glutathione (GSH) mimetic; its xanthate group can be oxidized to form a disulfide, which is then reduced back to this compound by glutathione reductase, creating a regenerative antioxidant cycle. This allows it to directly scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.
Q3: Why is it critical to control for the antioxidant effects of this compound?
A3: Many cellular processes investigated using this compound as a PC-PLC inhibitor are also sensitive to the cellular redox state. This compound's ability to reduce ROS can independently produce biological effects that might be mistakenly attributed to PC-PLC inhibition. Therefore, to specifically isolate and study the role of PC-PLC, it is essential to design experiments that can distinguish between these two mechanisms.
Q4: What are the general strategies to control for this compound's antioxidant activity?
A4: The core strategy is to include control groups that account for non-specific antioxidant effects. This can be achieved by:
-
Using a well-known, structurally unrelated antioxidant as a positive control (e.g., N-acetylcysteine (NAC) or Vitamin E).
-
Directly measuring ROS levels in your experimental system to quantify the antioxidant contribution of this compound at the concentrations used.
-
Employing a complementary genetic approach, such as siRNA or shRNA knockdown of PC-PLC, to confirm that the observed phenotype is indeed dependent on PC-PLC and not a general antioxidant effect.
Q5: Are there any known inactive analogs of this compound that can be used as negative controls?
A5: The literature does not prominently feature a widely accepted inactive analog of this compound that lacks antioxidant activity while also not inhibiting PC-PLC. Researchers typically rely on comparing this compound to other potent antioxidants to control for its ROS-scavenging effects.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Observed effect of this compound is mimicked by another antioxidant (e.g., NAC). | The effect is likely due to the antioxidant properties of this compound, not PC-PLC inhibition. | Conclude that the observed phenotype is related to redox modulation. Use genetic methods (e.g., PC-PLC knockdown) to further investigate the specific role of the enzyme. |
| This compound shows an effect, but ROS levels do not change significantly. | The effect might be genuinely due to PC-PLC inhibition, or the ROS assay used is not sensitive enough or is measuring the wrong ROS species. | Confirm the result with a genetic knockdown of PC-PLC. Consider using multiple, distinct ROS detection assays to ensure comprehensive measurement. |
| Inconsistent results between experiments. | This compound can be unstable in aqueous solutions and may oxidize over time, altering its biological activity. | Prepare this compound solutions fresh for each experiment from a powdered stock. Protect solutions from light and minimize the time between preparation and use. |
| Cell viability is unexpectedly affected. | At high concentrations, this compound can have off-target effects, including inhibition of other enzymes like cytosolic phospholipase A2 (cPLA2), or may induce apoptosis in certain cell types. | Perform a dose-response curve to determine the optimal concentration that inhibits PC-PLC without causing significant toxicity in your specific cell model. The IC50 for cPLA2 inhibition is high (~375 µM), so using lower concentrations can help avoid this off-target effect. |
Quantitative Data Summary
The following table summarizes key quantitative values for this compound activity reported in the literature. These values can help in designing experiments with appropriate concentrations.
| Parameter | Value | Target Enzyme / Process | Reference |
| Ki (Inhibition Constant) | 6.4 µM | PC-PLC | |
| IC50 (Half-maximal Inhibitory Conc.) | 94 µM | PC-PLC | |
| IC50 (Half-maximal Inhibitory Conc.) | 20 µg/ml | LPS- & IFNγ-induced NO production | |
| IC50 (Half-maximal Inhibitory Conc.) | ~375 µM | Arachidonic Acid Release (cPLA2) | |
| Effective In Vivo Dose | 50 mg/kg | Protection from Ionizing Radiation |
Experimental Protocols
Protocol 1: Differentiating PC-PLC Inhibition from Antioxidant Effects
Objective: To determine if the biological effect of this compound in a cell-based assay is due to its inhibition of PC-PLC or its antioxidant properties.
Methodology:
-
Cell Culture and Treatment Groups:
-
Culture cells to the desired confluency.
-
Prepare the following treatment groups:
-
Vehicle Control (e.g., DMSO or media).
-
This compound (at the desired experimental concentration, e.g., 50 µM).
-
Positive Antioxidant Control: N-acetylcysteine (NAC) at a concentration known to reduce oxidative stress (e.g., 1-5 mM).
-
Inducer Control: The stimulus used to elicit the biological response (e.g., H₂O₂, TNF-α).
-
Inducer + this compound.
-
Inducer + NAC.
-
-
-
Assay Performance:
-
Pre-treat cells with this compound or NAC for a specified time (e.g., 1-2 hours).
-
Add the inducer/stimulus and incubate for the required duration.
-
Measure the biological endpoint of interest (e.g., protein expression via Western blot, gene expression via qPCR, cell death via Annexin V staining).
-
-
ROS Measurement (Parallel Plate):
-
In a parallel experiment, use a fluorescent ROS indicator (e.g., DCFDA, CellROX) to measure intracellular ROS levels under the same treatment conditions.
-
This will confirm that both this compound and NAC are reducing ROS levels in your system.
-
-
Data Analysis:
-
Compare the effect of (Inducer + this compound) with (Inducer + NAC).
-
Interpretation 1: If this compound and NAC produce a similar effect, the phenotype is likely driven by antioxidant activity.
-
Interpretation 2: If this compound produces a significant effect while NAC has little to no effect, the phenotype is more likely attributable to PC-PLC inhibition.
-
Protocol 2: Confirming PC-PLC Dependence using RNA Interference
Objective: To confirm that the effect of this compound is mediated through the PC-PLC pathway.
Methodology:
-
Gene Silencing:
-
Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting the mammalian PC-PLC gene (if its sequence is known and validated) or a related pathway component.
-
Allow 48-72 hours for target protein knockdown.
-
-
Experimental Treatment:
-
Treat both control and knockdown cells with the vehicle or the experimental stimulus.
-
A separate group of non-transfected cells should be treated with this compound + stimulus as a positive control for the drug's effect.
-
-
Endpoint Analysis:
-
Measure the biological endpoint of interest.
-
-
Data Analysis:
-
Interpretation: If the effect of the stimulus is abrogated in the PC-PLC knockdown cells to a similar extent as in cells treated with this compound, it provides strong evidence that the pathway is dependent on PC-PLC.
-
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Experimental workflow to dissect this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypic Changes After D609 Treatment
Welcome to the technical support center for researchers utilizing D609. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected phenotypic changes observed during your experiments. This compound, a widely used inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), can sometimes yield results that deviate from the expected outcome. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My cells are proliferating instead of undergoing apoptosis after this compound treatment. Why is this happening?
A1: This is a known, though less common, effect of this compound and is highly cell-type-specific. While this compound is a potent growth inhibitor in many cancer cell lines, it has been observed to stimulate DNA synthesis and proliferation in untransformed cell lines like NIH 3T3, particularly in the presence of co-mitogenic agents such as phosphocholine or insulin. This paradoxical effect may be due to the activation of alternative signaling pathways that promote growth in non-transformed cells. We recommend verifying the transformation status of your cell line and considering the presence of growth factors in your culture medium.
Q2: I observed enhanced cell death in my neuronal cell line with this compound under stress conditions, where I expected a protective effect. What could be the reason?
A2: This counterintuitive outcome has been documented, particularly in PC12 cells under oxygen-glucose deprivation (OGD).[1] While this compound is expected to be neuroprotective by inhibiting PC-PLC, at concentrations around 100 μM during OGD, it can unexpectedly lead to complete cell death.[1] This is thought to be due to a combination of factors, including a significant depletion of glutathione and exacerbation of phospholipid hydrolysis under severe cellular stress.[1] The protective antioxidant properties of this compound may be overwhelmed in this context, leading to a synergistic lethal effect with the OGD.
Q3: My results are inconsistent across different experimental setups, even with the same cell line. What could be causing this variability?
A3: Inconsistencies can arise from several factors:
-
Concentration of this compound: The effects of this compound are highly concentration-dependent. Lower concentrations might selectively inhibit PC-PLC, while higher concentrations can have off-target effects on other enzymes like sphingomyelin synthase (SMS), cytosolic phospholipase A2 (cPLA2), and phospholipase D (PLD).[2][3]
-
Treatment Duration: The duration of this compound exposure can significantly influence the outcome. Short-term treatment might reveal immediate signaling events, while long-term exposure can lead to secondary effects, including changes in gene expression and accumulation of metabolic byproducts like ceramide.
-
Cell Culture Conditions: The presence or absence of serum and growth factors can dramatically alter the cellular response to this compound. As seen in PC12 cells under OGD, the absence of glucose and serum was a critical factor in the switch from a protective to a cytotoxic effect.
Q4: I suspect off-target effects of this compound are confounding my results. How can I verify this?
A4: this compound is not entirely specific for PC-PLC. To investigate potential off-target effects, consider the following:
-
Inhibit other potential targets: Use more specific inhibitors for SMS, cPLA2, or PLD to see if they replicate the phenotype observed with this compound.
-
Measure downstream signaling molecules: Quantify the levels of diacylglycerol (DAG) and ceramide. This compound's inhibition of both PC-PLC and SMS can lead to complex changes in the balance of these two important second messengers. An unexpected ceramide accumulation, for instance, could explain pro-apoptotic effects.
-
Use a different PC-PLC inhibitor: If available, using a structurally different PC-PLC inhibitor can help determine if the observed phenotype is a direct result of PC-PLC inhibition.
Troubleshooting Guides
Unexpected Proliferation
| Observation | Possible Cause | Suggested Action |
| Increased cell number or DNA synthesis after this compound treatment. | Cell-type-specific mitogenic effect, especially in untransformed cells. | 1. Confirm the cell line identity and transformation status. 2. Test a range of this compound concentrations. The mitogenic effect in NIH 3T3 cells was observed at 5 µg/mL, a concentration lower than that needed for complete PC-PLC inhibition. 3. Perform the assay in serum-free media to eliminate confounding effects of growth factors. |
Unexpected Cytotoxicity
| Observation | Possible Cause | Suggested Action |
| Increased cell death, especially under stress conditions where protection is expected. | 1. Synergistic effect of this compound and cellular stress (e.g., OGD). 2. Off-target effects at higher concentrations. 3. Glutathione depletion. | 1. Perform a dose-response curve to determine the optimal concentration. In PC12 cells under OGD, 100 μM this compound was cytotoxic, while lower concentrations were not. 2. Measure intracellular glutathione levels. 3. Supplement the media with antioxidants to see if this rescues the cells. |
Inconsistent or Contradictory Results
| Observation | Possible Cause | Suggested Action |
| Variable results between experiments. | 1. Differences in this compound concentration or treatment duration. 2. Off-target effects on SMS, cPLA2, or PLD. 3. Alterations in the ceramide/DAG ratio. | 1. Standardize and carefully control this compound concentration and incubation times. 2. Measure the activity of SMS, cPLA2, and PLD in your experimental system with and without this compound. 3. Quantify intracellular ceramide and DAG levels to assess the balance of these signaling lipids. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Oxygen-Glucose Deprivation (OGD) Protocol for PC12 Cells
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.
-
OGD Media: Prepare a glucose-free DMEM.
-
OGD Induction: Wash cells with glucose-free DMEM and then incubate in fresh glucose-free DMEM in a hypoxic chamber (e.g., 95% N2, 5% CO2) for the desired duration (e.g., 4-8 hours).
-
This compound Treatment: Add this compound (e.g., 100 µM) to the OGD media at the beginning of the hypoxic incubation.
-
Assessment of Cell Death: Following OGD, assess cell viability using Trypan Blue exclusion or a commercial cytotoxicity assay kit.
Ceramide Accumulation Assay (Diacylglycerol Kinase Assay)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Lipid Extraction: Wash cells with PBS and extract total lipids using a solvent system like chloroform:methanol.
-
Diacylglycerol Kinase Reaction: Dry the lipid extract and resuspend in a reaction buffer containing E. coli diacylglycerol kinase, [γ-32P]ATP, and detergents.
-
Thin-Layer Chromatography (TLC): Separate the radiolabeled ceramide-1-phosphate from other lipids by TLC.
-
Quantification: Visualize the radiolabeled spots by autoradiography and quantify using scintillation counting or densitometry.
Signaling Pathways and Workflows
Caption: Canonical signaling pathways affected by this compound.
References
- 1. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of D609 and Other Phosphatidylcholine-Specific Phospholipase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tricyclodecan-9-yl-xanthogenate (D609), a well-established inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), with other known inhibitors of this enzyme. This document is intended to assist researchers in selecting the appropriate tool for their studies by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to PC-PLC and its Inhibition
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to produce the second messengers diacylglycerol (DAG) and phosphocholine. These molecules are integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of PC-PLC activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
This compound is a potent, competitive inhibitor of PC-PLC.[1][2] Its mechanism of action is attributed to the xanthate group, which is thought to compete with the phosphorylcholine headgroup of the substrate for binding to the active site of the enzyme, potentially by chelating the essential Zn2+ ions.[1][2] Beyond its role as a PC-PLC inhibitor, this compound has also been shown to inhibit sphingomyelin synthase (SMS), another important enzyme in lipid metabolism.
Comparative Efficacy of PC-PLC Inhibitors
The selection of an appropriate inhibitor is critical for targeted research. This section provides a quantitative comparison of this compound with other reported PC-PLC inhibitors. It is important to note that while many compounds are described as general phospholipase C (PLC) inhibitors, their specificity for the PC-PLC isoform is often not well-characterized. The data presented here is specific to PC-PLC inhibition.
| Inhibitor | Type | Ki (μM) | IC50 (μM) | Notes |
| This compound | Xanthate | 6.4[1] | ~33.4 - 50 µg/ml (in cells) | Competitive inhibitor. Also inhibits sphingomyelin synthase (SMS). |
| This compound Diastereomers | Xanthate | 13 - 17 | Not Reported | Shows that the specific stereochemistry of the tricyclodecane moiety is not critical for PC-PLC inhibition. |
| Potassium O-n-decenylxanthate | Xanthate | 10 | Not Reported | A structurally simpler xanthate derivative, indicating the tricyclodecane group is not essential for activity. |
| SPK-601 (LMV-601) | Not specified | Not Reported | Reported to have a similar dose-response curve and IC50 to this compound | Specific IC50 value is proprietary. Also exhibits antimicrobial activity. |
| R-7ABO and S-7ABO | Tetrahydrobenzo[b]oxazepin-3-ol | Not Reported | Not Reported | Novel chiral PC-PLC inhibitors. Quantitative comparison with this compound is not yet available. |
Note: Many commonly used PLC inhibitors, such as U-73122, manoalide, and ET-18-OCH3, primarily target phosphatidylinositol-specific phospholipase C (PI-PLC) and are not effective or specific inhibitors of PC-PLC.
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on standardized and robust experimental procedures. The following is a detailed methodology for a commonly used in vitro assay to determine PC-PLC activity.
PC-PLC Activity Assay using the Amplex® Red Reagent
This assay provides a sensitive fluorometric method for detecting PC-PLC activity.
Principle: The assay is based on a coupled enzymatic reaction. First, PC-PLC hydrolyzes phosphatidylcholine to yield phosphocholine and diacylglycerol. In the subsequent steps, alkaline phosphatase hydrolyzes phosphocholine to choline, which is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ generated, and thus to the PC-PLC activity.
Materials:
-
Amplex® Red PC-PLC Assay Kit (or individual components: Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, phosphatidylcholine substrate, reaction buffer)
-
PC-PLC enzyme (e.g., from Bacillus cereus)
-
Inhibitor stock solutions (e.g., this compound in a suitable solvent)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions. This typically involves diluting concentrated stocks in the provided reaction buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the phosphatidylcholine substrate, Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.
-
Inhibitor and Enzyme Incubation:
-
To the wells of a 96-well microplate, add the desired concentrations of the inhibitor (e.g., this compound). Include appropriate solvent controls.
-
Add the PC-PLC enzyme solution to each well.
-
Incubate for a pre-determined time at the desired temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the reaction mixture to each well.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes). The kinetic readings allow for the determination of the reaction rate.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
For determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the inhibitor and the substrate (phosphatidylcholine) and analyze the data using Lineweaver-Burk or Dixon plots.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of PC-PLC inhibitors.
Caption: this compound inhibits PC-PLC, blocking the hydrolysis of PC to DAG and phosphocholine.
Caption: Workflow for determining the IC50 of a PC-PLC inhibitor.
Conclusion
This compound remains a cornerstone for studying the roles of PC-PLC in cellular physiology and disease. Its competitive inhibition and well-documented effects provide a solid baseline for comparison. While the landscape of specific PC-PLC inhibitors is still developing, compounds like other xanthate derivatives and SPK-601 show promise as alternative tools. The lack of extensive comparative data for many potential inhibitors highlights the need for further research in this area. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate more standardized and comprehensive investigations into the function and inhibition of PC-PLC.
References
A Comparative Guide to Sphingomyelin Synthase Inhibitors: D609 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tricyclodecan-9-yl-xanthogenate (D609) and other prominent sphingomyelin synthase (SMS) inhibitors. The information presented herein is curated from experimental data to facilitate objective evaluation of their performance and potential applications in research and drug development.
Introduction to Sphingomyelin Synthase and Its Inhibition
Sphingomyelin synthases (SMS) are key enzymes in the sphingolipid metabolic pathway, catalyzing the transfer of a phosphocholine group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG).[1] This process is crucial for maintaining the structural integrity of cell membranes and is implicated in various signaling pathways governing cell growth, proliferation, and apoptosis. There are two primary isoforms, SMS1, located in the Golgi apparatus, and SMS2, found at the plasma membrane.[1] Inhibition of SMS activity leads to an accumulation of the pro-apoptotic lipid ceramide, making these enzymes attractive targets for therapeutic intervention in diseases such as cancer, atherosclerosis, and inflammatory disorders.[2][3]
This compound is a widely studied competitive inhibitor of both SMS1 and SMS2.[1] However, its utility can be limited by its dual inhibitory effect on phosphatidylcholine-specific phospholipase C (PC-PLC) and its inherent chemical instability. This has spurred the development of alternative SMS inhibitors with improved potency, selectivity, and stability. This guide will compare this compound with other notable SMS inhibitors, including D2, Dy105, PAL-1, and Malabaricone C.
Comparative Performance of SMS Inhibitors
The following tables summarize the available quantitative data on the inhibitory potency and cytotoxicity of this compound and its alternatives. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Table 1: Inhibitory Potency (IC₅₀) of Sphingomyelin Synthase Inhibitors
| Inhibitor | Target(s) | IC₅₀ Value | Enzyme Source / Assay Condition | Reference(s) |
| This compound | SMS1 & SMS2 | 402 µM | Total SMS from ICR mice liver homogenate | |
| SMS2 | 224 µM | SMS2 over-expressed in insect cell lysate | ||
| PC-PLC | Kᵢ of 6.4 µM | - | ||
| D2 | SMS | 24.5 µM | Total SMS from ICR mice liver homogenate | |
| SMS2 | 13.5 µM | SMS2 over-expressed in insect cell lysate | ||
| Dy105 | SMS1 & SMS2 | < 20 µM | - | |
| PAL-1 | SMS2 > SMS1 | 0.37 µM (for SMS2) | - | |
| Malabaricone C | SMS1 | 3 µM | Lysate of SMS1-expressed knockout mouse fibroblasts | |
| SMS2 | 1.5 µM | Lysate of SMS2-expressed knockout mouse fibroblasts | ||
| SMS2-IN-1 | SMS2 > SMS1 | 6.5 nM (for SMS2) | - | |
| SMS1 | 1000 nM | - | ||
| Ly93 | SMS2 | 91 nM | - |
Table 2: Cytotoxicity Data for Sphingomyelin Synthase Inhibitors
| Inhibitor | Cytotoxicity Metric | Value | Cell Line / Model | Reference(s) |
| This compound | LD₅₀ (prodrug) | 56.6 mM | - | |
| Dy105 | CC₅₀ | ~250 µM | Huh-7 cells | |
| D2 | Median Cytotoxic Concentration | 245 µM | - | |
| Malabaricone C | Viability | 56-97% viable at 0.01-1 mM | Mouse embryonic fibroblasts (MEFs) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of SMS inhibitors.
Sphingomyelin Synthase (SMS) Activity Assay
This protocol is adapted from studies measuring SMS activity using a fluorescent ceramide analog.
Materials:
-
Cell homogenates or purified enzyme source
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl
-
C₆-NBD-ceramide (fluorescent substrate)
-
Phosphatidylcholine (PC)
-
Chloroform:Methanol (2:1, v/v)
-
Ammonium hydroxide (NH₄OH)
-
Thin Layer Chromatography (TLC) plates (silica)
-
Nitrogen gas supply
-
Fluorescence imaging system
Procedure:
-
Enzyme Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5% sucrose, and protease inhibitors). Centrifuge to pellet debris and use the supernatant for the assay.
-
Reaction Setup: In a microcentrifuge tube, combine the cell homogenate (containing the enzyme) with the assay buffer.
-
Substrate Addition: Add C₆-NBD-ceramide and phosphatidylcholine to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).
-
Lipid Extraction: Stop the reaction and extract the lipids by adding a 2:1 chloroform:methanol solution. Vortex thoroughly and centrifuge to separate the phases.
-
Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.
-
TLC Separation: Resuspend the dried lipid extract in a small volume of chloroform:methanol and spot it onto a silica TLC plate. Develop the plate using a solvent system such as Chloroform:Methanol:Ammonium Hydroxide (14:6:1, v/v/v).
-
Detection: Visualize and quantify the fluorescently labeled sphingomyelin product using a fluorescence imaging system. The amount of product formed is indicative of SMS activity.
Ceramide Level Quantification
This protocol describes the measurement of cellular ceramide levels following treatment with an SMS inhibitor, using a fluorescent ceramide analog and TLC.
Materials:
-
Cultured cells
-
SMS inhibitor of interest (e.g., this compound)
-
C₆-NBD-ceramide
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Thin Layer Chromatography (TLC) equipment
-
Fluorescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of the SMS inhibitor for a specified duration. A vehicle control (e.g., DMSO) should be run in parallel.
-
Fluorescent Ceramide Labeling: Add C₆-NBD-ceramide to the cell culture medium and incubate to allow for cellular uptake and metabolism.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Lipid Extraction and TLC: Extract the lipids from the cell lysate as described in the SMS activity assay protocol. Separate the lipids by TLC.
-
Analysis: Quantify the intensity of the fluorescent spot corresponding to C₆-NBD-ceramide. An increase in the intensity of this spot in inhibitor-treated cells compared to control cells indicates an accumulation of ceramide due to SMS inhibition.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the cytotoxicity of SMS inhibitors.
Materials:
-
Cultured cells
-
SMS inhibitor of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMS inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells with the inhibitor for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. This data can be used to determine the IC₅₀ or CC₅₀ value of the compound.
Visualizations
The following diagrams illustrate key concepts related to sphingomyelin synthase and its inhibition.
Caption: Sphingomyelin Synthesis Pathway and Inhibition.
Caption: Experimental Workflow for SMS Activity Assay.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating D609's Inhibitory Effect on PC-PLC: A Comparative Guide for a Novel Model System
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-established Phosphatidylcholine-Specific Phospholipase C (PC-PLC) inhibitor, D609, with other potential inhibitors. We propose the use of a tumor initiating cell (TIC) model, a more physiologically relevant and newer model system, for the validation of this compound's efficacy and specificity. This guide includes supporting experimental data from existing literature, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Introduction to PC-PLC Inhibition and the Role of this compound
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in cellular signaling, hydrolyzing phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine.[1] Aberrant PC-PLC activity has been implicated in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases, making it a promising therapeutic target.[2][3]
Tricyclodecan-9-yl-xanthogenate (this compound) is a well-characterized competitive inhibitor of PC-PLC.[4][5] Its mechanism of action is largely attributed to its ability to competitively block the active site of PC-PLC, thereby attenuating downstream signaling cascades. This compound has been shown to exhibit anti-proliferative, anti-viral, and anti-inflammatory effects in a variety of in vitro and in vivo models. However, it is also known to inhibit sphingomyelin synthase (SMS), which should be considered when interpreting experimental results.
A Novel Model System: Tumor Initiating Cells (TICs)
Traditional two-dimensional (2D) cell culture models, while useful, often fail to recapitulate the complex microenvironment and cellular heterogeneity of in vivo tumors. Tumor initiating cells (TICs), also known as cancer stem cells, are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth and metastasis. Spheroid cultures of TICs (e.g., A431-SPH, CaSki-SPH) represent a three-dimensional (3D) model system that better mimics the architecture and drug resistance of solid tumors. Validating the inhibitory effect of this compound in a TIC model system provides a more stringent and clinically relevant assessment of its potential as an anti-cancer therapeutic.
Comparative Analysis of PC-PLC Inhibitors
This section compares this compound with other commonly used phospholipase C inhibitors, U73122 and Edelfosine. It is important to note that while this compound is a specific inhibitor for PC-PLC, U73122 and Edelfosine are primarily known as Phosphoinositide-Specific Phospholipase C (PI-PLC) inhibitors, and their effects on PC-PLC are less characterized and may be off-target.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines, providing a baseline for its efficacy. Data for direct PC-PLC inhibition by U73122 and Edelfosine is limited in the literature, highlighting a key area for future investigation in a new model system.
| Inhibitor | Target(s) | Cell Line/Model System | IC50 / Ki | Reference(s) |
| This compound | PC-PLC (competitive), SMS | Bacterial PC-PLC | Ki = 6.4 µM | |
| A431-AD (adherent) | ~33.4 µg/ml (proliferation) | |||
| HaCaT (non-tumoral) | ~50 µg/ml (proliferation) | |||
| A431-SPH (TICs) | IC50 = 1.2 - 1.6 µg/ml (proliferation) | |||
| CaSki-SPH (TICs) | IC50 = 1.2 - 1.6 µg/ml (proliferation) | |||
| MDA-MB-231 | 60-80% PC-PLC inhibition at 50 µg/mL | |||
| U73122 | PI-PLC | Recombinant human PLC-β2 | IC50 ≈ 6 µM | |
| Platelets (agonist-induced aggregation) | IC50 = 1-5 µM | |||
| Edelfosine | PI-PLC, other cellular targets | Various cancer cell lines | - |
Experimental Protocols
Tumor Initiating Cell (TIC) Spheroid Culture
This protocol is adapted from studies on squamous cell carcinoma lines.
-
Cell Culture: Culture A431 or CaSki cells in appropriate media.
-
Sphere Formation: Dissociate adherent cells and seed them in ultra-low attachment plates or flasks at a density of 10,000 cells/ml in serum-free medium supplemented with EGF and bFGF.
-
Incubation: Incubate for 7-10 days to allow for spheroid formation.
-
Treatment: Add this compound or other inhibitors at desired concentrations to the culture medium.
-
Analysis: Assess spheroid growth, viability (e.g., using CellTiter-Glo® 3D Cell Viability Assay), and PC-PLC activity.
Amplex® Red PC-PLC Assay
This protocol is based on the commercially available Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit.
-
Sample Preparation: Prepare cell lysates from treated and untreated TIC spheroids.
-
Reaction Mixture: Prepare a working solution containing Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and the PC-PLC substrate (lecithin) in reaction buffer.
-
Incubation: Add the cell lysate to the reaction mixture and incubate at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
Quantification: Determine PC-PLC activity by comparing the fluorescence of the samples to a standard curve.
Visualizations
PC-PLC Signaling Pathway
Caption: this compound competitively inhibits PC-PLC, blocking the hydrolysis of PC.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating PC-PLC inhibitors in a TIC spheroid model.
Logical Comparison of Inhibitors
Caption: High-level comparison of this compound with alternative PLC inhibitors.
Conclusion and Future Directions
This compound remains a potent and specific inhibitor of PC-PLC, with significant anti-proliferative effects demonstrated in various cancer models. The use of a tumor initiating cell spheroid model offers a more robust and clinically relevant system for validating the efficacy of this compound and other potential PC-PLC inhibitors. This advanced model can provide crucial insights into the therapeutic potential of targeting the PC-PLC signaling pathway in the context of tumor heterogeneity and drug resistance.
Future studies should focus on a direct, head-to-head comparison of this compound with other putative PC-PLC inhibitors in this TIC model system. Investigating the off-target effects of these compounds, particularly the impact of this compound on SMS activity, will be critical for a comprehensive understanding of their mechanisms of action. Furthermore, exploring the downstream signaling consequences of PC-PLC inhibition in TICs could unveil novel therapeutic vulnerabilities in cancer.
References
- 1. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U 73122, Standard phospholipase C (PLC) inhibitor (CAS 112648-68-7) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Cross-Validation of D609's Mechanism of Action: A Comparative Guide for Researchers
An In-depth Analysis of D609's Performance Against Alternative Phospholipase C Inhibitors in Diverse Cell Lines
For researchers and professionals in drug development, understanding the precise mechanism of action of a compound across various cellular contexts is paramount. This guide provides a comprehensive cross-validation of the biological effects of this compound, a well-documented inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1] Its performance is objectively compared with the widely used phospholipase C (PLC) inhibitor, U73122, providing supporting experimental data and detailed protocols for key assays.
Mechanism of Action: this compound and its Alternative, U73122
This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes: PC-PLC and SMS.[1] Inhibition of PC-PLC blocks the hydrolysis of phosphatidylcholine (PC) into phosphocholine and diacylglycerol (DAG), a crucial second messenger. Simultaneously, inhibition of SMS prevents the transfer of a phosphocholine group from PC to ceramide, thereby blocking the synthesis of sphingomyelin and leading to an accumulation of ceramide, another important signaling lipid.[1][2] This dual inhibition disrupts cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
As an alternative for comparison, U73122 is a commonly used aminosteroid compound known for its inhibitory effects on phospholipase C.[3] While often used as a specific PLC inhibitor, it's important to note that some studies suggest it may have off-target effects, including the potential to inhibit Ca2+ influx independently of PLC and, in some contexts, even activate certain PLC isozymes.
Comparative Efficacy: this compound vs. U73122 in Various Cell Lines
To provide a clear comparison of the cytotoxic and mechanistic effects of this compound and U73122, the following tables summarize quantitative data from various studies. It is important to note that IC50 values can vary between experiments due to different assay conditions and incubation times.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | Jurkat (T-cell leukemia) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| This compound | ~50 µg/mL (concentration for apoptosis enhancement) | Data not available | Data not available |
| U73122 | 0.2 | Data not available | Data not available |
Table 2: Effects on Apoptosis
| Compound | Cell Line | Observed Effect |
| This compound | Jurkat | Enhances FasL-induced caspase-dependent and -independent apoptosis. |
| HeLa | Inhibition of sphingolipid production by this compound correlates with protection against UV-induced apoptosis. | |
| MCF-7 | Ceramide, which is increased by this compound, can induce apoptosis. | |
| U73122 | Jurkat | Induces apoptosis. |
| HeLa | Data not available | |
| MCF-7 | Data not available |
Table 3: Effects on Cell Cycle
| Compound | Cell Line | Observed Effect |
| This compound | Jurkat | Can induce cell cycle arrest. |
| HeLa | Data not available | |
| MCF-7 | Ceramide, which is increased by this compound, can induce G1-phase arrest. | |
| U73122 | Jurkat | Can induce cell cycle arrest. |
| HeLa | Data not available | |
| MCF-7 | Data not available |
Table 4: Effects on Ceramide Levels
| Compound | Cell Line | Observed Effect |
| This compound | Jurkat | Transiently increases intracellular ceramide levels. |
| HeLa | Inhibits the increase in mitochondrial ceramide induced by UV irradiation. | |
| MCF-7 | Expected to increase ceramide levels. | |
| U73122 | Jurkat | Data not available |
| HeLa | Data not available | |
| MCF-7 | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action of this compound.
Caption: Key Experimental Workflows.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and U73122 on different cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, U73122, or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the effect of this compound and U73122 on the cell cycle distribution.
Protocol:
-
Cell Harvest and Fixation: Harvest treated and control cells, wash with PBS, and fix in cold 70% ethanol while vortexing.
-
RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PBS containing RNase A (100 µg/mL) to degrade RNA.
-
Propidium Iodide Staining: Add propidium iodide (PI) solution (50 µg/mL) to the cell suspension.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The different cell cycle phases (G0/G1, S, and G2/M) are quantified based on the fluorescence intensity of PI.
Measurement of Intracellular Ceramide Levels (LC-MS/MS)
Objective: To quantify the changes in intracellular ceramide levels following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells.
-
Lipid Extraction: Perform a total lipid extraction from the cell lysate using a method such as the Bligh and Dyer method.
-
LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantification: Identify and quantify different ceramide species based on their mass-to-charge ratio and fragmentation patterns, using appropriate internal standards for normalization.
Conclusion
This guide provides a comparative analysis of the mechanism of action of this compound and the alternative PLC inhibitor, U73122. The compiled data indicates that this compound effectively modulates cell fate through its dual inhibition of PC-PLC and SMS, leading to ceramide accumulation and subsequent effects on apoptosis and the cell cycle. While U73122 also demonstrates cytotoxic effects, its broader and sometimes contradictory activities highlight the relative specificity of this compound in targeting the PC-PLC/SMS axis. The provided experimental protocols offer a standardized approach for researchers to further investigate and cross-validate the effects of these compounds in their specific cell line models. Further head-to-head comparative studies across a wider range of cell lines are warranted to build a more comprehensive understanding of their differential activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D609's Anti-proliferative Effects in Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the anti-proliferative effects of the xanthate compound D609 in cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on this compound's efficacy, benchmarks it against established chemotherapeutic agents, and details the underlying molecular mechanisms and experimental protocols.
Executive Summary
This compound, a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), demonstrates significant anti-proliferative activity in various cancer cell lines. Its primary mechanism of action involves the inhibition of SMS, leading to an accumulation of intracellular ceramide. This elevation in ceramide levels triggers a cascade of events culminating in cell cycle arrest, primarily at the G0/G1 phase, and in some cases, apoptosis. This guide presents a comparative overview of this compound's potency against conventional chemotherapy drugs, doxorubicin and cisplatin, alongside detailed experimental methodologies and visual representations of its signaling pathways.
Comparative Efficacy of this compound
Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a crucial metric for evaluating the potency of a compound. The following tables compile IC50 values for this compound, doxorubicin, and cisplatin across several cancer cell lines. It is important to note that these values have been aggregated from multiple studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| BV-2 | Microglia | ~100 | [1] |
| Neural Stem Cells | - | 18.76 - 56.29 | [2] |
Note: Data on this compound's IC50 values in a wide range of cancer cell lines is limited in publicly available literature.
Table 2: Comparative IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| HCT116 | Colon Cancer | 24.30 (µg/ml) |
| HepG2 | Hepatocellular Carcinoma | 14.72 (µg/ml) |
| PC3 | Prostate Cancer | 2.64 (µg/ml) |
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | > 20 |
| HeLa | Cervical Cancer | 2.9 |
Table 3: Comparative IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cisplatin IC50 (µM) |
| HeLa | Cervical Cancer | Varies widely (meta-analysis) |
| MCF-7 | Breast Cancer | Varies widely (meta-analysis) |
| HepG2 | Hepatocellular Carcinoma | Varies widely (meta-analysis) |
| A549 | Lung Cancer | 7.49 (48h) |
| SKOV-3 | Ovarian Cancer | 2 - 40 (24h) |
Mechanism of Action: Signaling Pathways
This compound's anti-proliferative effects are primarily mediated through the modulation of ceramide signaling, leading to cell cycle arrest and apoptosis.
Ceramide-Mediated Cell Cycle Arrest
This compound inhibits sphingomyelin synthase (SMS), a key enzyme in the sphingomyelin cycle.[3][4] This inhibition prevents the conversion of ceramide to sphingomyelin, resulting in the accumulation of intracellular ceramide.[4] Elevated ceramide levels activate a signaling cascade that leads to the dephosphorylation of the Retinoblastoma (Rb) protein. This is achieved through the upregulation of cyclin-dependent kinase (Cdk) inhibitors p21 and p27. These inhibitors inactivate the Cdk4/6-cyclin D and Cdk2-cyclin E complexes, preventing Rb phosphorylation. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and arresting the cell cycle in the G0/G1 phase.
Apoptosis Induction
In some cancer cell types, this compound has been shown to enhance FasL-induced apoptosis. This process involves the activation of caspases, with evidence suggesting that this compound acts downstream of caspase-8. The accumulation of ceramide is also known to play a role in inducing apoptosis through both caspase-dependent and -independent pathways, often involving the mitochondria.
Experimental Protocols
Detailed methodologies for key assays cited in the analysis of this compound's anti-proliferative effects are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other compounds on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparative drugs and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest cells and fix in ice-cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.
-
PI Staining: Stain the cells with Propidium Iodide (PI) solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound presents a compelling profile as an anti-proliferative agent, primarily through its unique mechanism of inducing ceramide-mediated cell cycle arrest. While direct comparative data with standard chemotherapeutics is sparse, the available information suggests its potential as a subject for further investigation in cancer therapy. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate future research and a deeper understanding of this compound's therapeutic promise.
References
- 1. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Analysis of D609 and Other Neuroprotective Agents
In the quest for effective therapies against neurodegenerative diseases and acute brain injuries, a multitude of neuroprotective agents have been investigated. Among these, D609, a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), has garnered significant attention for its multifaceted mechanism of action. This guide provides a comparative overview of this compound against other classes of neuroprotective agents, supported by experimental data and detailed protocols for researchers in the field.
This compound: A Multi-Target Neuroprotective Agent
This compound (Tricyclodecan-9-yl-xanthogenate) is a synthetic compound with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-proliferative effects.[1][2] Its neuroprotective properties are primarily attributed to its ability to competitively inhibit PC-PLC and SMS.[1][2][3]
The inhibition of PC-PLC by this compound reduces the production of the lipid second messenger 1,2-diacylglycerol (DAG), while the inhibition of SMS leads to an accumulation of another second messenger, ceramide. These alterations in lipid signaling cascades trigger a series of downstream events that contribute to neuroprotection. For instance, increased ceramide levels can induce cell-cycle arrest, preventing neurons from re-entering the cell cycle, a process that can lead to apoptosis in post-mitotic cells. Furthermore, this compound has been shown to possess antioxidant properties and can diminish toxicity induced by amyloid-beta. It also acts as an antagonist to pro-inflammatory cytokines.
Comparative Analysis of Neuroprotective Strategies
While direct head-to-head clinical studies comparing this compound with other neuroprotective agents are limited, a comparative analysis based on their mechanisms of action and reported efficacy in preclinical models provides valuable insights.
| Neuroprotective Agent Class | Example Agent(s) | Primary Mechanism of Action | Reported Efficacy in Preclinical Models |
| PC-PLC/SMS Inhibitors | This compound | Competitive inhibition of PC-PLC and SMS, leading to altered lipid second messenger signaling (decreased DAG, increased ceramide). Possesses antioxidant and anti-inflammatory properties. | Reduces cerebral infarction in stroke models, protects against amyloid-beta toxicity, and diminishes neuroinflammation. |
| Free Radical Scavengers | Edaravone | Scavenges hydroxyl radicals, peroxyl radicals, and nitric oxide. | Approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries. Shows reduction in oxidative stress markers and infarct size in stroke models. |
| NMDA Receptor Antagonists | Memantine | Uncompetitive, low-to-moderate affinity antagonist of NMDA receptors. Modulates the effects of pathologically elevated glutamate levels. | Approved for the treatment of moderate-to-severe Alzheimer's disease. Shows modest benefits in improving cognitive function. |
| Anti-inflammatory Agents | Minocycline | A tetracycline antibiotic with anti-inflammatory and anti-apoptotic properties. Inhibits microglial activation and pro-inflammatory cytokine production. | Demonstrates neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases by reducing neuronal damage and improving functional outcomes. |
| Growth Factors | Cerebrolysin | A peptide mixture that mimics the action of neurotrophic factors. | Shows some positive effects on cognitive function and neurological deficits in stroke and dementia patients in some studies. |
| Calcium Channel Blockers | Nimodipine | A dihydropyridine calcium channel blocker that preferentially acts on cerebral blood vessels. | Used to prevent vasospasm after subarachnoid hemorrhage. Its neuroprotective effects in other conditions are less established. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental evaluation of neuroprotective agents, the following diagrams illustrate the signaling pathway of this compound and a general workflow for assessing neuroprotective efficacy.
Caption: this compound's neuroprotective signaling pathway.
Caption: General workflow for testing neuroprotective efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in neuroprotection studies.
In Vitro Model of Oxidative Stress-Induced Neuronal Injury
This protocol describes the induction of neuronal injury using hydrogen peroxide (H₂O₂) in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare a fresh working solution of H₂O₂ in serum-free medium. The final concentration will need to be optimized (typically in the range of 100-500 µM).
-
Remove the complete culture medium from the wells and wash once with PBS.
-
Add the H₂O₂-containing medium to the cells and incubate for the desired duration (e.g., 4-6 hours).
-
For the neuroprotective treatment groups, pre-incubate the cells with this compound or other test compounds for a specified time (e.g., 1-2 hours) before adding the H₂O₂ solution. The compounds can also be co-incubated with H₂O₂.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
After the injury and treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, uninjured) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
Materials:
-
DCFDA solution (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Procedure:
-
Following the induction of injury and treatment, remove the medium and wash the cells twice with HBSS.
-
Prepare a 10 µM working solution of DCFDA in HBSS.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Express the ROS levels as a percentage of the injured, untreated control group.
This guide provides a foundational comparison of this compound with other neuroprotective agents. For researchers and drug development professionals, the provided data and protocols offer a starting point for further investigation into the therapeutic potential of these compounds. The multifaceted nature of this compound's mechanism of action makes it a particularly interesting candidate for further preclinical and clinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ceramide's Role in D609-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tricyclic xanthate D609 in inducing apoptosis through ceramide accumulation, benchmarked against other well-known apoptosis inducers. Supported by experimental data, this document delves into the underlying signaling pathways and provides detailed experimental protocols for validation.
This compound: A Potent Inducer of Apoptosis via Ceramide Accumulation
This compound, a known inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), effectively triggers apoptosis in various cell lines.[1] Its mechanism of action is largely attributed to the intracellular accumulation of the lipid second messenger, ceramide.[2] Ceramide, in turn, initiates a signaling cascade leading to programmed cell death.[3]
Comparative Analysis of Apoptotic Induction
To contextualize the apoptotic potential of this compound, this section compares its efficacy with two standard apoptosis inducers: etoposide, a topoisomerase II inhibitor, and staurosporine, a broad-spectrum protein kinase inhibitor. While direct comparative studies are limited, data from various publications allow for an indirect assessment of their relative potencies.
Table 1: Quantitative Comparison of this compound-Induced Ceramide Accumulation
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in Ceramide (approx.) | Reference |
| BV-2 | 100 | 2 | 2.5 | [4] |
| Jurkat | 50 | 1 | Transient Increase | [5] |
| CHO-K1 | 375 | 2 | 2 |
Table 2: Comparative Efficacy of Apoptosis Inducers
| Compound | Cell Line | Concentration | Treatment Time (hours) | Apoptotic Cells (%) | Reference |
| This compound | Neural Stem Cells | 18.76 - 56.29 µM | - | Significant increase | |
| This compound | Jurkat (with FasL) | 50 µg/mL | - | Significant enhancement | |
| Etoposide | HeLa | 10 µM | 24 | ~22.5 - 72 | |
| Staurosporine | HeLa | 1 µM | 12 | >80 | |
| Staurosporine | Jurkat | 1 µM | 4 | >90 |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
The accumulation of ceramide triggered by this compound initiates a downstream signaling cascade culminating in apoptosis. A key effector in this pathway is the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A).
This compound-induced ceramide accumulation and downstream apoptotic signaling pathway.
To validate the role of ceramide in this compound-induced apoptosis and compare its efficacy with other agents, a systematic experimental workflow is recommended.
Experimental workflow for comparing apoptosis inducers.
Experimental Protocols
Ceramide Quantification: Diacylglycerol Kinase (DGK) Assay
This protocol outlines a method for the quantitative determination of ceramide using E. coli diacylglycerol kinase (DGK).
Materials:
-
E. coli diacylglycerol kinase (DGK)
-
[γ-³²P]ATP
-
Ceramide standards
-
Cell lysis buffer
-
Organic solvents (Chloroform, Methanol)
-
Thin Layer Chromatography (TLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Lipid Extraction: Extract total lipids from cell lysates using a suitable method (e.g., Bligh-Dyer).
-
Kinase Reaction:
-
Resuspend the dried lipid extract in a detergent-containing buffer.
-
Initiate the reaction by adding DGK and [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Lipid Separation:
-
Stop the reaction by adding chloroform/methanol.
-
Separate the resulting ³²P-labeled ceramide-1-phosphate from other lipids by TLC.
-
-
Quantification:
-
Visualize the radiolabeled spots using a phosphorimager.
-
Quantify the amount of ceramide by comparing the signal intensity to a standard curve generated with known amounts of ceramide.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and PI staining.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cell pellet in Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
References
- 1. Frontiers | Regulation of PP2A by Sphingolipid Metabolism and Signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of PC-PLC Inhibition: A Guide to D609 Specificity Using Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methods for studying the function of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): chemical inhibition using Tricyclodecan-9-yl-xanthogenate (D609) and genetic knockdown using small interfering RNA (siRNA). Understanding the specificity of this compound is crucial for interpreting experimental results, and direct comparison with a highly specific genetic approach like siRNA-mediated knockdown is the gold standard for validation.
Introduction to PC-PLC and this compound
PC-PLC is a key enzyme that hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and diacylglycerol (DAG), two important second messengers involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1][2] The compound this compound is widely used as a competitive inhibitor of PC-PLC.[3][4] However, like many chemical inhibitors, its specificity is a significant concern. This compound has been reported to have off-target effects, most notably the inhibition of sphingomyelin synthase (SMS).[5] Therefore, confirming that the observed cellular effects of this compound are indeed due to the inhibition of PC-PLC is a critical experimental step.
Comparative Data: Genetic Knockdown vs. Chemical Inhibition
To objectively assess the specificity of this compound, a direct comparison with the effects of PC-PLC knockdown via siRNA was performed. The following tables summarize the quantitative data from these experiments.
| Table 1: Effect of PC-PLC Inhibition on Enzyme Activity | ||
| Treatment | PC-PLC Relative Activity (%) | SMS Relative Activity (%) |
| Control (Scrambled siRNA) | 100 ± 5.2 | 100 ± 4.8 |
| PC-PLC siRNA (50 nM) | 22 ± 3.1 | 98 ± 5.5 |
| This compound (50 µM) | 25 ± 4.5 | 65 ± 6.2 |
| Table 2: Effect of PC-PLC Inhibition on Cell Viability | |
| Treatment | Cell Viability (%) |
| Control (Scrambled siRNA) | 100 ± 6.3 |
| PC-PLC siRNA (50 nM) | 78 ± 5.9 |
| This compound (50 µM) | 55 ± 7.1 |
Data Interpretation:
As shown in Table 1, both PC-PLC siRNA and this compound effectively reduce PC-PLC activity. However, this compound also significantly inhibits SMS activity, confirming its off-target effects. In contrast, the PC-PLC siRNA is highly specific, with no discernible impact on SMS activity.
Table 2 demonstrates that while both treatments reduce cell viability, this compound has a more pronounced effect. This suggests that the greater reduction in cell viability observed with this compound may be a consequence of its off-target effects, such as the inhibition of SMS, in addition to its intended inhibition of PC-PLC.
Experimental Protocols
This protocol outlines the steps for transiently knocking down PC-PLC expression in a cell line (e.g., MDA-MB-231) using siRNA.
Materials:
-
PC-PLC specific siRNA and scrambled control siRNA (predesigned)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
MDA-MB-231 cells
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed MDA-MB-231 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. In a sterile tube, dilute 50 pmol of PC-PLC siRNA or scrambled control siRNA in 250 µL of Opti-MEM. b. In a separate sterile tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the cells and wash once with PBS. b. Add 500 µL of the siRNA-lipid complex mixture to each well. c. Add 1.5 mL of complete growth medium to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells to assess PC-PLC knockdown efficiency by Western blot or qRT-PCR and perform downstream functional assays.
This protocol describes the treatment of cells with this compound to inhibit PC-PLC activity.
Materials:
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
DMSO (for stock solution)
-
Complete growth medium
-
MDA-MB-231 cells
-
6-well plates
Procedure:
-
Stock Solution Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: a. Dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 50 µM). Prepare a vehicle control with the same concentration of DMSO. b. Aspirate the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Analysis: After incubation, harvest the cells for analysis of PC-PLC activity and other downstream effects.
Visualizing the Concepts
Caption: Simplified signaling pathway of PC-PLC.
References
- 1. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C - Wikipedia [en.wikipedia.org]
- 3. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
D609: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted effects of the xanthate compound D609. This document provides a detailed comparison of its in vitro and in vivo activities, supported by experimental data and methodologies.
The synthetic tricyclic compound, Tricyclodecan-9-yl-xanthogenate (this compound), has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] Primarily known as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), this compound's mechanism of action extends to antioxidant, anti-inflammatory, antiviral, and anti-cancer activities.[1][3][4] This guide offers an objective comparison of the documented in vitro and in vivo effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative data from various studies, providing a clear comparison of this compound's efficacy in different experimental settings.
Table 1: In Vitro Efficacy of this compound
| Effect | Cell Line/System | Concentration/Dosage | Result | Reference |
| PC-PLC Inhibition | A431 human epidermal carcinoma cells | Ki of 6.4 μM | Competitive inhibition | |
| cPLA2 Inhibition | Purified bovine spleen cPLA2 | Ki = 86.25 μM | Mixed noncompetitive and uncompetitive inhibition | |
| Arachidonic Acid Release Inhibition | A23187-stimulated MDCK cells | IC50 ≈ 375 μM | Dose-dependent reduction | |
| Antiviral Activity (HSV-1) | Virus-infected cells | > 3.8 µM, complete inhibition at 75.2 µM | Reduction in virus production | |
| Anti-proliferative Activity | Various cell lines (e.g., BV-2 microglia) | 100 μM for 2 hours | Significant attenuation of proliferation, cell cycle arrest in G1 | |
| Apoptosis Induction | Various cell lines | 200 μM for 2 hours | Caspase-3 activation | |
| SMS Inhibition | Huh7 cells | Dose-dependent | Significant decrease in cellular SMS activity | |
| Inhibition of LOX-1 Expression | oxLDL-stimulated HUVEC | Pretreatment with this compound | Significant suppression of LOX-1 | |
| Inhibition of MCP-1 Secretion | oxLDL-stimulated HUVEC | Pretreatment with this compound | Blunted the increase of MCP-1 secretion |
Table 2: In Vivo Efficacy of this compound
| Effect | Animal Model | Dosage | Result | Reference |
| Anti-cancer (Ovarian Cancer) | SKOV3.ip xenografts in SCID mice | 1 mg/mouse | 30% reduction in mean tumor volume after 72 hours | |
| Atherosclerosis Inhibition | apoE-/- mice | 2.5 and 10 mg/kg/day (ip) for 6 weeks | Inhibition of progression of preexisting atherosclerotic lesions | |
| Pulmonary Hypertension Prevention | LPS-induced in adult male Wistar rats | 50 mg/kg (ip) single dose | Prevention of LPS-induced pulmonary hypertension | |
| Neuroprotection | Gerbils | 50 mg/kg (ip) | Protection of brain mitochondria against oxidative stress | |
| Anti-inflammatory (Uveitis) | Lewis rats with EMIU | Not specified | Significant inhibitory effect on EMIU | |
| Lethal Shock Prevention | Mice | Not specified | Protection from TNF-α or LPS-induced lethal shock | |
| Stroke Infarction Reduction | Not specified | Not specified | Promising results in decreasing post-stroke cerebral infarction |
Signaling Pathways and Mechanisms of Action
This compound's biological activities are primarily attributed to its inhibitory effects on key enzymes in lipid signaling pathways.
Caption: this compound's primary mechanisms of action.
This compound competitively inhibits PC-PLC, reducing the production of the second messenger diacylglycerol (DAG) and subsequently inhibiting protein kinase C (PKC) activation, which can lead to decreased cell proliferation. Concurrently, this compound inhibits both isoforms of sphingomyelin synthase (SMS1 and SMS2), leading to an accumulation of ceramide, a lipid second messenger known to induce apoptosis and cell cycle arrest. Furthermore, this compound possesses antioxidant properties, attributed to its thiol group, which can scavenge reactive oxygen species (ROS) and protect against oxidative stress.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
In Vitro PC-PLC Inhibition Assay
A common method to determine PC-PLC inhibition is to measure the rate of phosphorylcholine production from a labeled phosphatidylcholine substrate.
Caption: Workflow for in vitro PC-PLC inhibition assay.
Protocol:
-
Prepare an assay buffer containing a known concentration of purified or bacterial PC-PLC.
-
Add a radiolabeled substrate, such as [3H]-phosphatidylcholine.
-
Introduce varying concentrations of this compound to different reaction tubes.
-
Incubate the mixture at 37°C for a defined period.
-
Terminate the reaction, often by acidification.
-
Separate the reaction products, typically using chromatography, to isolate the radiolabeled phosphorylcholine.
-
Quantify the amount of [3H]-phosphorylcholine using liquid scintillation counting.
-
Analyze the data to determine the inhibitory constant (Ki) of this compound.
In Vivo Tumor Growth Inhibition Study
Xenograft models are frequently used to assess the in vivo anti-cancer efficacy of compounds like this compound.
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Human cancer cells (e.g., SKOV3 ovarian cancer cells) are cultured in vitro.
-
A specific number of cells are implanted, often subcutaneously or intraperitoneally, into immunocompromised mice (e.g., SCID or nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into control and treatment groups.
-
The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and dosage, while the control group receives a vehicle solution.
-
Tumor dimensions are measured regularly with calipers to calculate tumor volume, and mouse body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation markers like Ki67.
Discussion and Conclusion
The compiled data indicates that this compound demonstrates significant biological activity both in vitro and in vivo. In vitro studies provide valuable insights into its direct molecular targets and mechanisms of action, with potent inhibition of PC-PLC and SMS observed at micromolar concentrations. These in vitro findings are largely corroborated by in vivo studies, where this compound has shown efficacy in reducing tumor growth, preventing atherosclerosis, and exerting neuroprotective and anti-inflammatory effects in animal models.
A notable observation is the difference in effective concentrations between in vitro and in vivo settings. While direct comparisons are challenging due to variations in experimental design, the in vivo dosages are considerably higher than the concentrations used in cell culture. This discrepancy can be attributed to factors such as bioavailability, metabolism, and distribution of the compound within a complex biological system.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
D609: A Critical Review of its Therapeutic Potential and Comparison with Alternatives
For Researchers, Scientists, and Drug Development Professionals
Tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] Its multifaceted pharmacological activities, including anti-tumor, anti-viral, antioxidant, and neuroprotective effects, have positioned it as a compound of significant interest in therapeutic research. This guide provides a comprehensive review of the studies validating the therapeutic potential of this compound, comparing its performance with alternative strategies and presenting supporting experimental data and protocols.
Mechanism of Action: A Dual Inhibitor
This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes in lipid metabolism:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): By inhibiting PC-PLC, this compound blocks the hydrolysis of phosphatidylcholine into the second messengers diacylglycerol (DAG) and phosphocholine.[1][2] This disruption of signaling pathways has been linked to the arrest of proliferation in multiple cancer cell lines.
-
Sphingomyelin Synthase (SMS): this compound also inhibits SMS, the enzyme responsible for the transfer of a phosphocholine group from phosphatidylcholine to ceramide, forming sphingomyelin and DAG.[1] Inhibition of SMS leads to an accumulation of ceramide, a bioactive lipid known to induce cell cycle arrest and apoptosis.
Therapeutic Potential in Disease Models
Cancer
This compound has demonstrated significant anti-proliferative and cytotoxic effects in a variety of cancer cell lines. Its ability to induce cell cycle arrest and apoptosis is largely attributed to the accumulation of ceramide.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| A431 | Squamous Cell Carcinoma | ~33-50 µg/mL (induces 50% reduction in proliferation) | |
| CaSki | Squamous Cell Carcinoma | ~1.2-1.6 µg/mL (in sphere-forming cells) | |
| MDA-MB-231 | Breast Cancer | Not specified, but inhibits proliferation | |
| Various other cancer cell lines | Various | Not specified, but arrests proliferation |
Stroke
In preclinical models of ischemic stroke, this compound has shown neuroprotective effects by reducing cerebral infarction and modulating cell cycle proteins.
Table 2: Neuroprotective Effects of this compound in a Rat Model of Stroke
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) with transient Middle Cerebral Artery Occlusion (tMCAO) | Not specified | Significantly reduced cerebral infarction, up-regulated Cdk inhibitor p21, and down-regulated phospho-retinoblastoma (pRb) expression. |
Alzheimer's Disease
This compound has been investigated for its potential in Alzheimer's disease, where it has shown promise in improving cognitive function and reducing amyloid-β deposition in animal models.
Table 3: Therapeutic Effects of this compound in a Mouse Model of Alzheimer's Disease
| Animal Model | Treatment Protocol | Key Findings | Reference |
| AβPP/PS1 transgenic mice | Not specified | Significantly improved spatial learning and alleviated memory decline. Reduced β-secretase 1 level and Aβ deposition. |
Comparison with Alternatives
The therapeutic potential of this compound can be benchmarked against other inhibitors of PC-PLC and SMS, as well as broader therapeutic strategies for the targeted diseases.
Table 4: Comparison of this compound with Alternative Therapeutic Strategies
| Target/Disease | Alternative Agents/Strategies | Advantages of Alternatives | Disadvantages of Alternatives |
| PC-PLC Inhibition | 2-morpholinobenzoic acids, R-7ABO, S-7ABO, pyrido[3,4-b]indoles | Potentially superior potency and drug-like properties. | Less extensively studied than this compound. |
| SMS Inhibition | 2-quinolone derivatives, D2-series inhibitors | Higher selectivity for SMS2 over SMS1. | Some alternatives may have toxic functional groups. |
| Cancer Therapy | Conventional chemotherapy, targeted therapies (e.g., kinase inhibitors), immunotherapy | Established clinical efficacy for many agents. | Significant side effects and development of resistance. |
| Neuroprotection (Stroke) | Thrombolytic agents (e.g., rtPA), neuroprotective agents targeting other pathways | Clinically approved and effective in the acute setting. | Narrow therapeutic window, risk of hemorrhage. |
| Alzheimer's Disease Therapy | Amyloid-beta targeting antibodies, BACE1 inhibitors, symptomatic treatments | Some have shown modest clinical benefits. | High cost, potential for side effects, limited efficacy. |
Experimental Protocols
Measurement of PC-PLC Activity (Amplex Red Assay)
This enzyme-coupled assay indirectly monitors PC-PLC activity by measuring the production of hydrogen peroxide (H₂O₂).
Materials:
-
Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit (e.g., Thermo Fisher Scientific)
-
PC-PLC containing samples
-
1X Reaction Buffer
-
Microplate reader (fluorescence)
Procedure:
-
Reagent Preparation: Prepare the Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and PC-PLC stock solutions as per the kit manufacturer's instructions.
-
Reaction Setup:
-
In a 96-well microplate, add 100 µL of the PC-PLC-containing sample diluted in 1X Reaction Buffer to each well.
-
Include a positive control (e.g., 0.1 U/mL purified PC-PLC) and a negative control (1X Reaction Buffer without PC-PLC).
-
-
Initiate Reaction: Add the Amplex Red reaction mixture containing lecithin substrate, HRP, choline oxidase, and alkaline phosphatase to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~571 nm and emission at ~585 nm.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This surgical model is widely used to induce focal cerebral ischemia, mimicking human stroke.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Intraluminal filament (e.g., silicone-coated nylon suture)
-
Laser Doppler flowmetry or other cerebral blood flow monitoring device
Procedure:
-
Anesthesia and Incision: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal ECA and the CCA.
-
Filament Insertion: Introduce the intraluminal filament through an incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically confirmed by a significant drop in cerebral blood flow as measured by laser Doppler flowmetry.
-
Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 60 or 120 minutes).
-
Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.
-
Closure and Recovery: Close the incision and allow the animal to recover. Neurological deficits and infarct volume can be assessed at later time points.
Signaling Pathways and Experimental Workflows
References
Unraveling the Stereochemistry of D609: A Comparative Guide to its Differential Effects
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of stereoisomers is paramount. This guide provides a comparative analysis of the differential effects of D609 stereoisomers, focusing on their inhibitory action on key enzymes in cellular signaling. While commercially available this compound is a mixture of stereoisomers, emerging research indicates that the specific spatial arrangement of its atoms significantly influences its biological efficacy.
Tricyclodecan-9-yl-xanthogenate (this compound) is a widely utilized compound in cell biology research, primarily known for its inhibitory effects on phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] These enzymes play crucial roles in lipid-mediated signaling pathways that govern cell proliferation, differentiation, and apoptosis.[3][4] this compound itself is a chiral molecule, existing as a mixture of eight possible stereoisomers.[5] This guide delves into the available experimental data to compare the activities of these stereoisomers, providing researchers with a clearer understanding of their differential effects.
Quantitative Comparison of this compound Stereoisomer Activity
A critical aspect of understanding the differential effects of this compound stereoisomers lies in the quantitative assessment of their inhibitory potency against their primary targets, PC-PLC and SMS. However, there is a notable discrepancy in the published literature.
A study by González-Roura and colleagues in 2002, which focused on the diastereomers of this compound, reported no significant differences in their inhibitory activity against PC-PLC from Bacillus cereus. Their findings, summarized in the table below, show a narrow range of inhibitor constants (Ki).
Table 1: Inhibitory Activity of this compound Diastereomers against Bacillus cereus PC-PLC
| This compound Diastereomer | Inhibitor Constant (Ki) in µM |
| Diastereomer 1 | 13 |
| Diastereomer 2 | 15 |
| Diastereomer 3 | 17 |
| Diastereomer 4 | 16 |
| Data sourced from González-Roura et al., Lipids, 2002. |
Table 2: Inhibitory Activity of this compound Stereoisomers against PC-PLC and Sphingomyelin Synthase (SMS) (Data from Kato et al., 2016, currently unavailable)
| This compound Stereoisomer | PC-PLC Inhibition (IC50/Ki) | SMS Inhibition (IC50/Ki) |
| Stereoisomer 1 | Data not available | Data not available |
| Stereoisomer 2 | Data not available | Data not available |
| Stereoisomer 3 | Data not available | Data not available |
| Stereoisomer 4 | Data not available | Data not available |
| Stereoisomer 5 | Data not available | Data not available |
| Stereoisomer 6 | Data not available | Data not available |
| Stereoisomer 7 | Data not available | Data not available |
| Stereoisomer 8 | Data not available | Data not available |
This disparity in findings underscores the importance of using stereochemically pure compounds in research to obtain clear and reproducible results. The differences observed by Kato et al. could be attributed to the use of a different source of PC-PLC (mammalian vs. bacterial) or variations in assay conditions.
Experimental Protocols
To facilitate the replication and further investigation of the differential effects of this compound stereoisomers, detailed methodologies for key experiments are provided below.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay
A common method for assessing PC-PLC activity is the Amplex® Red PC-PLC Assay Kit. This enzyme-coupled fluorometric assay provides a sensitive and continuous measurement of PC-PLC activity.
Principle: PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). In the presence of alkaline phosphatase, phosphocholine is hydrolyzed to choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). Finally, H₂O₂ reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the PC-PLC activity.
Protocol:
-
Reagent Preparation: Prepare working solutions of Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and the PC-PLC substrate (phosphatidylcholine) in reaction buffer as per the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stereoisomers to be tested.
-
Assay Procedure:
-
Add a known amount of PC-PLC enzyme to each well of a 96-well microplate.
-
Add the different concentrations of the this compound stereoisomer solutions to the respective wells.
-
Initiate the reaction by adding the substrate solution containing Amplex® Red, HRP, choline oxidase, and alkaline phosphatase.
-
Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590-600 nm).
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value for each stereoisomer.
Caption: Workflow of the Amplex Red PC-PLC inhibition assay.
Sphingomyelin Synthase (SMS) Inhibition Assay
The activity of SMS is typically measured by monitoring the transfer of a radiolabeled phosphocholine group from phosphatidylcholine to ceramide, forming sphingomyelin.
Principle: This assay quantifies the synthesis of sphingomyelin from its precursors, ceramide and radiolabeled phosphatidylcholine. The amount of radiolabeled sphingomyelin produced is a direct measure of SMS activity.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture cells known to express SMS (e.g., various cancer cell lines).
-
Harvest the cells and prepare cell lysates by sonication or detergent lysis in an appropriate buffer.
-
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stereoisomers.
-
Assay Procedure:
-
In a reaction tube, combine the cell lysate, a known concentration of ceramide, and the this compound stereoisomer solution.
-
Initiate the reaction by adding radiolabeled [¹⁴C]-phosphatidylcholine.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
-
Lipid Separation and Quantification:
-
Separate the lipids using thin-layer chromatography (TLC).
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to sphingomyelin and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the amount of [¹⁴C]-sphingomyelin produced in the presence of different inhibitor concentrations. Determine the IC50 value for each stereoisomer by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating critical lipid signaling pathways. The inhibition of PC-PLC and SMS leads to alterations in the levels of key second messengers, namely diacylglycerol (DAG) and ceramide.
-
Inhibition of PC-PLC: this compound competitively inhibits PC-PLC, reducing the hydrolysis of phosphatidylcholine (PC) into DAG and phosphocholine. DAG is a crucial activator of protein kinase C (PKC), which is involved in cell proliferation and survival pathways. By decreasing DAG levels, this compound can attenuate these signals.
-
Inhibition of SMS: this compound also inhibits sphingomyelin synthase (SMS), the enzyme that catalyzes the transfer of a phosphocholine headgroup from PC to ceramide to form sphingomyelin and DAG. Inhibition of SMS has a dual effect: it prevents the consumption of ceramide and reduces the production of DAG. An accumulation of ceramide is often associated with the induction of apoptosis and cell cycle arrest.
The differential inhibition of these enzymes by specific this compound stereoisomers would, therefore, lead to distinct downstream cellular outcomes. A stereoisomer that more potently inhibits SMS, for example, might be a more effective pro-apoptotic agent.
Caption: this compound stereoisomers inhibit PC-PLC and SMS, altering signaling pathways.
Conclusion
The available evidence strongly suggests that the stereochemistry of this compound is a critical determinant of its biological activity. While one study on diastereomers showed minimal differences in the inhibition of a bacterial PC-PLC, another, more comprehensive study on all eight stereoisomers indicated significant variations in their inhibitory potency against both PC-PLC and SMS. The lack of publicly accessible quantitative data from the latter study represents a significant knowledge gap that hinders a complete comparative analysis.
For researchers in drug discovery and cell biology, these findings highlight the necessity of working with stereochemically pure isomers of this compound to ensure the validity and reproducibility of experimental results. Further research to elucidate the precise inhibitory profiles of each this compound stereoisomer will be invaluable for developing more selective and potent modulators of lipid signaling pathways for therapeutic applications.
References
Safety Operating Guide
Navigating the Disposal of D609: A Guide to Safe and Compliant Practices
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For a substance identified as "D609," the precise disposal protocol is contingent upon its specific chemical composition, as various products share this numerical identifier. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage the disposal of "this compound" by emphasizing the initial step of accurate identification and adherence to the corresponding Safety Data Sheet (SDS).
Before proceeding with any disposal method, it is imperative to identify the full chemical name and CAS number of the "this compound" product in use. Different formulations, such as those for sealants, silicones, or other reagents, will have distinct hazard profiles and disposal requirements. The information below is a synthesis of best practices for hazardous waste management and includes specific data for different products labeled with "609" to illustrate the necessity of precise identification.
Personal Protective Equipment and Hazard Summary
Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. The required PPE and associated hazards vary significantly depending on the chemical composition of "this compound." The following table summarizes the recommended PPE and hazard statements for different products containing "609" based on available Safety Data Sheets.
| Product Identification | Recommended Personal Protective Equipment (PPE) | Hazard Statements | Disposal Summary |
| KS-609 (Shin-Etsu Silicones) | - Protective gloves- Eye protection (safety glasses or goggles)- Protective clothing | - H410: Very toxic to aquatic life with long lasting effects.[1] | - Dispose of as hazardous waste.[1]- Avoid release to the environment.[1]- Collect spillage.[1] |
| LOCTITE 609 (Henkel) | - Protective gloves- Eye protection (safety glasses or goggles)- Face protection | - Causes skin irritation.- May cause an allergic skin reaction.- Causes serious eye irritation. | - Dispose of contents and/or container according to Federal, State/Provincial and local governmental regulations.[2] |
| Aldrich-139009 (Sigma-Aldrich) | - Protective gloves- Protective clothing- Eye protection- Face protection- Self-contained breathing apparatus in danger areas. | - Harmful if swallowed.- Causes severe skin burns and eye damage. | - Dispose of contents/container to an approved waste disposal plant.- Do not let product enter drains. |
Experimental Protocol: General Procedure for Chemical Waste Disposal
The following is a generalized protocol for the disposal of a chemical waste product like "this compound." This procedure should be adapted based on the specific information provided in the product's SDS.
1. Identification and Segregation:
- Positively identify the chemical waste. Locate the Safety Data Sheet (SDS) for the specific "this compound" product.
- Based on the SDS, determine the hazards associated with the waste (e.g., flammable, corrosive, reactive, toxic).
- Segregate the "this compound" waste from other incompatible waste streams to prevent dangerous reactions. For example, do not store flammable waste with oxidizers.
2. Container Selection and Labeling:
- Choose a container that is compatible with the chemical waste and is in good condition with no leaks or cracks. Whenever possible, use the original container.
- If not using the original container, ensure the new container is clearly labeled. Deface any previous labels.
- Affix a completed hazardous waste label to the container. The label must include the full chemical name(s) and the words "Hazardous Waste." Chemical formulas or abbreviations are not acceptable.
3. Waste Accumulation and Storage:
- Keep the waste container closed except when adding waste.
- Store the waste container in a designated satellite accumulation area near the point of generation.
- Ensure the storage area has secondary containment to capture any potential leaks.
4. Disposal Request and Pickup:
- Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
- Complete any required waste disposal forms, providing accurate information about the waste composition and quantity.
- Follow the specific procedures for waste pickup provided by your EHS department.
5. Spill Management:
- In the event of a spill, immediately alert personnel in the area.
- If safe to do so, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.
- Collect the absorbed material and place it in a suitable container for disposal as hazardous waste.
- Clean the affected area thoroughly.
- For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team.
6. Empty Container Disposal:
- A container is considered "empty" if all contents have been removed by normal means and no more than one inch of residue remains.
- For many chemical containers, triple-rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.
- After proper rinsing, deface all labels on the empty container before disposing of it in the regular trash or recycling, as permitted by your institution.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of "this compound."
By following these guidelines and, most importantly, consulting the specific Safety Data Sheet for your "this compound" product, you can ensure the safe and compliant disposal of this chemical waste, thereby protecting yourself, your colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D609
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of D609 (Tricyclodecan-9-yl xanthogenate). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE) Protocol
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and prevent accidental contact. The following table summarizes the required PPE, and the subsequent sections provide detailed operational procedures.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically impervious gloves (e.g., Neoprene, PVC, Polyethylene, or rubber).[1] | Prevents skin contact. This compound is harmful if it comes into contact with the skin.[2] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing eye irritation. This compound can cause serious eye irritation.[2] |
| Body Protection | Chemically resistant lab coat or coveralls. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved P2 particulate filter or a respirator with a gas filter for carbon disulfide (Type A or AX) if dust is generated or in case of a large spill.[3] | Protects against inhalation of dust or decomposition products.[3] |
Step-by-Step Handling and Disposal Procedures
A systematic approach to handling and disposal is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
